molecular formula C₁₂H₂₂O₁₀ B043757 alpha-L-fucosyl-(1->2)-D-galactose CAS No. 24656-24-4

alpha-L-fucosyl-(1->2)-D-galactose

Cat. No.: B043757
CAS No.: 24656-24-4
M. Wt: 326.3 g/mol
InChI Key: BQEBASLZIGFWEU-YYXBYDBJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-O-a-L-Fucopyranosyl-galactose, also known as alpha-L-fucosyl-(1, 2)-D-galactose or blood group H disaccharide, belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. 2-O-a-L-Fucopyranosyl-galactose is soluble (in water) and a very weakly acidic compound (based on its pKa). 2-O-a-L-Fucopyranosyl-galactose has been primarily detected in urine. Within the cell, 2-O-a-L-fucopyranosyl-galactose is primarily located in the cytoplasm.
Alpha-L-fucosyl-(1->2)-D-galactose is a glycosylgalactose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7+,8-,9+,10+,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEBASLZIGFWEU-YYXBYDBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248751
Record name 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-O-a-L-Fucopyranosyl-galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24656-24-4
Record name 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24656-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-O-a-L-Fucopyranosyl-galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

alpha-L-fucosyl-(1->2)-D-galactose biological function

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Functions of α-L-fucosyl-(1->2)-D-galactose (H Antigen)

Introduction

In the intricate world of glycobiology, simple sugar linkages often orchestrate complex biological events. Among these, the disaccharide α-L-fucosyl-(1->2)-D-galactose, ubiquitously known as the H antigen or H substance, stands out for its pivotal roles in cellular identity, host-pathogen interactions, neuronal function, and oncology.[1][2] It is a foundational structure, the synthesis of which is a critical branch point in the biosynthesis of other significant glycan epitopes.[1] While best known as the direct precursor to the A and B antigens of the ABO blood group system, its biological significance extends far beyond hemagglutination.[3][4]

This guide provides a comprehensive technical overview of the H antigen, moving from its molecular architecture and biosynthesis to its multifaceted biological functions and the state-of-the-art methodologies employed for its study. The content is structured to provide not just procedural steps but the underlying scientific rationale, reflecting field-proven insights essential for rigorous scientific inquiry and therapeutic development.

The Molecular Architecture of the H Antigen

The H antigen is defined by the terminal disaccharide where an L-fucose sugar is linked via an α(1-2) bond to a D-galactose residue.[1] This deceptively simple structure is presented on the cell surface as the terminus of oligosaccharide chains attached to proteins (glycoproteins) and lipids (glycolipids).[1] The identity of the underlying precursor chain, to which the galactose is attached, defines the "type" of H antigen.

  • Type 1 Chain: Galactose is linked to N-acetylglucosamine in a β1-3 linkage (Galβ1-3GlcNAc). H antigens on Type 1 chains are predominantly found in secretions and on the surface of mucosal epithelial cells.[5][6]

  • Type 2 Chain: Galactose is linked to N-acetylglucosamine in a β1-4 linkage (Galβ1-4GlcNAc). The H antigen on red blood cells is primarily the Type 2 structure.[5][6]

This structural variation is not trivial; it dictates the tissue-specific expression and the specific fucosyltransferase responsible for H antigen synthesis.

Biosynthesis and Genetic Regulation

The synthesis of the H antigen is a classic example of precise enzymatic control governed by specific glycosyltransferases. The addition of the terminal L-fucose is catalyzed by α(1,2)-fucosyltransferases.[5] In humans, two key genes located on chromosome 19, FUT1 and FUT2, encode the enzymes responsible for this reaction.[7][8]

  • FUT1 (H gene): This gene encodes fucosyltransferase 1, which preferentially uses Type 2 precursor chains as a substrate.[6] Its expression is primarily localized to hematopoietic cells, making it responsible for the synthesis of H antigen on red blood cells.[6][8] Inactivating mutations in both alleles of the FUT1 gene result in the rare Bombay (Oh) phenotype, where individuals lack H antigen on their red cells and consequently cannot produce A or B antigens, regardless of their ABO genotype.[1][4]

  • FUT2 (Se gene): This gene encodes fucosyltransferase 2, which acts on Type 1 precursor chains.[9] Its expression is concentrated in secretory glands and mucosal epithelia.[9] Therefore, FUT2 governs the "secretor" status of an individual, determining whether ABH antigens are present in bodily fluids like saliva, tears, and digestive juices.[6][9] Individuals with at least one functional FUT2 allele are "secretors," while those with two non-functional alleles are "non-secretors."[9]

The interplay between these genes dictates the landscape of H antigens across different tissues, a crucial factor in transfusion medicine, immunology, and disease susceptibility.

H Antigen Biosynthesis Pathway cluster_precursors Precursor Chains cluster_enzymes Fucosyltransferases cluster_H_antigens H Antigens cluster_ABO_enzymes ABO Glycosyltransferases cluster_ABO_antigens ABO Antigens Type1 Type 1 Precursor (Galβ1-3GlcNAc-R) H_Type1 H Type 1 Antigen (Secretions, Mucosa) Type1->H_Type1 Adds α(1,2)Fuc Type2 Type 2 Precursor (Galβ1-4GlcNAc-R) H_Type2 H Type 2 Antigen (Red Blood Cells) Type2->H_Type2 Adds α(1,2)Fuc FUT2 FUT2 (Se Gene) FUT2->H_Type1 FUT1 FUT1 (H Gene) FUT1->H_Type2 A_Antigen A Antigen H_Type1->A_Antigen Adds GalNAc B_Antigen B Antigen H_Type1->B_Antigen Adds Gal O_Phenotype O Phenotype (Unmodified H) H_Type1->O_Phenotype No Modification H_Type2->A_Antigen Adds GalNAc H_Type2->B_Antigen Adds Gal H_Type2->O_Phenotype No Modification GTA A-Transferase GTA->A_Antigen GTB B-Transferase GTB->B_Antigen GTO O Allele (Inactive) GTO->O_Phenotype

Caption: Biosynthesis of H, A, and B antigens.

Core Biological Functions and Mechanistic Insights

The Foundation of the ABO Blood Group System

The most canonical function of the H antigen is its role as the mandatory substrate for the synthesis of A and B antigens.[1][10] The glycosyltransferases encoded by the ABO gene locus add an immunodominant sugar to the H antigen:

  • A-transferase adds N-acetylgalactosamine (GalNAc) to create the A antigen.

  • B-transferase adds D-galactose (Gal) to create the B antigen.

Individuals with blood group O have inactive ABO glycosyltransferases, leaving the H antigen unmodified.[1] This results in a reciprocal relationship between the amount of H antigen and the expression of A and/or B antigens on the red cell surface.[4]

Blood Group (Phenotype)H Antigen Expression Level
OHighest
A₂High
BIntermediate
A₁Low
A₂BVery Low
A₁BLowest
Table 1: Relative H antigen expression on human red blood cells by ABO phenotype.[3]
Role in the Nervous System

Beyond immunology, the Fuc(α1-2)Gal epitope is crucial for the proper functioning of the nervous system. Research has demonstrated its involvement in neuronal plasticity, the cellular mechanism underlying learning and memory.[11] Specifically, this fucosylation is critical for long-term potentiation (LTP) in the hippocampus.[11] Furthermore, studies have identified a Fuc(α1-2)Gal-mediated pathway that modulates neuronal growth and morphology, suggesting it could be a target for stimulating neuronal regeneration.[12] The NMDA receptor subunit NR1 is one of the key synaptic glycoproteins known to carry this specific glycan structure.[11]

The H Antigen in Host-Pathogen Interactions

Cell surface glycans are common targets for pathogen adhesion, the critical first step in establishing an infection. The H antigen is no exception and serves as a receptor for a variety of pathogens.[13]

  • Helicobacter pylori : This bacterium, a primary cause of gastritis and a known carcinogen for stomach cancer, adheres to the gastric mucosa.[14] Its binding is mediated by adhesins that recognize fucosylated structures, including the H antigen (specifically, H type 1) and Lewis b (which contains the H type 1 motif). The expression of these structures, governed by the FUT2 (secretor) gene, directly influences an individual's susceptibility to certain strains of H. pylori.

  • Noroviruses: These are a leading cause of acute gastroenteritis worldwide. Noroviruses initiate infection by binding to histo-blood group antigens (HBGAs) in the gut. Susceptibility to many norovirus strains is almost entirely dependent on an individual's secretor status, as the virus uses the H type 1 antigen synthesized by FUT2 as its primary receptor. Non-secretors (who lack H type 1 in their gut) are resistant to infection by these strains.

Implications in Oncology

The glycan landscape of a cell is often dramatically altered during malignant transformation, and changes in H antigen expression are a common feature of many cancers.[3] This can manifest as a loss of H antigen, its neo-expression in tissues where it is normally absent, or its presentation on different carrier proteins. These changes are not mere bystanders but are functionally implicated in tumor progression.[15]

  • Cell Adhesion and Metastasis: Altered fucosylation can modulate cell-cell and cell-extracellular matrix interactions, impacting tumor cell aggregation and adhesion to vascular endothelium, key steps in metastasis.[15]

  • Angiogenesis: The H type 2 antigen has been reported to possess angiogenic activity, a critical process for tumor growth and survival.[15]

  • Apoptosis Resistance: Expression of H antigen has been associated with resistance to apoptosis, potentially contributing to tumor cell survival.[15]

  • Tumor-Associated Antigens: The H antigen forms the core of other important tumor-associated carbohydrate antigens, such as the Lewis Y (Ley) antigen. Ley, which is a difucosylated structure containing the H type 2 motif, is overexpressed in a high percentage of epithelial cancers and is a target for therapeutic antibodies.[16] The expression of FUT1 has been linked to shorter relapse-free survival in patients with hepatocellular carcinoma.[17]

Methodologies for the Study of H Antigen

Investigating the function of a specific glycan epitope requires a specialized toolkit. The choice of methodology is critical for generating reliable and interpretable data.

Detection and Quantification

Protocol 1: Lectin Blotting for H Antigen Detection

This protocol provides a robust method for detecting H antigen on glycoproteins separated by SDS-PAGE and transferred to a membrane.

  • Causality: The lectin Ulex europaeus agglutinin I (UEA I) has high specificity for the α(1-2)-linked fucose on the H antigen, making it an excellent tool for detection.[18] Using a biotinylated or enzyme-conjugated UEA I allows for sensitive chemiluminescent or colorimetric detection.

  • Methodology:

    • Protein Separation: Separate protein lysates (10-50 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Blocking: Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% BSA or non-fat milk in TBS-T) for 1 hour at room temperature.

    • Lectin Incubation: Incubate the membrane with biotinylated UEA I (e.g., 1-5 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.

    • Secondary Detection: Incubate the membrane with streptavidin-HRP (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Washing: Repeat the washing step (4).

    • Signal Development: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Self-Validation: A crucial control is to perform a competition assay by pre-incubating the UEA I lectin with a competing sugar (e.g., L-fucose or methyl-α-L-fucopyranoside) before adding it to the membrane. A significant reduction in signal validates the specificity of the lectin binding.

Structural and Functional Analysis Workflows

Workflow 1: Mass Spectrometry for Structural Confirmation

This workflow is the gold standard for unequivocally identifying the Fuc(α1-2)Gal linkage.

MS Workflow A 1. Glycoprotein Purification B 2. Enzymatic Release of Glycans (e.g., PNGase F) A->B C 3. Glycan Purification (e.g., SPE) B->C D 4. Permethylation C->D E 5. MALDI-TOF or LC-MS/MS Analysis D->E F 6. Fragmentation Analysis to Confirm Linkage E->F

Caption: Workflow for mass spectrometric analysis of glycans.
  • Causality: Enzymatic release isolates the glycans from the protein backbone.[19] Permethylation stabilizes sialic acids and improves ionization efficiency for mass spectrometry. Tandem MS (MS/MS) fragments the glycan at predictable points, and the resulting fragmentation pattern provides definitive evidence of the Fuc(α1-2)Gal linkage, distinguishing it from other fucose linkages.[20]

Workflow 2: Glycan Microarray for Interaction Screening

This high-throughput method allows for the screening of H antigen interactions with a large number of proteins simultaneously.

Microarray Workflow A 1. Fabricate Microarray: Immobilize H antigen (and control glycans) on slide B 2. Blocking Block non-specific binding A->B C 3. Incubation Incubate with fluorescently labeled lectins, antibodies, or pathogens B->C D 4. Washing Remove unbound proteins C->D E 5. Scanning & Data Analysis Detect fluorescence at each spot to quantify binding D->E

Caption: Workflow for glycan microarray analysis.
  • Causality: By immobilizing a library of glycans, including various H antigen types and other structures, one can rapidly profile the binding specificity of a protein of interest (e.g., a new bacterial adhesin or an endogenous lectin).[21] The inclusion of negative (e.g., non-fucosylated) and positive controls within the array is a self-validating system that ensures the reliability of the observed interactions.

Conclusion and Future Directions

α-L-fucosyl-(1->2)-D-galactose is far more than a simple precursor in the ABO blood group pathway. It is a critical molecular entity that mediates a diverse array of biological functions, from ensuring proper neuronal development to dictating the success of a pathogenic invasion and influencing the progression of cancer. Its synthesis is tightly regulated, and its expression is a dynamic feature of a cell's identity and physiological state.

For researchers and drug development professionals, understanding the multifaceted roles of the H antigen opens up new avenues for therapeutic intervention. Targeting the fucosyltransferases (FUT1/FUT2) with specific inhibitors could offer strategies to block pathogen binding or alter the metastatic potential of tumor cells. Furthermore, the H antigen and its derivatives, like Ley, remain high-value targets for the development of antibody-based therapies and cancer vaccines. The continued application of advanced analytical techniques will undoubtedly uncover even deeper layers of complexity in the biological function of this fundamental glycan.

References

  • Taylor & Francis. (n.d.). H antigen – Knowledge and References. Retrieved from [Link]

  • Blood Bank Guy. (n.d.). H Antigen. Retrieved from [Link]

  • Smalla, K. H., Angenstein, F., Richter, K., Gundelfinger, E. D., & Staak, S. (1998). Identification of fucose alpha(1-2) galactose epitope-containing glycoproteins from rat hippocampus. Neuroreport, 9(5), 813–817. Retrieved from [Link]

  • Dean, L. (2005). The Hh blood group. In Blood Groups and Red Cell Antigens. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Wikipedia. (n.d.). H antigen. Retrieved from [Link]

  • Pang, H., Wang, Y., Gu, Y., & Liu, J. (2014). Sequence analysis of the human fucosyltransferase 1 and 2 genes in Tibetan blood donors: identification of three novel alleles. Transfusion, 54(10 Pt 2), 2727–2732. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis of blood group antigens. The H antigen (shown are type I (β1–3) and type II (β1–4)).... Retrieved from [Link]

  • ResearchGate. (n.d.). The production of ABH antigens. The H antigen is produced when an.... Retrieved from [Link]

  • Oreate AI Blog. (2026, January 21). Understanding Alpha-D-Galactose: A Key Player in Biochemistry. Retrieved from [Link]

  • PubChem. (n.d.). alpha-L-Fucp-(1->2)-beta-D-Galp. Retrieved from [Link]

  • Frontiers. (n.d.). Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases. Retrieved from [Link]

  • YouTube. (2020, August 10). Antigen A and Antigen B from H substance on red cell. Genotype & Phenotype of ABO. Retrieved from [Link]

  • LearnTransfusion. (n.d.). ABO and H Antigen Expression. Retrieved from [Link]

  • MDPI. (2023, July 17). Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose. Retrieved from [Link]

  • WikiGenes. (n.d.). FUT1 - fucosyltransferase 1 (galactoside 2-alpha.... Retrieved from [Link]

  • Wikipedia. (n.d.). Arabinogalactan protein. Retrieved from [Link]

  • PubChem. (n.d.). alpha-L-Fucp-(1->2)-beta-D-Galp-(1->4)-(alpha-L-Fucp-(1->3))-beta-D-GlcpNAc. Retrieved from [Link]

  • PubChem. (n.d.). alpha-D-Galp-(1->3)-(alpha-L-Fucp-(1->2))-beta-D-Galp-(1->4)-beta-D-Glcp. Retrieved from [Link]

  • Woods, R. J., et al. (2004). A role for fucose alpha(1-2) galactose carbohydrates in neuronal growth. Proceedings of the National Academy of Sciences of the United States of America, 101(33), 12228–12233. Retrieved from [Link]

  • Zhang, B. L., et al. (2021). The role of the histoblood ABO group in cancer. Translational Oncology, 14(7), 101099. Retrieved from [Link]

  • Shaughnessy, J., et al. (2020). Factor H – IgG chimeric proteins as a therapeutic approach against the Gram-positive bacterial pathogen Streptococcus pyogenes. Frontiers in Immunology, 11, 584994. Retrieved from [Link]

  • Wu, Z., et al. (2020). Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis. Glycobiology, 30(8), 566–577. Retrieved from [Link]

  • UniProt. (n.d.). FUT2 - Galactoside alpha-(1,2)-fucosyltransferase 2 - Oryctolagus cuniculus (Rabbit). Retrieved from [Link]

  • MDPI. (2023, June 7). The Role of H2-Calponin Antigen in Cancer Metastasis: Presence of Autoantibodies in Liver Cancer Patients. Retrieved from [Link]

  • ChemRxiv. (n.d.). De novo determination of fucose linkages in N-glycans and the unusual N-glycans in bee venom. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Blood Group Antigens as Receptors for Pathogens. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Sample Preparation Methods for N-glycomics. Retrieved from [Link]

  • ResearchGate. (n.d.). ABH and Lewis histo-blood group antigens in cancer. Retrieved from [Link]

  • PubChem. (n.d.). ABO blood group biosynthesis. Retrieved from [Link]

  • Frontiers. (2020, December 22). The Role of HLA-G in Tumor Escape: Manipulating the Phenotype and Function of Immune Cells. Retrieved from [Link]

  • Sawa, M., et al. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences of the United States of America, 103(33), 12371–12376. Retrieved from [Link]

  • NCBI. (n.d.). FUT1 fucosyltransferase 1 (H blood group) [Homo sapiens (human)]. Retrieved from [Link]

  • MDPI. (n.d.). Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. Retrieved from [Link]

Sources

An In-Depth Technical Guide to α-L-fucosyl-(1→2)-D-galactose (H-Antigen) in Glycobiology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-L-fucosyl-(1→2)-D-galactose disaccharide, commonly known as the H-antigen or Fucα1-2Gal epitope, is a fundamental carbohydrate structure with profound implications across glycobiology.[1] As the precursor to the ABO blood group antigens, its significance in transfusion medicine is well-established.[2] However, its roles extend far beyond this, encompassing critical functions in cell adhesion, immune surveillance, and host-pathogen interactions.[3][4] Furthermore, aberrant expression of the H-antigen is increasingly recognized as a hallmark of various cancers, presenting novel opportunities for diagnostics and therapeutic intervention.[4] This technical guide provides a comprehensive overview of the H-antigen, from its biosynthesis and regulation to its diverse biological functions and clinical relevance. Detailed methodologies for its characterization and analysis are provided to empower researchers and drug development professionals in harnessing the potential of this pivotal glycan.

The Core Structure: Understanding the H-Antigen

The H-antigen is a disaccharide composed of L-fucose linked to D-galactose via an α(1,2) glycosidic bond.[1] This seemingly simple structure forms the terminal motif on a variety of glycoconjugates, including glycoproteins and glycolipids, found on cell surfaces and in bodily secretions.[2] Its expression is tightly regulated by specific fucosyltransferases, and its presence or absence has significant biological consequences.

Biosynthesis and Regulation: The Role of Fucosyltransferases

The synthesis of the H-antigen is catalyzed by α1,2-fucosyltransferases (FUTs), enzymes that transfer a fucose residue from a GDP-fucose donor to a galactose acceptor.[5] In humans, two main α1,2-fucosyltransferases are responsible for H-antigen expression:

  • FUT1 (H enzyme): Primarily expressed in erythroid precursor cells, FUT1 is responsible for the synthesis of the H-antigen on red blood cells, which then serves as the precursor for the A and B blood group antigens.[5]

  • FUT2 (Secretor enzyme): Expressed in epithelial tissues, FUT2 governs the expression of the H-antigen in secretions such as saliva, mucus, and milk.[5]

The expression and activity of these FUTs are critical determinants of an individual's blood type and secretor status. Genetic polymorphisms in the FUT1 and FUT2 genes can lead to variations in H-antigen expression, such as the rare "Bombay" phenotype where individuals lack a functional FUT1 and therefore do not express H, A, or B antigens on their red blood cells.[2]

H-Antigen Biosynthesis cluster_0 H-Antigen Synthesis cluster_1 ABO Antigen Synthesis GDP_Fuc GDP-Fucose FUT α1,2-Fucosyltransferase (FUT1 or FUT2) GDP_Fuc->FUT Gal Galactose-R (on Glycan Precursor) Gal->FUT H_Antigen H-Antigen (Fucα1-2Gal-R) FUT->H_Antigen A_transferase A-transferase H_Antigen->A_transferase B_transferase B-transferase H_Antigen->B_transferase A_Antigen A-Antigen B_Antigen B-Antigen A_transferase->A_Antigen B_transferase->B_Antigen UDP_GalNAc UDP-GalNAc UDP_GalNAc->A_transferase UDP_Gal UDP-Gal UDP_Gal->B_transferase FUT_Assay_Workflow start Prepare Reaction Mixture (Enzyme, GDP-[14C]Fuc, Acceptor) incubate Incubate at 37°C start->incubate stop Terminate Reaction (Add cold water) incubate->stop separate Separate Product (C18 Sep-Pak column) stop->separate wash Wash Column (Remove unreacted GDP-[14C]Fuc) separate->wash elute Elute Product (Methanol) wash->elute quantify Quantify Radioactivity (Scintillation Counting) elute->quantify

Caption: Workflow for a radiometric fucosyltransferase activity assay.

Immunological Detection

Antibodies and lectins that specifically recognize the Fucα1-2Gal epitope are powerful tools for its detection and quantification.

ELISA provides a quantitative measure of H-antigen levels in biological fluids or cell extracts. A sandwich ELISA format is commonly used. Protocol:

  • Coating: Coat a 96-well microplate with a capture antibody or lectin (e.g., Ulex europaeus agglutinin I, UEA I) specific for the H-antigen. Incubate overnight at 4°C. [6]2. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. [7]3. Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature. [8]4. Detection Antibody: Wash the plate and add a biotinylated detection antibody or lectin that recognizes a different epitope on the target or the same epitope if the target is multivalent. Incubate for 1-2 hours at room temperature. [8]5. Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature. [7]6. Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops. [6]7. Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve and determine the concentration of H-antigen in the samples.

IHC allows for the visualization of H-antigen expression and localization within tissue sections.

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water. [9]2. Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody or lectin (e.g., anti-H-antigen antibody or biotinylated UEA I) overnight at 4°C. [9]5. Secondary Antibody/Detection: If using an unconjugated primary antibody, incubate with an HRP-conjugated secondary antibody. If using a biotinylated primary, incubate with streptavidin-HRP.

  • Chromogen: Add a DAB chromogen substrate and incubate until a brown precipitate forms.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

  • Microscopy: Examine the sections under a light microscope to assess the staining intensity and localization of the H-antigen.

Mass Spectrometry (MS) for Glycan Analysis

MS is a powerful technique for the detailed structural characterization of H-antigen-containing glycans. [10]Collision-induced dissociation (CID) is commonly used to fragment glycans and obtain structural information. [9] Protocol:

  • Glycan Release: Release N-glycans from glycoproteins using PNGase F or O-glycans by chemical methods (e.g., β-elimination).

  • Purification and Derivatization: Purify the released glycans using solid-phase extraction. Permethylation is a common derivatization technique to improve ionization efficiency and stabilize sialic acids.

  • MS Analysis: Analyze the permethylated glycans using MALDI-TOF MS for profiling or ESI-MS coupled with liquid chromatography (LC) for more detailed analysis.

  • Tandem MS (MS/MS): Select precursor ions of interest and subject them to CID to generate fragment ions.

  • Data Interpretation: Analyze the fragmentation pattern. Glycosidic bond cleavages (B- and Y-ions) provide sequence information, while cross-ring cleavages (A- and X-ions) can help determine linkage positions. The loss of a fucose residue (146 Da for a permethylated fucose) is a characteristic fragmentation of fucosylated glycans. [10]

MS_Glycan_Analysis start Glycoprotein Sample release Glycan Release (e.g., PNGase F) start->release purify Purification (Solid-Phase Extraction) release->purify derivatize Derivatization (e.g., Permethylation) purify->derivatize ms Mass Spectrometry (MALDI-TOF or LC-ESI-MS) derivatize->ms msms Tandem MS (MS/MS) (Collision-Induced Dissociation) ms->msms interpret Data Interpretation (Fragmentation Analysis) msms->interpret CAR-T_Therapy T_cell Patient's T-cell CAR_T_cell CAR T-cell T_cell->CAR_T_cell Genetic Engineering Tumor_cell Tumor Cell with H-Antigen CAR_T_cell->Tumor_cell Recognition and Binding Lysis Tumor Cell Lysis Tumor_cell->Lysis Killing

Caption: Principle of CAR T-cell therapy targeting the H-antigen on tumor cells.

Future Perspectives

The study of the α-L-fucosyl-(1→2)-D-galactose epitope continues to be a vibrant area of research. Future investigations will likely focus on:

  • Elucidating the precise roles of H-antigen in different biological contexts: Further research is needed to fully understand how this glycan modulates cell signaling and other cellular processes.

  • Developing more specific and potent therapeutic agents: The development of novel antibodies, CAR T-cells, and other therapeutic modalities targeting the H-antigen holds great promise for the treatment of cancer and other diseases.

  • Investigating the interplay between H-antigen expression and the microbiome: Understanding how the H-antigen influences the composition and function of the gut microbiota could lead to new strategies for preventing and treating infectious and inflammatory diseases.

The H-antigen, once primarily known for its role in blood typing, is now recognized as a key player in a wide range of biological processes. A deeper understanding of its glycobiology will undoubtedly pave the way for new diagnostic and therapeutic innovations.

References

  • Gerbst, A. G., Ustyuzhanina, N. E., Grachev, A. A., & Nifantiev, N. E. (2006). 1 H NMR Shifts a and Coupling Constants (Hz) for Oligosaccharides 1 -5. ResearchGate. [Link]

  • Miyoshi, E., Moriwaki, K., & Nakagawa, T. (2008). Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy. PubMed Central. [Link]

  • Zhang, Q., et al. (2020). Preclinical and clinical advances in dual‐target chimeric antigen receptor therapy for hematological malignancies. PubMed Central. [Link]

  • Koromyslova, A., & Hansman, G. S. (2017). Glycan Recognition in Human Norovirus Infections. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols. NCBI. [Link]

  • PubChem. (n.d.). alpha-L-Fucp-(1->2)-beta-D-Galp. PubChem. [Link]

  • Taylor & Francis. (n.d.). Fucosyltransferase – Knowledge and References. Taylor & Francis. [Link]

  • Alley, W. R., Jr, Mechref, Y., & Novotny, M. V. (2009). Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides. PubMed Central. [Link]

  • Dean, L. (2005). The Hh blood group. Blood Groups and Red Cell Antigens. National Center for Biotechnology Information. [Link]

  • Grudniewicz, A., et al. (2023). Monoclonal Antibodies: Historical Perspective and Current Trends in Biological Drug Development. MDPI. [Link]

  • GenFollower. (2024). Step-by-Step ELISA Protocol: A Comprehensive Guide. GenFollower. [Link]

  • Li, J., et al. (2021). Fucosylation in Urological Cancers. MDPI. [Link]

  • Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Primary Structure of Glycans by NMR Spectroscopy. PubMed Central. [Link]

  • UNC Lineberger. (n.d.). Clinical Trials - Adult and Pediatric Trials. UNC Lineberger Comprehensive Cancer Center. [Link]

  • Kerbauy, L. N., et al. (2022). Preclinical studies using CAR-T cells. ResearchGate. [Link]

  • Jin, A., et al. (2016). Development of Novel Human Anti-HLA-Monoclonal Antibodies for Clinical Applications Using Peripheral Blood B Cells Derived from Anti-HLA Antibody-Positive Donors. ASH Publications. [Link]

  • U.S. National Library of Medicine. (n.d.). A time-resolved immunofluorometric method for the measurement of sialyl Lewis x-synthesizing alpha1,3-fucosyltransferase activity. PubMed. [Link]

  • Pabst, M., & Altmann, F. (2011). Mass Spectrometry of Glycans. PubMed Central. [Link]

  • Wang, X., et al. (2019). Fucosylation in cancer biology and its clinical applications. PubMed. [Link]

  • Aubert, M., et al. (2000). Restoration of alpha(1,2) fucosyltransferase activity decreases adhesive and metastatic properties of human pancreatic cancer cells. PubMed. [Link]

  • de la Fuente, A., et al. (2023). The contribution of fucosyltransferases to cancer biology. SciELO. [Link]

  • Dülfer, J., et al. (2021). Investigation of The Role of Glycan Binding on Human Norovirus Using Mass Spectrometry. ediss.sub.hamburg. [Link]

  • National Center for Biotechnology Information. (2011). Structures Common to Different Glycans. Essentials of Glycobiology, 2nd edition. [Link]

  • Lee, J., et al. (2024). Enhancing the soluble expression of α-1,2-fucosyltransferase in E. coli using high-throughput flow cytometry screening coupled with a split-GFP. PubMed. [Link]

  • Govindan, S. V., & Goldenberg, D. M. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

  • Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology. [Link]

  • Chen, Z., et al. (2018). The Function of Fucosylation in Progression of Lung Cancer. Frontiers in Oncology. [Link]

  • Harvey, D. J., et al. (2016). Travelling-wave ion mobility mass spectrometry and negative ion fragmentation of hybrid and complex N-glycans. Journal of Mass Spectrometry. [Link]

  • bioRxiv. (2026). Development of a Virus Particle-Based Antibody-Dependent Cellular Phagocytosis (ADCP) Assay for HIV. bioRxiv. [Link]

  • Peters, T., & Uetrecht, C. (2021). Norovirus–glycan interactions — how strong are they really? PubMed Central. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • Lee, J., et al. (2020). Directed Evolution of Soluble α-1,2-Fucosyltransferase Using Kanamycin Resistance Protein as a Phenotypic Reporter for Efficient Production of 2'-Fucosyllactose. PubMed Central. [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. Antibodies.com. [Link]

  • National Center for Biotechnology Information. (2021). Enzyme assay of α1,3/4-fucosyltransferase. Glycoscience Protocols. [Link]

  • protocols.io. (2018). ELISA Protocol. protocols.io. [Link]

  • Pagel, K., & von Helden, G. (2020). Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics. PubMed Central. [Link]

  • ResearchGate. (2019). Fucosylation in cancer biology and its clinical applications. ResearchGate. [Link]

  • Targeted Oncology. (2026). RFS Benefit Sustained at 5 Years for Intismeran Autogene in Melanoma. Targeted Oncology. [Link]

  • Mayo Clinic. (2023). CAR-T cell therapy. Mayo Clinic. [Link]

  • Cancer Research Institute. (n.d.). Targeted Antibodies. Cancer Research Institute. [Link]

  • Geng, F., et al. (2017). The Diverse Contributions of Fucose Linkages in Cancer. PubMed Central. [Link]

  • American Cancer Society. (2023). CAR T-cell Therapy and Its Side Effects. American Cancer Society. [Link]

  • Blood Cancer United. (n.d.). Chimeric antigen receptor (CAR) T-cell therapy. Blood Cancer United. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. [Link]

  • Wang, Y., et al. (2019). Sequence analysis of α-(1, 2)-fucosyltransferase gene in nine Chinese individuals with Para-Bombay phenotype. PubMed. [Link]

Sources

An In-Depth Technical Guide to the α-L-fucosyl-(1→2)-D-galactose Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword

The intricate world of glycobiology holds immense potential for therapeutic innovation. Among the myriad of glycosylation pathways, the biosynthesis of the α-L-fucosyl-(1→2)-D-galactose linkage, the core of the H-antigen, stands out as a critical nexus in health and disease. This terminal fucosylation event is not merely a cellular decoration; it is a fundamental step in the creation of the ABO blood group antigens and a key player in cellular recognition, signaling, and host-microbe interactions. Its aberrant expression is a hallmark of various cancers, contributing to malignancy and therapeutic resistance.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive and technically robust understanding of this pivotal pathway. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, the intricacies of the enzymatic machinery, and the practical methodologies required to investigate and potentially target this pathway for therapeutic benefit. As a senior application scientist, my aim is to bridge the gap between foundational knowledge and its practical application in the laboratory and in the clinic.

The H-Antigen: A Precursor of Immense Significance

The α-L-fucosyl-(1→2)-D-galactose disaccharide is the defining feature of the H-antigen. This structure is not an endpoint but rather a crucial precursor for the synthesis of the A and B antigens of the ABO blood group system.[1][2] In individuals with blood group O, the H-antigen remains unmodified and is the terminal glycan structure on many cell surface glycoproteins and glycolipids.[2] The presence and density of the H-antigen are therefore inversely proportional to the expression of A and B antigens, being highest in blood group O and lowest in blood group AB.

The H-antigen is synthesized on various precursor oligosaccharide chains, primarily categorized by the linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc). The most common are:

  • Type 1 chains: Galβ1-3GlcNAc

  • Type 2 chains: Galβ1-4GlcNAc

The type of precursor chain is critical as it dictates which fucosyltransferase is primarily responsible for H-antigen synthesis and the tissue-specific expression of the resulting antigen.[3]

The Enzymatic Heart of the Pathway: FUT1 and FUT2

The synthesis of the α-L-fucosyl-(1→2)-D-galactose linkage is catalyzed by α(1,2)-fucosyltransferases, a class of enzymes that transfer L-fucose from a donor substrate, GDP-β-L-fucose, to the terminal galactose of an acceptor oligosaccharide. In humans, two key enzymes, with distinct tissue expression and substrate preferences, govern this process: Fucosyltransferase 1 (FUT1) and Fucosyltransferase 2 (FUT2).[4][5]

Fucosyltransferase 1 (FUT1): The "H" Enzyme

FUT1, encoded by the FUT1 gene (also known as the H locus), is primarily responsible for the synthesis of the H-antigen on red blood cells and vascular endothelium.[1][5] It exhibits a preference for Type 2 precursor chains (Galβ1-4GlcNAc).[3] The expression of FUT1 is essential for the formation of the A and B antigens on erythrocytes. Individuals with inactivating mutations in both copies of the FUT1 gene exhibit the rare Bombay (Oh) phenotype, characterized by the absence of H, A, and B antigens on their red blood cells.[6]

Fucosyltransferase 2 (FUT2): The "Secretor" Enzyme

FUT2, encoded by the FUT2 gene (also known as the Se locus), directs the synthesis of the H-antigen in secretory tissues, such as the salivary glands, and on the surface of mucosal epithelial cells.[1][7] FUT2 preferentially utilizes Type 1 precursor chains (Galβ1-3GlcNAc).[3] Individuals with at least one functional copy of the FUT2 gene are termed "secretors" because they express soluble forms of the H, A, and B antigens in their bodily fluids.[1] Conversely, individuals homozygous for non-functional FUT2 alleles are "non-secretors" and lack these soluble antigens.

Enzymatic Mechanism and Structural Insights

While a crystal structure for human FUT1 or FUT2 has yet to be resolved, homology modeling and site-directed mutagenesis studies have provided valuable insights into their catalytic mechanism.[8] These enzymes are believed to follow a sequential ordered Bi-Bi kinetic mechanism. The catalytic domain of these fucosyltransferases contains conserved motifs. One such highly conserved motif, HxRRxD, has been identified, where residues R154 and D157 have been shown to be critical for donor binding and enzyme activity in related bacterial fucosyltransferases.[9] The lack of a crystal structure for the human enzymes remains a significant hurdle in the rational design of specific inhibitors.[10]

Biosynthesis Pathway and Regulation

The biosynthesis of α-L-fucosyl-(1→2)-D-galactose is a tightly regulated process occurring within the Golgi apparatus. The availability of the donor substrate, GDP-fucose, and the expression levels of FUT1 and FUT2 are key determinants of H-antigen expression.

H-Antigen Biosynthesis Pathway cluster_precursors Precursor Chains cluster_enzymes α(1,2)-Fucosyltransferases cluster_products Products Type1 Type 1 Chain (Galβ1-3GlcNAc-R) FUT2 FUT2 (Secretor Enzyme) Type1->FUT2 Acceptor Type2 Type 2 Chain (Galβ1-4GlcNAc-R) FUT1 FUT1 (H Enzyme) Type2->FUT1 Acceptor H_Antigen_T1 H-Antigen (Type 1) (Fucα1-2Galβ1-3GlcNAc-R) FUT2->H_Antigen_T1 Catalyzes H_Antigen_T2 H-Antigen (Type 2) (Fucα1-2Galβ1-4GlcNAc-R) FUT1->H_Antigen_T2 Catalyzes GDP_Fucose GDP-Fucose (Donor Substrate) GDP_Fucose->FUT2 Donor GDP_Fucose->FUT1 Donor

Figure 1: The H-Antigen Biosynthesis Pathway.
Transcriptional Regulation of FUT1 and FUT2

The expression of FUT1 and FUT2 is tissue-specific and developmentally regulated, largely controlled at the level of transcription. The FUT1 gene has multiple transcriptional start sites and utilizes alternative promoters, contributing to its differential expression.[11] In colon cancer cells, specific regions in the 5'-flanking region of the FUT1 gene have been identified as critical for its transcription.[11] Aberrant regulation of these genes is a common feature in cancer. For instance, the downregulation of FUT2 gene transcription has been associated with lung cancer.[12]

Regulation by Signaling Pathways

Various intracellular signaling pathways influence the expression of fucosyltransferases. In cancer, growth factor receptor signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, have been shown to be modulated by fucosylation.[13] Conversely, signaling pathways can also impact fucosyltransferase expression. For example, suppression of FUT1 has been shown to decrease EGFR signaling.[14] This intricate crosstalk highlights the potential for targeting these pathways to modulate H-antigen expression in cancer.

Experimental Methodologies: A Practical Guide

Investigating the α-L-fucosyl-(1→2)-D-galactose biosynthesis pathway requires a robust set of experimental tools. This section provides an overview and detailed protocols for key methodologies.

Fucosyltransferase Activity Assay

A reliable assay to measure the activity of FUT1 and FUT2 is fundamental. While traditional assays relied on radiolabeled substrates, modern methods often employ fluorescently labeled acceptors and analysis by High-Performance Liquid Chromatography (HPLC).

This protocol is adapted for a non-radioactive, fluorescence-based assay.

1. Reagents and Materials:

  • Recombinant human FUT1 or FUT2 enzyme

  • GDP-β-L-fucose (donor substrate)

  • Fluorescently labeled acceptor substrate (e.g., 2-aminobenzamide-labeled Type 1 or Type 2 oligosaccharide)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 25 mM MnCl₂, 5 mM ATP, 0.1% Triton X-100

  • Stop Solution: 0.1 M EDTA

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 HPLC column

2. Assay Procedure:

  • Prepare a reaction mixture containing assay buffer, a known concentration of the fluorescently labeled acceptor substrate, and GDP-fucose.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the recombinant fucosyltransferase.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of Stop Solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC.

3. HPLC Analysis:

  • Separate the fucosylated product from the non-fucosylated acceptor substrate on a reversed-phase C18 column using an appropriate gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).

  • Detect the fluorescently labeled glycans using a fluorescence detector.

  • Quantify the product formation by integrating the peak area of the fucosylated product and comparing it to a standard curve.

4. Data Analysis:

  • Calculate the initial reaction velocity.

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other saturated. Fit the data to the Michaelis-Menten equation.

Recombinant Expression and Purification of FUT1 and FUT2

Obtaining pure, active fucosyltransferases is crucial for in vitro studies and inhibitor screening. Escherichia coli and the yeast Pichia pastoris are commonly used expression systems.

Recombinant FUT Expression and Purification cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Gene_Synthesis Gene Synthesis (Codon-optimized FUT1/FUT2) Ligation Ligation/Cloning Gene_Synthesis->Ligation Vector Expression Vector (e.g., pET, pPICZ) Vector->Ligation Transformation Transformation into Host (E. coli/Pichia) Ligation->Transformation Culture Cell Culture and Induction (e.g., IPTG, Methanol) Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA for His-tag) Lysis->Affinity_Chrom SEC Size-Exclusion Chromatography (Polishing Step) Affinity_Chrom->SEC Pure_Enzyme Pure, Active Enzyme SEC->Pure_Enzyme

Sources

An In-depth Technical Guide to α-L-fucosyl-(1→2)-D-galactose (2'-Fucosyllactose)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of α-L-fucosyl-(1→2)-D-galactose, more commonly known as 2'-Fucosyllactose (2'-FL). It is intended for researchers, scientists, and drug development professionals interested in the discovery, synthesis, characterization, and biological significance of this pivotal human milk oligosaccharide (HMO).

Introduction: The Significance of a Prominent Human Milk Oligosaccharide

2'-Fucosyllactose (2'-FL) is a neutral trisaccharide and the most abundant of the over 200 known human milk oligosaccharides (HMOs), complex sugars that are a major component of human breast milk.[1] Unlike lactose, 2'-FL is not readily digested by infants, and instead functions as a prebiotic, shaping the infant's gut microbiome with a multitude of health benefits.[2][3] Its discovery and subsequent research have unveiled its critical roles in gut health, immune development, and as a decoy for pathogens.[2] This guide will delve into the scientific journey of 2'-FL, from its initial discovery to modern methods of synthesis and characterization, providing a technical resource for its application in research and development.

The Discovery of 2'-Fucosyllactose: A Historical Perspective

The story of 2'-FL is intertwined with the broader discovery of HMOs. In the 1930s, a carbohydrate fraction in human milk, termed "gynolactose," was identified as the factor responsible for the distinct gut microbiota of breastfed infants compared to those fed with cow's milk. It wasn't until the 1950s that the pioneering work of Richard Kuhn and his colleagues led to the isolation and initial characterization of several of these complex sugars.[4]

During this era, analytical techniques were limited to classical chemical methods, a stark contrast to the sophisticated spectroscopic and chromatographic methods available today.[4] The structural elucidation of these oligosaccharides was a painstaking process involving chemical degradation, methylation analysis, and enzymatic hydrolysis. Despite these challenges, the fundamental structures of many HMOs, including 2'-FL, were established, laying the groundwork for future research into their biological functions.

Synthesis of 2'-Fucosyllactose: From Chemical Intricacy to Biocatalytic Efficiency

The synthesis of a complex oligosaccharide like 2'-FL presents a significant challenge due to the need for precise control over stereochemistry and regioselectivity. Both chemical and enzymatic methods have been developed, each with its own set of advantages and limitations.

Chemical Synthesis: A Step-wise Approach with Protective Groups

The first chemical synthesis of 2'-O-fucosyllactose was reported in 1981 by K.L. Matta and his team.[5] This and subsequent chemical syntheses rely on a multi-step process involving the use of protecting groups to selectively mask reactive hydroxyl groups on the monosaccharide building blocks.

A general chemical synthesis strategy involves the following key steps:

  • Preparation of a Lactose Acceptor: A suitably protected lactose derivative is prepared, with a free hydroxyl group at the C-2' position of the galactose unit, making it ready to accept the fucose donor.

  • Preparation of a Fucose Donor: A protected fucose derivative with a good leaving group at the anomeric position (e.g., a bromide) is synthesized.

  • Glycosylation Reaction: The fucose donor and lactose acceptor are coupled in the presence of a promoter to form the trisaccharide.

  • Deprotection: All protecting groups are removed to yield the final 2'-FL product.

The choice of protecting groups is critical to the success of the synthesis. For instance, a combination of benzyl and acetyl groups can be used, allowing for their selective removal at different stages of the synthesis.[6]

Experimental Protocol: A Representative Chemical Glycosylation Step [7]

  • A mixture of the glycosyl donor (e.g., a protected fucosyl bromide, 1.26 mmol), the glycosyl acceptor (a protected lactose derivative, 0.380 mmol), and freshly activated 4 Å molecular sieves (2.00 g) in anhydrous dichloromethane (4.0 mL) is stirred under an argon atmosphere for 1 hour at room temperature.

  • The mixture is then cooled to -30 °C.

  • N-iodosuccinimide (NIS, 2.52 mmol) and triflic acid (TfOH, 0.252 mmol) are added, and the reaction mixture is stirred for another hour at -30 °C.

  • The reaction is quenched, and the product is purified by column chromatography.

The causality behind these steps lies in the need to create a reactive fucosyl donor and a nucleophilic lactose acceptor, while preventing unwanted side reactions. The molecular sieves ensure anhydrous conditions, which are crucial for the stability of the glycosyl donor and the efficiency of the reaction.

Enzymatic Synthesis: Harnessing the Specificity of Biocatalysts

Enzymatic synthesis offers a more direct and environmentally friendly alternative to chemical methods, leveraging the high specificity of enzymes to form the desired glycosidic linkage without the need for complex protecting group manipulations. Several enzymatic strategies have been developed for the synthesis of 2'-FL.[1]

  • Fucosyltransferases: These enzymes catalyze the transfer of fucose from a donor substrate, typically GDP-L-fucose, to an acceptor molecule. α-1,2-fucosyltransferases are highly specific for the formation of the α-(1→2) linkage found in 2'-FL.[8]

  • Fucosidases: While these enzymes typically break down fucosylated compounds, under specific conditions, their reverse activity can be exploited to synthesize 2'-FL. This approach often uses more readily available fucosyl donors.[5]

  • Multi-enzyme Cascades: This innovative approach combines several enzymes in a one-pot reaction to synthesize 2'-FL from simple starting materials like mannose and lactose.[9] This method can include cofactor regeneration systems to improve efficiency and reduce costs.[9]

Experimental Protocol: A Multi-Enzyme Cascade for 2'-FL Synthesis [9]

This protocol describes a one-pot enzymatic reaction for the synthesis of 2'-FL from mannose and lactose.

  • A 0.5 mL reaction mixture is prepared in 50 mM Tris-HCl buffer (pH 8.0).

  • The mixture contains 20 mM mannose, 20 mM lactose, and optimized concentrations of a series of enzymes including a glucomannokinase, enzymes for the conversion of mannose-6-phosphate to GDP-L-fucose, and an α-1,2-fucosyltransferase.

  • Essential cofactors such as NADPH and GTP are added, along with a cofactor regeneration system (e.g., using polyphosphate kinase 2).

  • The reaction is incubated at 30°C for 12 hours.

  • The product, 2'-FL, is then purified and quantified.

This self-validating system relies on the coupled activity of the enzymes in the cascade, where the product of one enzymatic reaction becomes the substrate for the next, driving the overall synthesis towards the final product.

Structural Characterization of 2'-Fucosyllactose

The unambiguous identification and characterization of 2'-FL are crucial for quality control and research purposes. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of oligosaccharides. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the monosaccharide units.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for 2'-Fucosyllactose [10]

Atom ID¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Fuc-15.3006100.445
Fuc-23.732568.1677
Fuc-33.778668.7731
Fuc-43.801770.9476
Fuc-54.227866.415
Fuc-6 (CH₃)1.215516.4749
Gal-1'4.5198101.0591
Gal-2'3.298777.1686
Gal-3'3.477172.3791
Gal-4'3.583275.316
Gal-5'3.655573.7465
Gal-6'3.6909, 3.719559.6603
Glc-1α5.219192.0818
Glc-1β4.65 (approx.)96.0 (approx.)
Glc-23.781871.6769
Glc-33.788577.8242
Glc-43.80278.1976
Glc-53.864269.6656
Glc-63.8861, 3.936260.1812

Data obtained in D₂O at 298K. The glucose residue exists as an equilibrium of α and β anomers, leading to two sets of signals for the anomeric proton and carbon.

The specific chemical shifts and coupling constants observed in the NMR spectra serve as a fingerprint for the 2'-FL molecule, confirming the α-L-fucosyl-(1→2)-D-galactose linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of 2'-FL and to gain further structural information through fragmentation analysis. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are particularly useful for the analysis of complex mixtures of oligosaccharides.[11][12] In MS/MS experiments, the parent ion corresponding to 2'-FL is fragmented, and the resulting daughter ions provide information about the sequence and linkage of the monosaccharide units.[13]

Biological Significance and Applications

The unique structure of 2'-FL underpins its diverse biological functions, making it a molecule of great interest for nutritional and therapeutic applications.

Prebiotic and Gut Microbiome Modulation

2'-FL is not digested in the upper gastrointestinal tract and reaches the colon intact, where it selectively promotes the growth of beneficial bacteria, particularly Bifidobacterium species.[3][14] This bifidogenic effect helps to establish a healthy gut microbiome in infants, which is crucial for immune development and overall health.

Pathogen Inhibition

2'-FL can act as a soluble decoy receptor for various pathogens, preventing them from attaching to the surface of intestinal cells and causing infection.[2] This mechanism of action has been demonstrated for pathogens such as Campylobacter jejuni.[1]

Immune Modulation

Emerging research suggests that 2'-FL can directly interact with immune cells, modulating their activity and contributing to the development of a balanced immune system.[15]

Conclusion

From its discovery in human milk to its synthesis by advanced biotechnological methods, 2'-Fucosyllactose has emerged as a key molecule in infant nutrition and a promising candidate for various therapeutic applications. This guide has provided a technical overview of its discovery, synthesis, characterization, and biological roles, offering a foundation for further research and development in this exciting field. The continued exploration of 2'-FL and other human milk oligosaccharides holds the potential to unlock new strategies for improving human health.

Visualizations

Caption: Chemical structure of 2'-Fucosyllactose.

Enzymatic_Synthesis_Workflow Substrates Mannose + Lactose Enzyme_Cascade Multi-Enzyme Cascade (Kinase, Isomerase, etc.) Substrates->Enzyme_Cascade GDP_Fuc GDP-L-Fucose (Donor Substrate) Enzyme_Cascade->GDP_Fuc Fucosyltransferase α-1,2-Fucosyltransferase GDP_Fuc->Fucosyltransferase Product 2'-Fucosyllactose Fucosyltransferase->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

Caption: Enzymatic synthesis workflow for 2'-Fucosyllactose.

References

  • Bettina Høj Hornshøj, et al. (2020). Quantifying the human milk oligosaccharides 2′‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection. Food Science & Nutrition, 8(3), 1561-1570. [Link]

  • Cao, C., Bai, Y., Zhang, M., Khan, S. S., Ji, Y., & Liu, L. (2023). Synthesis of 2′-fucosyllactose using multi-enzyme cascade with cofactor regeneration. Scientific Reports, 13(1), 1-12. [Link]

  • Chen, X., et al. (2021). Metabolic engineering strategies of de novo pathway for enhancing 2′‐fucosyllactose synthesis in Escherichia coli. Microbial Biotechnology, 14(4), 1561-1573. [Link]

  • Coulier, L., et al. (2009). In-depth characterization of prebiotic galacto-oligosaccharides by a combination of analytical techniques. Journal of Agricultural and Food Chemistry, 57(18), 8488-8495. [Link]

  • Glycom AS. (2016). Synthesis of 2'-o-fucosyllactose.
  • Han, S. H., et al. (2022). The analysis of 2'-fucosyllactose concentration in Korean maternal milk using LC-MS/MS. Food Science and Biotechnology, 31(11), 1469-1476. [Link]

  • Human milk oligosaccharide. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Jennewein Biotechnologie GmbH. (2010). Synthesis of 2'-o-fucosyllactose.
  • Kerksick, C. M., et al. (2023). Effects of Human Milk Oligosaccharide 2′-Fucosyllactose Ingestion on Weight Loss and Markers of Health. Metabolites, 13(5), 621. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 2'-Fucosyllactose. BMRB Entry bmse001326. [Link]

  • Jennewein Biotechnologie GmbH. (2010). Synthesis of 2'-o-fucosyllactose.
  • Jin, Y., et al. (2021). Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V. The Journal of Organic Chemistry, 86(18), 12543-12553. [Link]

  • Kunz, C. (2017). Human Milk Oligosaccharides – Compositional Analysis and Metabolism in Infants. Nestlé Nutrition Institute. [Link]

  • Metagenics Institute. (n.d.). Science Review: 2'Fucosyllactose. [Link]

  • Petschacher, B., & Nidetzky, B. (2016). Metabolic engineering strategies of de novo pathway for enhancing 2′‐fucosyllactose synthesis in Escherichia coli. Microbial Biotechnology, 15(4), 1561-1573. [Link]

  • Prieto, P. A. (2014). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. Mass Spectrometry Reviews, 33(2), 97-177. [Link]

  • Stahl, B., et al. (2012). Historical aspects of human milk oligosaccharides. Advances in Nutrition, 3(3), 430S-439S. [Link]

  • Thurl, S., et al. (2012). Historical Aspects of Human Milk Oligosaccharides. Advances in Nutrition, 3(3), 430S-439S. [Link]

  • van Leeuwen, S. S., et al. (2020). ¹H 1D NMR spectra of commercial 2′-fucosyllactose (2′FL) (a) and... ResearchGate. [Link]

  • Wang, M., et al. (2021). Chromatograms and MS/MS spectra of 2′‐/3′‐fucosyllactose (FLs) and... ResearchGate. [Link]

  • Wu, G., et al. (2023). Effects of Human Milk Oligosaccharide 2′-Fucosyllactose Ingestion on Weight Loss and Markers of Health. Metabolites, 13(5), 621. [Link]

  • Hermansson, K., et al. (1992). A 1H and 13C NMR study of oligosaccharides from human milk. Application of the computer program CASPER. Carbohydrate Research, 235, 69-81. [Link]

  • Coulier, L., et al. (2009). In-depth characterization of prebiotic galacto-oligosaccharides by a combination of analytical techniques. Journal of Agricultural and Food Chemistry, 57(18), 8488-8495. [Link]

  • Human milk oligosaccharide. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

The Ubiquitous Fucα1-2Gal Epitope: A Technical Guide to its Natural Occurrence, Analysis, and Significance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the α-L-fucosyl-(1->2)-D-galactose (Fucα1-2Gal) disaccharide, a fundamental carbohydrate epitope with profound implications in biology and medicine. From its role as the H-antigen in the ABO blood group system to its prevalence in human milk oligosaccharides and its function in cell-cell recognition, the Fucα1-2Gal linkage is a key player in a multitude of physiological and pathological processes. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its natural distribution, detailed methodologies for its study, and insights into its biological significance.

Introduction: The Significance of Fucosylation and the Fucα1-2Gal Linkage

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a ubiquitous post-translational modification that vastly expands the functional capacity of these biomolecules.[1] Fucosylation, the addition of the deoxyhexose L-fucose to glycan structures, is a critical terminal modification that plays a pivotal role in a wide array of biological recognition events.[2] The specific linkage of fucose to the underlying glycan chain dictates its biological activity. Among these, the α-L-fucosyl-(1->2)-D-galactose linkage stands out for its widespread occurrence and diverse functional roles.

This disaccharide forms the core of the H-antigen, the essential precursor for the A and B antigens of the human ABO blood group system.[3][4] Its presence or absence on red blood cells and in bodily secretions has significant implications for blood transfusion and organ transplantation. Beyond the ABO system, the Fucα1-2Gal epitope is a prominent component of human milk oligosaccharides (HMOs), where it contributes to the development of the infant gut microbiome and immune system.[5] Furthermore, this linkage is found on a variety of glycoproteins and glycolipids throughout the animal and plant kingdoms, participating in processes ranging from neuronal development to host-pathogen interactions.[2]

This guide will delve into the natural world of the Fucα1-2Gal disaccharide, providing a detailed survey of its distribution. It will then equip researchers with the necessary knowledge to investigate this critical glycan epitope, offering step-by-step protocols for its isolation, purification, and structural characterization using state-of-the-art analytical techniques.

Natural Occurrence of the Fucα1-2Gal Epitope

The Fucα1-2Gal disaccharide is a widespread glycan motif found across different biological kingdoms. Its expression is tightly regulated and tissue-specific, reflecting its diverse biological functions.

Mammalian Systems

In mammals, the Fucα1-2Gal linkage is a key structural element in several important classes of glycoconjugates.

2.1.1. The H-Antigen and the ABO Blood Group System

The most well-known occurrence of the Fucα1-2Gal disaccharide is as the H-antigen, the fundamental building block of the ABO blood group antigens.[6] This antigen is synthesized by α(1,2)-fucosyltransferases, which add a fucose residue to the terminal galactose of a precursor oligosaccharide chain on glycoproteins and glycolipids.[7]

  • On Erythrocytes: The expression of H-antigen on red blood cells is controlled by the FUT1 gene.[4] Individuals with blood group O have an abundance of H-antigen on their erythrocytes, as they lack the A and B transferases that would further modify it.[8] In contrast, individuals with blood groups A, B, and AB have progressively less H-antigen as it is converted to A and B antigens.[7]

  • In Secretions: The presence of soluble H-antigen in bodily fluids like saliva, tears, and mucus is governed by the FUT2 gene (the "secretor" gene).[6]

Table 1: Relative Abundance of H-Antigen on Human Erythrocytes by ABO Blood Group

Blood GroupRelative Amount of H-Antigen
OHighest
A2High
BIntermediate
A1Low
A1BLowest
Oh (Bombay)None

2.1.2. Human Milk Oligosaccharides (HMOs)

Human milk is a rich source of complex oligosaccharides, with fucosylated structures being a major component.[5] The Fucα1-2Gal linkage is a cornerstone of many HMOs, most notably 2'-fucosyllactose (2'-FL), which is one of the most abundant oligosaccharides in the milk of "secretor" mothers.[5][9]

Table 2: Concentration of 2'-Fucosyllactose (2'-FL) in Human Milk

Milk TypeConcentration Range (g/L)
Colostrum2.0 - 2.5[9]
Mature Milk1.0 - 1.5[9]
Milk from "Non-secretor" MothersVery low to undetectable

These fucosylated HMOs are not digested by the infant but serve as prebiotics, selectively promoting the growth of beneficial gut bacteria, such as Bifidobacterium. They also act as soluble decoy receptors, preventing pathogens from binding to the infant's intestinal cells.

2.1.3. Other Tissues and Glycoconjugates

The Fucα1-2Gal epitope is also found on various other glycoproteins and glycolipids in mammalian tissues, where it is involved in cell signaling and recognition. For instance, it has been identified on neuronal cells and is implicated in neuronal growth and morphology.

Plant Kingdom

In plants, the Fucα1-2Gal linkage is a component of the complex glycan structures of arabinogalactan-proteins (AGPs).[10] AGPs are heavily glycosylated proteins found in the cell walls and plasma membranes of plants, where they are involved in various aspects of plant growth and development, including cell proliferation, signaling, and reproduction.[11][12]

Microorganisms

Certain bacteria can also synthesize glycans containing the Fucα1-2Gal linkage. This can be a mechanism for molecular mimicry, allowing the bacteria to evade the host's immune system by displaying "self" antigens. Additionally, the ability to utilize fucosylated glycans from the host is a key adaptation for many gut commensal and pathogenic bacteria.

Methodologies for the Study of Fucα1-2Gal

The study of the Fucα1-2Gal epitope requires a multi-pronged approach involving isolation and purification from natural sources, followed by detailed structural characterization.

Isolation and Purification of Fucα1-2Gal Containing Glycans

The choice of isolation and purification strategy depends on the source material and the nature of the glycan (e.g., free oligosaccharide, or attached to a protein or lipid).

3.1.1. Lectin Affinity Chromatography

Lectin affinity chromatography is a powerful technique for the specific isolation of glycans and glycoconjugates based on their carbohydrate structures. The lectin Ulex europaeus agglutinin I (UEA-I) has a high affinity for α-L-fucose, particularly the Fucα1-2Gal epitope, making it an invaluable tool for its purification.

Protocol 1: Isolation of Fucα1-2Gal Containing Glycoproteins using UEA-I Affinity Chromatography

Rationale: This protocol leverages the specific binding of UEA-I to the Fucα1-2Gal epitope to isolate glycoproteins carrying this modification from a complex protein mixture.

Materials:

  • UEA-I agarose beads

  • Chromatography column

  • Binding Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Washing Buffer: Binding Buffer with 0.1% Tween-20

  • Elution Buffer: 0.1 M L-fucose in Binding Buffer

  • Protein extract (e.g., cell lysate, serum)

Procedure:

  • Column Preparation:

    • Gently resuspend the UEA-I agarose beads and pack them into a chromatography column.

    • Equilibrate the column with 5-10 column volumes of Binding Buffer. The equilibration is complete when the pH and conductivity of the effluent match that of the Binding Buffer.

  • Sample Loading:

    • Clarify the protein extract by centrifugation (10,000 x g for 15 minutes at 4°C) to remove any particulate matter.

    • Load the clarified sample onto the equilibrated column at a slow flow rate (e.g., 0.5 mL/min) to allow for maximum binding.

  • Washing:

    • Wash the column with 10-20 column volumes of Washing Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound glycoproteins by applying the Elution Buffer to the column. The L-fucose in the elution buffer will competitively displace the fucosylated glycoproteins from the UEA-I lectin.

    • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Post-Elution Processing:

    • Pool the fractions containing the eluted glycoproteins.

    • Remove the L-fucose from the sample by dialysis or buffer exchange chromatography.

3.1.2. Isolation of Oligosaccharides from Milk

The isolation of HMOs from milk involves several steps to remove fats, proteins, and lactose.

Protocol 2: Extraction of Oligosaccharides from Human Milk

Rationale: This protocol describes a common method for the separation of oligosaccharides from the major components of milk (fat, protein, and lactose).

Materials:

  • Human milk

  • Centrifuge

  • Ethanol

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 and graphitized carbon)

Procedure:

  • Defatting:

    • Centrifuge the milk sample at 4,000 x g for 30 minutes at 4°C to separate the fat layer.

    • Carefully collect the skim milk fraction.

  • Protein Precipitation:

    • Add two volumes of cold ethanol to the skim milk and incubate at -20°C for at least 2 hours to precipitate the proteins.

    • Centrifuge at 4,000 x g for 30 minutes at 4°C and collect the supernatant.

  • Lactose Removal and Oligosaccharide Enrichment:

    • Concentrate the supernatant under vacuum.

    • Resuspend the sample in water and apply it to a graphitized carbon SPE cartridge.

    • Wash the cartridge with water to remove lactose and salts.

    • Elute the oligosaccharides with a gradient of acetonitrile in water (e.g., 20-40% acetonitrile).

  • Further Purification:

    • The eluted oligosaccharides can be further fractionated by size-exclusion chromatography or hydrophilic interaction liquid chromatography (HILIC).

Structural Characterization of the Fucα1-2Gal Linkage

Once isolated, the structure of the glycans, including the presence and linkage of the fucose residue, can be determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the composition and sequence of glycans.

  • Permethylation: To improve ionization efficiency and provide linkage information, glycans are often permethylated prior to MS analysis.[1] This involves replacing all free hydroxyl and N-acetyl groups with methyl groups. The fragmentation patterns of permethylated glycans in MS/MS experiments can reveal the linkage positions of the monosaccharides. For instance, the fragmentation of a permethylated Fucα1-2Gal-containing oligosaccharide will produce characteristic ions that indicate the fucose is linked to the 2-position of the galactose.[13]

Protocol 3: Permethylation of Released Glycans for MS Analysis

Rationale: Permethylation increases the hydrophobicity of glycans, leading to improved ionization in mass spectrometry and providing structural information through fragmentation analysis.

Materials:

  • Dried glycan sample

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH) powder

  • Methyl iodide (CH₃I)

  • Methanol

  • Chloroform

  • Water

  • Sep-Pak C18 cartridge

Procedure:

  • Sample Preparation:

    • Ensure the glycan sample is completely dry.

  • Permethylation Reaction:

    • Add DMSO to the dried sample and vortex to dissolve.

    • Add powdered NaOH and vortex.

    • Add methyl iodide and vortex vigorously for 10-15 minutes. The reaction is exothermic.

    • Quench the reaction by adding water.

  • Extraction of Permethylated Glycans:

    • Add chloroform to the reaction mixture and vortex.

    • Centrifuge to separate the layers.

    • Carefully remove the upper aqueous layer.

    • Wash the lower chloroform layer several times with water.

    • Dry the chloroform layer under a stream of nitrogen.

  • Purification:

    • Resuspend the dried permethylated glycans in methanol/water.

    • Apply the sample to a conditioned Sep-Pak C18 cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the permethylated glycans with acetonitrile or methanol.

    • Dry the eluted sample for MS analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of complex glycan mixtures prior to MS analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of glycans.[2][11][14][15]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of glycan structures, including the anomeric configuration (α or β) and linkage positions.

  • 1D ¹H NMR: The anomeric proton signals in the ¹H NMR spectrum provide information about the number and type of monosaccharide residues. The chemical shift and coupling constants of these signals are characteristic for specific residues and linkages.

  • 2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for complete structural elucidation.[16][17][18][19]

    • COSY and TOCSY are used to identify the spin systems of individual monosaccharide residues.

    • NOESY provides information about through-space interactions between protons, which is crucial for determining the linkage positions between monosaccharides. For the Fucα1-2Gal linkage, a NOE cross-peak will be observed between the anomeric proton of fucose (Fuc H-1) and the H-2 proton of galactose (Gal H-2).

Biosynthesis of the Fucα1-2Gal Linkage

The synthesis of the Fucα1-2Gal epitope is catalyzed by a family of enzymes called α(1,2)-fucosyltransferases (FUTs). These enzymes transfer a fucose residue from a donor substrate, GDP-L-fucose, to the 2-hydroxyl group of a terminal galactose residue on an acceptor glycan.

Biosynthesis_of_Fucα1_2Gal

In humans, two main α(1,2)-fucosyltransferases are responsible for the synthesis of the H-antigen:

  • FUT1 (H enzyme): Primarily expressed in erythroid precursor cells and is responsible for the synthesis of H-antigen on red blood cells.

  • FUT2 (Secretor enzyme): Expressed in secretory tissues and is responsible for the synthesis of soluble H-antigen in bodily fluids.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the analysis of Fucα1-2Gal containing glycans.

Glycoprotein_Analysis_Workflow

HMO_Analysis_Workflow

Conclusion

The α-L-fucosyl-(1->2)-D-galactose disaccharide is a deceptively simple structure with a vast and complex biological impact. Its role as a key determinant in blood group serology, a vital component of infant nutrition, and a participant in a myriad of cell recognition events underscores its importance in health and disease. This technical guide has provided a comprehensive overview of the natural occurrence of this critical epitope and detailed the methodologies required for its rigorous scientific investigation. As our understanding of the glycome continues to expand, the Fucα1-2Gal linkage will undoubtedly remain a focal point of research, offering exciting opportunities for the development of novel diagnostics, therapeutics, and a deeper appreciation for the intricate language of carbohydrates.

References

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Zhang, K., Gao, M., Cao, C., Zhang, M., Ahmad, W., Rady, A., Aldahmash, B., Zhu, T., Khan, S. S., & Liu, L. (2025). Intensification of 2′-Fucosyllactose biosynthesis pathway by using a novel fucosyltransferase from Bacillus cereus. Frontiers in Bioengineering and Biotechnology.
  • Stadlmann, J., Pabst, M., Kolarich, D., Kunert, R., & Altmann, F. (2008). Analysis of immunoglobulin glycosylation by LC-ESI-MS of glycopeptides and oligosaccharides. Proteomics, 8(14), 2858–2871.
  • Bode, L. (2012). Human milk oligosaccharides: Every baby needs a sugar mama. Glycobiology, 22(9), 1147–1162.
  • UI Health Care. (n.d.). Human Erythrocyte Antigen Phenotype. Retrieved from [Link]

  • A-Tek. (n.d.). A Comparative Analysis of Milk Oligosaccharides via LC-MS: Globally Distributed Cattle Breeds and Native Northern Finncattle. Retrieved from [Link]

  • Lamport, D. T. A. (2014). Preparation of Arabinogalactan Glycoproteins from Plant Tissue. Bio-protocol, 4(10), e1131.
  • Dean, L. (2005). The ABO blood group. In Blood Groups and Red Cell Antigens.
  • Harvey, D. J. (2011). Analysis of N-glycans by PGC-LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 727, 133–148.
  • Ruhaak, L. R., Lebrilla, C. B., & Miyamoto, S. (2013). N-linked glycan release efficiency: a quantitative comparison between NaOCl and PNGase F release protocols. Analytical and bioanalytical chemistry, 405(2-3), 959–968.
  • Nanalysis. (2025). How TOCSY extends COSY's reach in 2D NMR. Retrieved from [Link]

  • Westhoff, C. M., & Storry, J. R. (2014). Clinical utility of genotyping human erythrocyte antigens.
  • New England Biolabs. (2015). Novel Formats of PNGase F for N-Glycan Removal Workflows and Applications. Retrieved from [Link]

  • Lin, Z., & Lubman, D. M. (2013). Permethylated N-glycan analysis with mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1007, 289–300.
  • Ma, L., Ma, Y., Liu, Y., & Zhang, T. (2024). Human milk microbiota and oligosaccharides in colostrum and mature milk: comparison and correlation. Frontiers in Nutrition, 11, 1326442.
  • Ni, L., et al. (2020). Intensification of 2′-Fucosyllactose biosynthesis pathway by using a novel fucosyltransferase from Bacillus cereus. Frontiers in Bioengineering and Biotechnology.
  • Boudart, G., & Jamet, E. (2015). Isolation of Plant Cell Wall Proteins. Methods in molecular biology (Clifton, N.J.), 1243, 11–19.
  • Zauner, G., Deelder, A. M., & Wuhrer, M. (2012). Oligosaccharide analysis by mass spectrometry: a review of recent developments. Molecular & cellular proteomics : MCP, 11(8), R111.015707.
  • Wikipedia. (2024). ABO blood group system. Retrieved from [Link]

  • Kolarich, D., Rapp, E., & Reiding, K. R. (2018). Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins at the glycan, peptide. UvA-DARE (Digital Academic Repository).
  • Qiagen. (2011). Qiagen Protocol for DNA Purification from Blood Samples. Retrieved from [Link]

  • Nováková, L., & Perrenoud, A. (2014). HILIC and Its Applications for Biotechnology, Part II.
  • Pattathil, S., & Avci, U. (2015). Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II. Frontiers in plant science, 6, 497.
  • Li, M., et al. (2018). Human Milk Oligosaccharides in Colostrum and Mature Milk of Chinese Mothers: Lewis Positive Secretor Subgroups. Journal of Agricultural and Food Chemistry, 66(25), 6437-6445.
  • Genovis. (2021). NEW! PNGase F for Hydrolysis of N-glycans. Retrieved from [Link]

  • Li, C., et al. (2025). Synthesis of 2′-fucosyllactose using multi-enzyme cascade with cofactor regeneration.
  • Dean, L. (2005). The Hh blood group. In Blood Groups and Red Cell Antigens.
  • Kaji, H. (2021). Permethylation for glycan analysis. In Glycoscience Protocols (GlycoPODv2).
  • Wu, R., et al. (2021). Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides. Frontiers in Chemistry, 9, 729901.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Vandenplas, Y., et al. (2018). Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula. Nutrients, 10(9), 1161.
  • Blood Bank Guy. (2015, January 7). What the H? Decoding the Bombay Phenotype [Video]. YouTube. [Link]

  • Cartmell, A., et al. (2017). The Rh blood group system: a review. Blood, 130(16), 1757-1767.
  • Mishra, S. K., et al. (2017). 2D NOESY NMR study of iminoboronate ester.
  • Amerigo Scientific. (2023). PNGase F for Glycan Release. Retrieved from [Link]

  • Atlas Medical. (n.d.). ANTI-H LECTIN BLOOD GROUPING REAGENTS. Retrieved from [Link]

  • Hofmann, J., et al. (2022). Analysis of Oligosaccharides via Ion Mobility-Mass Spectrometry. Refubium - Freie Universität Berlin.
  • Showalter, A. M. (2016). Arabinogalactan Proteins: Focus on the Role in Cellulose Synthesis and Deposition during Plant Cell Wall Biogenesis. Plants, 5(4), 43.
  • Jamet, E., et al. (2008). Diagram overview of the cell wall protein extraction protocols.
  • TeachMePhysiology. (2023). Blood Groups - Rhesus positive - ABO grouping. Retrieved from [Link]

  • Kim, J., et al. (2022). The analysis of 2′-fucosyllactose concentration in Korean maternal milk using LC–MS/MS. Scientific Reports, 12(1), 15234.
  • Creative Proteomics. (2018, May 3). Glycomics Analysis by Mass Spectrometry [Video]. YouTube. [Link]

  • CHROMacademy. (n.d.). N-Glycan Separations: How HILIC Columns Affect Data Quality. Retrieved from [Link]

  • Szekrényesi, A., et al. (2017). Kinetics of N-Glycan Release from Human Immunoglobulin G (IgG) by PNGase F. Journal of proteome research, 16(11), 4029–4037.
  • Liu, Y., et al. (2022). The concentrations of HMOs in human colostrum.
  • Unknown. (n.d.). 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. Retrieved from [Link]

  • Grzybowski, M., et al. (2025). Optimized Protocol For DNA Extraction from Human Whole Blood. Cellular Physiology and Biochemistry, 55(1), 1-10.
  • Yu, H., et al. (2021). Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase. eScholarship.org.

Sources

Methodological & Application

Application Note: A Researcher's Guide to the Mass Spectrometry-Based Analysis of Fucosylated Glycans

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fucosylation, the attachment of a fucose sugar to a glycan chain, is a pivotal post-translational modification implicated in a vast array of biological phenomena, from cell-cell recognition and immune responses to the pathobiology of diseases like cancer.[1] The nuanced structural variations of fucosylated glycans, including the linkage position of fucose, necessitate powerful analytical techniques for their detailed characterization. Mass spectrometry (MS) has emerged as the cornerstone technology for this purpose, offering unparalleled sensitivity and structural detail.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of fucosylated glycans by mass spectrometry. We will delve into the causality behind experimental choices, from sample preparation and derivatization to the strategic application of different fragmentation techniques and data analysis workflows. This guide is designed to be a self-validating system, grounding every protocol in established scientific principles to ensure robust and reproducible results.

The Significance of Fucosylation in Biological Systems

Glycosylation is a critical post-translational modification that profoundly impacts protein structure and function.[1] Fucosylation, in particular, plays a significant role in mediating cellular communication. For instance, fucosylated structures on the cell surface can serve as ligands for lectin receptors, thereby initiating signaling cascades that modulate immune responses.[1] Alterations in fucosylation patterns, such as an increase in core fucosylation on N-glycans, are increasingly recognized as potential biomarkers for various diseases, including certain cancers and congenital disorders of glycosylation.[1][4] Consequently, the precise identification and quantification of fucosylated glycans are paramount for biomarker discovery, understanding disease mechanisms, and the development of therapeutic glycoproteins.[1][3]

The Analytical Challenge: Isomerism and Lability

The analysis of fucosylated glycans is complicated by two main factors:

  • Isomerism: Fucose can be attached to different monosaccharides within the glycan and with different linkage types (e.g., α1-2, α1-3, α1-4, α1-6). These isomers often have identical masses, making them indistinguishable by a single stage of mass spectrometry.[5][6] Separation techniques prior to MS analysis are therefore crucial.

  • Fucose Lability: The bond attaching fucose to the glycan is relatively labile and can easily break during certain types of mass spectrometry fragmentation, such as Collision-Induced Dissociation (CID). This can lead to a loss of structural information.[7] Furthermore, a phenomenon known as "fucose migration" can occur during MS analysis, where the fucose residue rearranges, leading to chimeric fragments that can complicate data interpretation.[8][9]

A Strategic Workflow for Fucosylated Glycan Analysis

A robust workflow for the analysis of fucosylated glycans is essential for overcoming these challenges. The following diagram outlines a comprehensive approach, from sample preparation to data analysis.

Fucosylated_Glycan_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Glycoprotein Glycoprotein Sample Denature Denaturation, Reduction & Alkylation Glycoprotein->Denature Release N-Glycan Release (PNGase F) Denature->Release Purify Glycan Purification Release->Purify LC Isomer Separation (PGC/HILIC LC, IM-MS) Derivatize Derivatization (e.g., Permethylation, Labeling) Purify->Derivatize Derivatize->LC MS Mass Spectrometry (MALDI/ESI) LC->MS MSMS Tandem MS (MS/MS) (CID, HCD, ETD) MS->MSMS Processing Data Processing & Database Searching MSMS->Processing Quant Quantitative Analysis Processing->Quant Structure Structural Elucidation Processing->Structure

Figure 1. General workflow for the mass spectrometry-based analysis of fucosylated N-glycans.

Detailed Protocols and Methodologies

N-Glycan Release and Purification

The first step in analyzing N-glycans is to release them from the glycoprotein backbone.[1] This is typically achieved enzymatically using Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue.[1]

Protocol 1: Enzymatic Release of N-Glycans

  • Denaturation: In a microcentrifuge tube, dissolve 10-50 µg of the glycoprotein sample in a buffer containing a denaturant (e.g., 0.2% SDS) and heat at 90°C for 10-15 minutes. This unfolds the protein, making the glycosylation sites accessible to the enzyme.[1]

  • Reduction and Alkylation: After cooling, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 50°C for 1 hour to reduce disulfide bonds.[10] Then, add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 1 hour to alkylate the free sulfhydryl groups, preventing them from reforming.[10]

  • Enzymatic Digestion: Add PNGase F to the sample and incubate at 37°C for 4-16 hours. The exact amount of enzyme and incubation time should be optimized for the specific glycoprotein.[10]

  • Purification: After digestion, the released glycans need to be separated from the protein and other reaction components. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge or by acetone precipitation.[10][11]

Derivatization: Enhancing Analytical Sensitivity

Due to their poor ionization efficiency, glycans are often derivatized before MS analysis.[12] Derivatization can improve sensitivity, aid in chromatographic separation, and provide more informative fragmentation during tandem MS.[12]

  • Permethylation: This is a classic derivatization technique where all free hydroxyl and carboxyl groups on the glycan are methylated. Permethylation significantly enhances ionization efficiency in positive-ion mode MS and stabilizes sialic acid residues. It also directs fragmentation to occur primarily at the glycosidic bonds, simplifying spectral interpretation.[9][13]

  • Fluorescent Labeling: Labeling glycans with a fluorescent tag, such as 2-aminobenzamide (2-AB) or procainamide, not only allows for detection by fluorescence but also introduces a readily ionizable group for MS analysis.[12][13] More recent labels like RapiFluor-MS (RFMS) have been shown to provide high MS signal enhancement for neutral glycans.[12]

Table 1: Comparison of Common Derivatization Strategies

Derivatization MethodAdvantagesDisadvantagesBest For
Permethylation High MS sensitivity, stabilizes sialic acids, predictable fragmentation.[9][12][13]Can be labor-intensive, potential for side reactions.Detailed structural elucidation by MS/MS.
2-Aminobenzamide (2-AB) Well-established, allows for fluorescence and MS detection.[12]Lower MS sensitivity compared to newer labels.Orthogonal detection (fluorescence and MS).
Procainamide Good MS ionization efficiency.[12][13]LC-MS analysis.
RapiFluor-MS (RFMS) High MS signal enhancement for neutral glycans, rapid labeling.[12]High-throughput and sensitive MS analysis.
Isomer Separation: The Role of Chromatography and Ion Mobility

Given the prevalence of isomers in fucosylated glycans, separation prior to mass analysis is critical.

  • Porous Graphitized Carbon (PGC) Liquid Chromatography: PGC-LC is a powerful technique for separating glycan isomers, including those with different fucose linkages, without the need for derivatization.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another widely used technique that separates glycans based on their hydrophilicity.[13]

  • Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions in the gas phase based on their size, shape, and charge. This technique has proven effective in resolving isomeric oligosaccharides and can be coupled with LC for multidimensional separation.[14][15]

Mass Spectrometry and Fragmentation Strategies

The choice of ionization and fragmentation method is crucial for obtaining the desired structural information.

  • Ionization: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for glycan analysis. ESI is often coupled with LC for online separation and analysis, while MALDI is well-suited for high-throughput screening.[13]

  • Fragmentation: Tandem mass spectrometry (MS/MS) is used to fragment the glycan ions to obtain structural information.[13] The choice of fragmentation method determines the type of information obtained.

Fragmentation_Methods cluster_cid_hcd Vibrational Excitation cluster_etd Electron-Based CID CID (Collision-Induced Dissociation) Glycan_Frags Glycan Fragments (B/Y-ions) CID->Glycan_Frags Glycosidic bond cleavage HCD HCD (Higher-Energy Collisional Dissociation) HCD->Glycan_Frags Glycosidic bond cleavage ETD ETD (Electron-Transfer Dissociation) Peptide_Frags Peptide Fragments (C/Z-ions) ETD->Peptide_Frags Peptide backbone cleavage Site_Info Glycosylation Site Information ETD->Site_Info Glycopeptide Precursor Ion (Glycopeptide) Glycopeptide->CID Glycopeptide->HCD Glycopeptide->ETD

Figure 2. Comparison of common MS/MS fragmentation methods for glycopeptide analysis.

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method. It involves colliding the precursor ions with a neutral gas, which leads to vibrational excitation and fragmentation, primarily at the glycosidic bonds, producing B- and Y-type ions.[16][17] While useful for determining glycan sequence, CID can cause the labile fucose residue to be lost.[7]

  • Higher-Energy Collisional Dissociation (HCD): Similar to CID, HCD also produces B- and Y-type ions. The higher collision energy can lead to more extensive fragmentation, including cross-ring cleavages that can help in linkage analysis.[16][17]

  • Electron-Transfer Dissociation (ETD): ETD involves the transfer of an electron to the precursor ion, which induces fragmentation of the peptide backbone while leaving the labile glycan structure intact.[16][17] This makes ETD ideal for determining the glycosylation site on the peptide.[16] Hybrid methods like Electron-transfer/higher-energy collision dissociation (EThcD) combine ETD and HCD to provide both peptide and glycan fragmentation in a single spectrum.[16]

Data Analysis and Interpretation

The analysis of fucosylated glycan MS data is complex due to the heterogeneity of glycosylation and the vast amount of data generated.

  • Manual Interpretation: While possible for simple spectra, manual interpretation is time-consuming and requires significant expertise.

  • Bioinformatics Tools: Several software tools are available to automate and assist in the analysis of glycan and glycopeptide data. These tools can help in identifying glycan compositions from accurate mass measurements, searching MS/MS data against glycan databases, and scoring potential structures.[18][19]

Table 2: Selected Bioinformatics Tools for Glycan Analysis

ToolKey FeaturesAvailability
GlycoWorkbench Manual and semi-automated annotation of MS and MS/MS spectra, glycan structure drawing.[19]Free
SimGlycan® High-throughput identification of glycans and glycopeptides by searching against a proprietary database.[16][18]Commercial
Byonic™ Comprehensive software for identifying peptides and proteins, with features for glycopeptide searching.[18]Commercial
GlycoPep Grader A scoring tool specifically designed for analyzing low-resolution CID data of N-linked glycopeptides, including those with fucose.[7][18]Free

Quantitative Analysis

Quantifying changes in fucosylation is often the end goal of the analysis. This can be achieved through:

  • Label-Free Quantification: This method relies on comparing the peak intensities or peak areas of glycans or glycopeptides across different samples.[1]

  • Stable Isotope Labeling: This involves introducing a stable isotope label into one set of samples, which can then be mixed with an unlabeled set. The relative abundance of the glycans can be determined by the ratio of the light and heavy isotopic peaks in the mass spectrum.

Conclusion

The mass spectrometry-based analysis of fucosylated glycans is a multifaceted process that requires careful consideration of each step, from sample preparation to data analysis. By understanding the underlying principles of each technique and making informed experimental choices, researchers can successfully navigate the complexities of glycan analysis. The strategic application of high-resolution separation techniques, coupled with appropriate MS fragmentation methods and advanced bioinformatics tools, will continue to drive new discoveries in the role of fucosylation in health and disease, ultimately paving the way for novel diagnostics and therapeutics.

References

  • PREMIER Biosoft. (2022, June 7). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. Retrieved from [Link]

  • Frontiers. (2022, August 16). Mass spectrometry-based N-glycosylation analysis in kidney disease. Retrieved from [Link]

  • Proteome Software. (2021, March 31). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Retrieved from [Link]

  • Frontiers. (n.d.). Use of Mass Spectrometry to Screen Glycan Early Markers in Hepatocellular Carcinoma. Retrieved from [Link]

  • Walsh Medical Media. (2012, November 21). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dissecting the Dissociation Patterns of Fucosylated Glycopeptides Undergoing CID. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes. Retrieved from [Link]

  • ACS Publications. (2012, February 21). Effective Use of Mass Spectrometry for Glycan and Glycopeptide Structural Analysis. Retrieved from [Link]

  • Asparia Glycomics. (2025, March 28). What are the Mass Spectrometry-based techniques for Glycan Analysis?. Retrieved from [Link]

  • MDPI. (n.d.). Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. Retrieved from [Link]

  • YouTube. (2018, May 3). Glycomics Analysis by Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM. Retrieved from [Link]

  • Springer. (2017, February 24). A Brief Review of Bioinformatics Tools for Glycosylation Analysis by Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2020, November 22). Enhancement of fucosylated N-glycan isomer separation with an ultrahigh column temperature in porous graphitic carbon liquid chromatography-mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. Retrieved from [Link]

  • Glyco@Expasy. (n.d.). Glycoprotein N-glycan preparation for MS analysis. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Databases and Bioinformatic Tools for Glycobiology and Glycoproteomics. Retrieved from [Link]

  • ACS Publications. (2019, July 12). Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation spectra of a plant glycopeptide using CID, HCD, and ETD.... Retrieved from [Link]

  • Scholarly Publications Leiden University. (n.d.). Glycosylation profiling with mass spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Characterization of Isomeric Glycan Structures by LC-MS/MS. Retrieved from [Link]

  • MDPI. (n.d.). Insights into Bioinformatic Applications for Glycosylation: Instigating an Awakening towards Applying Glycoinformatic Resources for Cancer Diagnosis and Therapy. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient and Economical N-Glycome Sample Preparation Using Acetone Precipitation. Retrieved from [Link]

  • ResearchGate. (2019, July 30). (PDF) Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Glycomics studies using sialic acid derivatization and mass spectrometry. Retrieved from [Link]

  • Waters. (n.d.). Glycan Analysis Solutions Brochure. Retrieved from [Link]

  • PubMed Central. (n.d.). QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH. Retrieved from [Link]

  • PubMed Central. (n.d.). Identifying cancer biomarkers by mass spectrometry-based glycomics. Retrieved from [Link]

  • ACS Publications. (2022, September 13). N-Glycan Isomer Differentiation by Zero Flow Capillary Electrophoresis Coupled to Mass Spectrometry. Retrieved from [Link]

  • PLOS Computational Biology. (2011, December 29). Integrating Bioinformatics Tools to Handle Glycosylation. Retrieved from [Link]

  • PubMed Central. (n.d.). Mass spectrometry based biomarkers for early detection of HCC using a glycoproteomic approach. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fucosylated Oligosaccharides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fucosylated oligosaccharides are critical glycans involved in a myriad of biological processes, from cell recognition to immune response modulation. Their structural complexity, particularly the presence of positional and linkage isomers, presents significant challenges for purification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of fucosylated oligosaccharides using High-Performance Liquid Chromatography (HPLC). We delve into the underlying principles of various chromatographic strategies, offer detailed, field-proven protocols, and provide insights into method development and troubleshooting to ensure robust and reproducible separations.

Introduction: The Significance of Fucosylated Oligosaccharides

Fucosylated oligosaccharides are a class of complex carbohydrates characterized by the presence of fucose, a deoxyhexose sugar. They are integral components of N-glycans, O-glycans, and glycolipids on cell surfaces, and are also found as free oligosaccharides, such as the human milk oligosaccharides (HMOs) 2'-fucosyllactose (2'-FL) and 3-fucosyllactose (3-FL)[1]. The specific manner in which fucose is linked to the glycan core (e.g., core vs. outer arm fucosylation) can dramatically alter protein function, influencing therapeutic efficacy, immunogenicity, and disease progression[2]. Consequently, the ability to isolate and purify specific fucosylated isoforms is paramount for:

  • Biopharmaceutical Characterization: Ensuring the quality, consistency, and efficacy of glycoprotein therapeutics like monoclonal antibodies.

  • Biomarker Discovery: Identifying glycan isomers that can serve as markers for monitoring diseases such as liver fibrosis[2].

  • Nutraceutical and Food Science: Quantifying beneficial HMOs in infant formula and other food applications[1].

  • Fundamental Glycobiology Research: Elucidating the structure-function relationships of specific glycoforms.

The Purification Challenge: Isomerism

The primary difficulty in purifying fucosylated oligosaccharides lies in their profound structural diversity. A single oligosaccharide composition can exist as multiple isomers that are isobaric (having the same mass) but structurally distinct. For example, lacto-N-fucopentaose II and lacto-N-fucopentaose III are positional isomers that can be notoriously difficult to separate[3]. This complexity demands high-resolution separation techniques capable of distinguishing between subtle structural differences. HPLC, particularly when optimized for glycan analysis, rises to this challenge.

Chromatographic Strategies for Fucosylated Oligosaccharide Purification

The choice of HPLC mode is the most critical decision in developing a purification protocol. The selection depends on the specific properties of the oligosaccharides (size, charge, hydrophilicity) and the desired outcome (analytical profiling vs. preparative purification).

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the most powerful and widely used technique for the separation of released glycans.[4][5]

  • Principle of Separation: HILIC utilizes a polar stationary phase (e.g., amide, diol, or poly-hydroxyl functionalized silica) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile[6]. A water-rich layer is adsorbed onto the surface of the stationary phase. Polar analytes, like oligosaccharides, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water or aqueous buffer concentration), which releases the analytes in order of increasing hydrophilicity.[6] Larger, more hydroxyl-rich glycans are generally retained longer.[2]

  • Why it Works for Fucosylated Oligosaccharides: HILIC excels at separating glycans based on their overall hydrophilicity, which is influenced by the number of monosaccharide units, their linkage, and branching.[2][4] The addition of a fucose residue (a deoxy sugar) slightly reduces the hydrophilicity of an oligosaccharide compared to its non-fucosylated counterpart, allowing for separation. Furthermore, HILIC can often resolve positional isomers, which is a significant advantage over other techniques.[2][4]

  • Key Considerations:

    • Stationary Phase: Amide-based columns (e.g., TSKgel Amide-80) are a robust and popular choice, offering excellent selectivity for both N- and O-glycopeptides[7]. Penta-HILIC columns, with five hydroxyl groups, can provide even higher selectivity and resolution[2].

    • Mobile Phase: A typical mobile phase consists of acetonitrile (Solvent A) and an aqueous buffer like ammonium formate (e.g., 50-100 mM, pH 4.4) (Solvent B)[4]. The acidic pH helps to ensure consistent ionization for mass spectrometry (MS) detection and sharp peak shapes. Gradient elution, by decreasing the acetonitrile concentration, is standard practice.[4][7]

Porous Graphitized Carbon (PGC)

PGC columns offer a unique separation mechanism and are particularly adept at resolving structural isomers, including anomers.[1]

  • Principle of Separation: PGC separates analytes based on polarizability and steric effects. The flat, electron-rich graphite surface interacts with the hydrophobic "faces" of the sugar rings. The precise shape and three-dimensional structure of the oligosaccharide dictate the strength of this interaction.

  • Why it Works for Fucosylated Oligosaccharides: PGC is highly sensitive to the spatial arrangement of hydroxyl groups and can therefore separate isomers that differ only in the linkage position of fucose[1][8]. It is a powerful tool for analyzing native (underivatized) oligosaccharides and is compatible with MS detection.[8][9]

  • Key Considerations:

    • Mobile Phase: Elution is typically achieved with a gradient of acetonitrile in water, often with a small amount of an acid like trifluoroacetic acid (TFA) or a volatile buffer to improve peak shape[8].

    • Anomer Separation: A potential complication is that PGC can separate α and β anomers, which can double the number of peaks and complicate chromatogram interpretation[1].

Reversed-Phase HPLC (RP-HPLC)

While RP-HPLC is less common for native glycans due to their high polarity, it becomes a primary method after derivatization with a hydrophobic fluorescent tag.

  • Principle of Separation: Separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). Analytes are eluted by increasing the concentration of an organic solvent in the mobile phase.

  • Why it Works for Fucosylated Oligosaccharides: Native oligosaccharides have very little retention on RP columns. However, after labeling with a hydrophobic tag (like 2-aminobenzamide, discussed below), their retention increases, and separation based on the glycan structure becomes possible[3]. This approach is often used in conjunction with fluorescence detection for high-sensitivity profiling.

Detection Strategies: Making the Invisible Visible

Since oligosaccharides lack a strong chromophore, direct UV detection is generally not feasible. Therefore, specialized detection methods are required.[1]

Fluorescence Detection (FLD)

This is the most common method for quantitative analysis and requires pre-column derivatization (labeling) of the oligosaccharides.[9]

  • The Labeling Process: The reducing end of the oligosaccharide is covalently linked to a fluorescent molecule, most commonly 2-aminobenzamide (2-AB) or 2-aminobenzoic acid (2-AA), through reductive amination[9][10][11]. This process imparts high fluorescence sensitivity to the glycan.

  • Advantages: FLD provides excellent sensitivity (femtomole range), linearity, and robustness, making it the gold standard for glycan profiling and quantification[4].

  • Post-Labeling Cleanup: It is crucial to remove excess labeling reagent after the reaction, as it can interfere with the chromatography. This is typically done using HILIC-based solid-phase extraction (SPE).[12]

Mass Spectrometry (MS)

Coupling HPLC directly to a mass spectrometer (LC-MS) is an exceptionally powerful technique.

  • Advantages: MS provides mass information, which aids in the identification of eluting peaks. When combined with tandem MS (MS/MS), it can provide structural information, including sequence and branching patterns.[3][13] It is compatible with HILIC and PGC methods using volatile mobile phases.[4][8]

  • Considerations: Ionization efficiency of glycopeptides can be lower than non-glycosylated peptides, leading to signal suppression. Enrichment steps like HILIC are often necessary to overcome this.[7]

Other Detectors

Evaporative Light Scattering Detection (ELSD) and Refractive Index (RI) detection can be used for unlabeled oligosaccharides but offer significantly lower sensitivity compared to FLD and MS.[14][15]

Experimental Workflows and Protocols

A successful purification strategy involves several key stages, from sample preparation to final analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Detection & Analysis Glycoprotein Glycoprotein Source (e.g., mAb, Serum) Release Glycan Release (e.g., PNGase F) Glycoprotein->Release Enzymatic Digestion Labeling Fluorescent Labeling (e.g., 2-AB) Release->Labeling Reductive Amination Cleanup Post-Labeling Cleanup (HILIC SPE) Labeling->Cleanup Remove Excess Dye HPLC HILIC-HPLC System Cleanup->HPLC Inject Purified Labeled Glycans Gradient Gradient Elution (Decreasing Acetonitrile) FLD Fluorescence Detector (FLD) Gradient->FLD MS Mass Spectrometer (MS) Gradient->MS Fractionation Fraction Collection Gradient->Fractionation Data Data Analysis & Quantification FLD->Data MS->Data Fractionation->Data Further Characterization

Protocol 1: 2-AB Labeling of Released N-Glycans

This protocol is adapted for labeling glycans released from a glycoprotein for subsequent HILIC-FLD-MS analysis.

Materials:

  • Purified, dried glycan sample (5 pmol to 50 nmol)[16][17]

  • 2-Aminobenzamide (2-AB) labeling solution: Dissolve 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a solution of DMSO and glacial acetic acid. Kits are commercially available and recommended for consistency (e.g., from Ludger, Agilent, Sigma-Aldrich)[12][16][17].

  • Heating block or oven set to 65°C.

  • HILIC SPE cartridges for cleanup.

Procedure:

  • Reagent Preparation: Prepare the 2-AB labeling reagent according to the manufacturer's instructions immediately before use (typically within 60 minutes)[12][17].

  • Labeling Reaction: Add 5-10 µL of the labeling reagent to the dried glycan sample in a microcentrifuge tube[12]. Ensure the sample is fully dissolved.

  • Incubation: Cap the tube tightly and incubate at 65°C for 2-3 hours in a dry environment (a water bath is not recommended)[12][17]. For complete dissolution, the sample can be vortexed 30 minutes into the incubation[12].

  • Cooling: After incubation, briefly centrifuge the tubes and allow them to cool to room temperature[12].

  • Post-Labeling Cleanup: Removal of excess 2-AB dye is critical for high-quality HPLC data[12]. a. Condition a HILIC SPE cartridge according to the manufacturer's protocol. b. Dilute the labeled glycan sample in a high concentration of acetonitrile (e.g., 90%) to ensure binding to the HILIC sorbent. c. Load the sample onto the cartridge, wash away the excess dye with a high-organic solvent, and then elute the purified, labeled glycans with an aqueous solvent. d. Dry the eluted sample in a vacuum centrifuge and reconstitute in the initial HPLC mobile phase for injection.

Protocol 2: HILIC-HPLC Separation of 2-AB Labeled Fucosylated Oligosaccharides

This protocol provides a robust starting point for separating a complex mixture of fucosylated N-glycans.

Instrumentation & Columns:

  • HPLC System: A binary HPLC or UHPLC system with a fluorescence detector and preferably coupled to a mass spectrometer.

  • Column: A HILIC column suitable for glycan analysis, such as a Waters ACQUITY UPLC Glycan BEH Amide Column (1.7 µm, 2.1 x 150 mm) or equivalent.

  • Fluorescence Detector Settings: Excitation: 330 nm, Emission: 420 nm.

Mobile Phases:

  • Solvent A: Acetonitrile.

  • Solvent B: 100 mM Ammonium Formate, pH 4.4.

Procedure:

  • Column Equilibration: Equilibrate the column with 75-80% Solvent A for at least 30 minutes at a flow rate of 0.4 mL/min.

  • Sample Injection: Inject the reconstituted 2-AB labeled glycan sample.

  • Gradient Elution: Perform a linear gradient to separate the glycans. The optimal gradient will need to be empirically determined but a representative gradient is shown in Table 1.

  • Data Acquisition: Monitor the separation using both fluorescence and MS detectors.

Table 1: Example HILIC-HPLC Gradient for Fucosylated N-Glycan Separation

Time (min)Flow Rate (mL/min)% Solvent A (Acetonitrile)% Solvent B (100mM Amm. Formate)Curve
0.00.478.022.0Initial
38.50.454.046.0Linear
39.50.440.060.0Linear
42.50.240.060.0Linear
44.50.278.022.0Linear
50.50.478.022.0Linear
55.00.478.022.0Linear

This gradient is a starting point and must be optimized for specific sample complexities and column dimensions.

Method Development and Optimization Insights

  • Mobile Phase pH: The pH of the aqueous mobile phase (Solvent B) is critical. A pH of 4.4 is commonly used as it protonates sialic acids, preventing charge-state heterogeneity and improving peak shape.

  • Gradient Slope: A shallow gradient will increase resolution between closely eluting peaks but will also increase run time. For complex mixtures, a shallow gradient is often necessary to resolve fucosylated isomers.

  • Temperature: Column temperature affects retention and selectivity. While many separations are run at 30-40°C, lowering the temperature (e.g., to 11°C) has been shown to resolve specific fucosylated isomers on reversed-phase columns that co-elute at higher temperatures[3].

  • Solvent Choice: While acetonitrile is the standard organic solvent, other solvents can be explored. However, the unique partitioning mechanism in HILIC is highly dependent on the acetonitrile-water system.[18][19]

G Input Goal: Improve Resolution of Fucosylated Isomers Params {Key Parameters|{Gradient Slope|Mobile Phase pH|Temperature|Column Chemistry}} Input->Params Actions {Optimization Actions|{Decrease slope (longer run)|Maintain pH ~4.4 for sialylated glycans|Test lower temperatures (e.g., 15-40°C)|Test different HILIC phases (Amide vs. Poly-hydroxyl)}} Params:g->Actions:g Adjust Params:p->Actions:p Verify Params:t->Actions:t Modify Params:c->Actions:c Compare Output Result: Optimized Separation Actions->Output

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing/Fronting) Sample overload; mismatched sample solvent and mobile phase; secondary interactions with stationary phase.Inject less sample; ensure sample is dissolved in the initial mobile phase; adjust mobile phase pH or ionic strength.
Poor Resolution Gradient is too steep; incorrect stationary phase; non-optimal temperature.Decrease the gradient slope; try a different HILIC column chemistry; systematically vary the column temperature.
No or Low Recovery Sample not binding to HILIC column; sample degradation.Ensure sample is loaded in high organic (>75% acetonitrile); check sample stability and pH of mobile phases.
Ghost Peaks / Carryover Insufficient column wash between runs; sample adsorption.Increase the strength and duration of the column wash step at the end of the gradient; use a stronger wash solvent if necessary.
Fluctuating Retention Times Poor column equilibration; mobile phase composition drift; temperature fluctuations.Ensure adequate equilibration time before each injection; prepare fresh mobile phases daily; use a column thermostat.

Conclusion

The successful purification of fucosylated oligosaccharides by HPLC is an achievable but exacting process. Hydrophilic Interaction Liquid Chromatography (HILIC), particularly when combined with fluorescent labeling and mass spectrometry, provides the necessary resolving power and sensitivity to tackle the challenge of isomerism. By understanding the principles of separation, carefully preparing samples, and systematically optimizing chromatographic parameters, researchers can develop robust and reliable methods. The protocols and insights provided in this note serve as a validated starting point for the purification and in-depth characterization of these vital biological molecules.

References

  • Šimurina, M., et al. (2018). Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. Scientific Reports. Available at: [Link]

  • Behrends, A., et al. (2020). Quantifying the human milk oligosaccharides 2'‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection. Journal of Food Science. Available at: [Link]

  • Wikipedia. (2023). Carbohydrate. In Wikipedia. Available at: [Link]

  • Guo, B., & Li, X. (1998). Practice and Mechanism of HPLC Oligosaccharide Separation with a Cyclodextrin Bonded Phase. Scholars' Mine. Available at: [Link]

  • Karlsson, N. G., et al. (2004). Oligosaccharide Analysis by Graphitized Carbon Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Escamilla-Lozano, Y., et al. (2019). Chromatograms obtained by HPLC using ELSD of purified fucosyl-oligosaccharide. ResearchGate. Available at: [Link]

  • Li, T., et al. (2022). Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption. MDPI. Available at: [Link]

  • Uematsu, R., et al. (1998). Structural characterization of fucose-containing oligosaccharides by high-performance liquid chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Zhou, Y., et al. (2022). Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis. NIH National Library of Medicine. Available at: [Link]

  • Ludger Ltd. (2010). LudgerTag 2-AB (2-aminobenzamide) Glycan Labeling Kit Guide. Ludger. Available at: [Link]

  • Balasundaram, D., & Dashtdar, M. (2023). What is the best protocol for isolating oligosaccharides from plant extracts using TLC and column chromatography? ResearchGate. Available at: [Link]

  • LCGC International. (2023). N-Glycan Separations: How Hydrophilic Interaction Liquid Chromatography (HILIC) Columns Affect Data Quality. Chromatography Online. Available at: [Link]

  • Waters Corporation. (2016). Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Novel Fluorescence and MS-Active Labeling Reagent. Waters. Available at: [Link]

  • Wang, J., et al. (2016). Separation and Purification of Fructo-Oligosaccharide by High-Speed Counter-Current Chromatography Coupled with Precolumn Derivatization. PubMed Central. Available at: [Link]

  • Pakhomov, D. O., et al. (2019). Fluorescent labels for analysis of mono- and oligosaccharides. ResearchGate. Available at: [Link]

  • Her, G. R., et al. (1987). Simplified Approach to HPLC Precolumn Fluorescent Labeling of Carbohydrates: N-(2-Pyridinyl)-glycosylamnes. Taylor & Francis Online. Available at: [Link]

  • Ismail, O. H., & Kulkarni, S. T. (2019). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PubMed Central. Available at: [Link]

  • Wuhrer, M., et al. (2015). Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins at the glycan, peptide. UvA-DARE. Available at: [Link]

  • Agilent Technologies. (n.d.). Signal™ 2-AB-plus Labeling Kit. Agilent. Available at: [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Phenomenex. Available at: [Link]

  • Fillipe, C., et al. (2021). A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. ACS Publications. Available at: [Link]

  • Madsen, C. T., et al. (2014). HILIC principle. HILIC separation is based on passing a mostly organic... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2018). Chromatographic methods for analysis of oligosaccharides in human milk. Request PDF. Available at: [Link]

  • Waters Corporation. (2011). Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. Waters. Available at: [Link]

  • Cano, C. B., et al. (2004). Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design. SciELO. Available at: [Link]

  • Kaji, H. (2021). Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC). NCBI. Available at: [Link]

  • Hu, Y., & Mechref, Y. (2012). Glycan labeling strategies and their use in identification and quantification. PMC. Available at: [Link]

  • Nørgaard, M. A., et al. (2015). Fluorescence labelling of carbohydrates with 2-aminobenzamide (2AB). Request PDF. Available at: [Link]

  • Schmitz, O. J., & Wetzel, K. (2024). HPLC 2025 Preview: Boosting the Separation Power of LC×LC. LCGC International. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging α-L-fucosyl-(1->2)-D-galactose in Glycan Arrays for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-L-fucosyl-(1->2)-D-galactose (H-Antigen) in Biological Recognition

In the intricate world of glycobiology, the disaccharide α-L-fucosyl-(1->2)-D-galactose holds a position of fundamental importance. Commonly known as the H-antigen, this carbohydrate structure is the core foundation upon which the ABO blood group antigens are built.[1][2][3] Its expression on the surface of red blood cells, epithelial cells, and in bodily secretions makes it a critical player in a vast array of physiological and pathological processes.[4] These processes range from cell-cell recognition and adhesion to being a crucial attachment point for various pathogens.[4]

Glycan microarrays have emerged as a powerful high-throughput technology for investigating the nuanced interactions between carbohydrates and glycan-binding proteins (GBPs), such as lectins, antibodies, and microbial adhesins.[5][6][7] By immobilizing a collection of glycans, including the H-antigen, onto a solid support, researchers can simultaneously screen for and quantify these interactions with high sensitivity and minimal sample consumption.[8][9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of α-L-fucosyl-(1->2)-D-galactose in glycan array platforms to unravel complex biological questions and accelerate therapeutic innovation.[7]

Core Principles of Glycan Array Technology

Glycan arrays function on the principle of presenting a library of carbohydrate structures in a spatially defined format to probe for interactions with a biological sample.[8][10] The fundamental workflow involves the covalent or non-covalent attachment of individual glycans to a solid surface, followed by incubation with a sample containing the GBP of interest.[10][11][12] Detection of binding events is typically achieved through fluorescently labeled molecules that recognize the GBP.[10]

The causality behind this experimental design lies in mimicking the multivalent presentation of glycans on cell surfaces. This multivalency is crucial, as many glycan-protein interactions are characterized by low individual affinity; however, the avidity achieved through multiple simultaneous interactions leads to high-specificity binding.[11]

G cluster_prep Array Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Glycan Synthesis Glycan Synthesis Surface Functionalization Surface Functionalization Glycan Synthesis->Surface Functionalization Immobilization Immobilization Surface Functionalization->Immobilization Blocking Blocking Immobilization->Blocking Sample Incubation Sample Incubation Blocking->Sample Incubation Washing Washing Sample Incubation->Washing Detection Detection Washing->Detection Scanning Scanning Detection->Scanning Quantification Quantification Scanning->Quantification Interpretation Interpretation Quantification->Interpretation Final Report Final Report Interpretation->Final Report caption Figure 1. General workflow of a glycan microarray experiment.

Caption: Figure 1. General workflow of a glycan microarray experiment.

Applications of α-L-fucosyl-(1->2)-D-galactose in Glycan Arrays

The inclusion of the H-antigen on a glycan array opens the door to a multitude of research and development applications:

  • Profiling Lectin Specificity: Plant and animal lectins exhibit exquisite specificity for particular carbohydrate structures. For instance, the lectin Ulex europaeus agglutinin I (UEA-I) is well-established for its high affinity towards α-L-fucosyl residues, particularly the H-antigen.[13][14] Glycan arrays featuring the H-antigen can be used to quantitatively assess the binding of UEA-I and other fucose-binding lectins, providing valuable tools for cell biology research and diagnostics.[13]

  • Characterizing Antibody Specificity: In immunology and vaccine development, understanding the fine specificity of anti-glycan antibodies is paramount.[15][16] Glycan arrays can be used to screen sera from immunized animals or human patients to identify and characterize antibodies that specifically recognize the H-antigen. This is particularly relevant in the context of cancer immunotherapy, where aberrant glycosylation patterns, including altered H-antigen expression, can serve as targets.[7]

  • Investigating Pathogen Adhesion: Many viruses and bacteria initiate infection by adhering to host cell surface glycans. The H-antigen is a known receptor for several significant pathogens:

    • Helicobacter pylori : This bacterium, a primary cause of gastritis and peptic ulcers, utilizes the blood group antigen-binding adhesin (BabA) to bind to Lewis b and H-antigens on gastric epithelial cells.[17] Glycan arrays containing the H-antigen can be employed to screen for inhibitors of this interaction, a potential therapeutic strategy.[17]

    • Noroviruses: These highly contagious viruses, a common cause of gastroenteritis, recognize histo-blood group antigens (HBGAs), including the H-antigen, as attachment factors.[18][19] The specificity of different norovirus strains for various HBGAs can be efficiently profiled using glycan arrays, aiding in epidemiological studies and the development of antiviral strategies.[18]

  • Drug Discovery and Development: Glycan arrays serve as a high-throughput screening platform to identify small molecules, peptides, or antibodies that can block the interaction between the H-antigen and its binding partners.[7][20] This is a promising avenue for the development of novel therapeutics against infectious diseases and cancer.[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting a glycan array experiment focused on α-L-fucosyl-(1->2)-D-galactose.

Protocol 1: Immobilization of α-L-fucosyl-(1->2)-D-galactose onto NHS-activated Slides

This protocol describes the covalent attachment of an amine-functionalized H-antigen to an N-hydroxysuccinimide (NHS)-activated glass slide. This method ensures a stable and oriented presentation of the glycan.

Materials:

  • NHS-activated microarray slides

  • Amine-functionalized α-L-fucosyl-(1->2)-D-galactose (and other control glycans)

  • Printing buffer (e.g., 300 mM sodium phosphate, pH 8.5)

  • Microarray spotter

  • Humidity chamber

  • Blocking buffer (50 mM ethanolamine in 50 mM borate buffer, pH 9.2)

  • Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)

  • Centrifuge for slide drying

Procedure:

  • Glycan Preparation: Dissolve the amine-functionalized H-antigen and control glycans in the printing buffer to a final concentration of 100 µM.

  • Array Printing: Print the glycan solutions onto the NHS-activated slides using a microarray spotter. It is crucial to print each glycan in multiple replicates to ensure data robustness.[8]

  • Covalent Coupling: Place the printed slides in a humidity chamber at 80% humidity for at least 1 hour to facilitate the coupling reaction.[8]

  • Blocking: To quench any unreacted NHS groups, incubate the slides in blocking buffer for 1 hour at room temperature.[8] This step is critical to prevent non-specific binding of proteins in subsequent steps.

  • Washing and Drying: Wash the slides thoroughly with DI water and then with PBST. Dry the slides by centrifugation.

  • Storage: Store the fabricated glycan arrays in a desiccator at room temperature until use.

G Start Start Prepare Glycan Solutions Prepare Glycan Solutions Start->Prepare Glycan Solutions Print on NHS-Slide Print on NHS-Slide Prepare Glycan Solutions->Print on NHS-Slide Incubate in Humidity Incubate in Humidity Print on NHS-Slide->Incubate in Humidity Block Unreacted Sites Block Unreacted Sites Incubate in Humidity->Block Unreacted Sites Wash and Dry Wash and Dry Block Unreacted Sites->Wash and Dry Store Array Store Array Wash and Dry->Store Array End End Store Array->End caption Figure 2. Workflow for glycan array fabrication.

Caption: Figure 2. Workflow for glycan array fabrication.

Protocol 2: Probing the Glycan Array with a Fluorescently Labeled Lectin (UEA-I)

This protocol details the incubation of the fabricated array with a fluorescently labeled lectin to detect specific binding to the H-antigen.

Materials:

  • Fabricated glycan array slide

  • Fluorescently labeled UEA-I (e.g., FITC-UEA-I)

  • Binding buffer (e.g., PBST with 1% BSA and 1 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2)

  • Wash buffer (PBST)

  • Microarray scanner

Procedure:

  • Rehydration and Blocking: Rehydrate the glycan array by incubating with binding buffer for 30 minutes at room temperature. This step also serves to block the surface against non-specific protein adsorption.

  • Lectin Incubation: Dilute the fluorescently labeled UEA-I in binding buffer to a working concentration (typically 1-10 µg/mL). Apply the lectin solution to the array and incubate for 1 hour at room temperature in a humidified chamber, protected from light.

  • Washing: Wash the slide extensively with PBST to remove unbound lectin. Perform a final wash with DI water to remove salts.

  • Drying: Dry the slide by centrifugation.

  • Scanning: Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Quantify the fluorescence intensity of each spot using appropriate software.[8] Normalize the data and calculate the average fluorescence and standard deviation for the replicate spots.

LectinTarget GlycanTypical ConcentrationExpected Result on H-Antigen
UEA-I α-L-Fucose1-10 µg/mLHigh fluorescence signal
Peanut Agglutinin (PNA) Galactose-β(1-3)-GalNAc1-10 µg/mLNo/low fluorescence signal
Protocol 3: Screening for Serum Antibodies Against the H-Antigen

This protocol outlines a method for detecting antibodies specific to the H-antigen in a serum sample.

Materials:

  • Fabricated glycan array slide

  • Serum sample (human or animal)

  • Binding buffer (PBST with 1% BSA)

  • Fluorescently labeled secondary antibody (e.g., anti-human IgG-Alexa Fluor 647)

  • Wash buffer (PBST)

  • Microarray scanner

Procedure:

  • Serum Dilution: Dilute the serum sample in binding buffer. A typical starting dilution is 1:100, but this may need to be optimized.[16]

  • Array Incubation: Apply the diluted serum to the glycan array and incubate for 1-2 hours at room temperature in a humidified chamber.[16]

  • Washing: Wash the slide thoroughly with PBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in binding buffer. Apply the solution to the array and incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the slide extensively with PBST, followed by a final rinse with DI water.

  • Drying and Scanning: Dry the slide by centrifugation and scan using a microarray scanner.

  • Data Analysis: Quantify and analyze the fluorescence data as described in Protocol 2. Compare the signal on the H-antigen spots to control glycan spots and to a negative control serum.

Data Interpretation and Self-Validation

A key aspect of trustworthy glycan array data is the inclusion of proper controls. Each array should include:

  • Positive Controls: Glycans known to bind the GBP of interest (e.g., H-antigen for UEA-I).

  • Negative Controls: Glycans not expected to bind the GBP (e.g., mannose for UEA-I).

  • Printing Buffer Blanks: Spots containing only the printing buffer to assess background fluorescence.

Strong, reproducible signals on the positive control spots and minimal signal on the negative control and blank spots validate the specificity of the observed interactions.

Conclusion

The integration of α-L-fucosyl-(1->2)-D-galactose into glycan arrays provides a robust and high-throughput platform for exploring a wide range of biological phenomena. From fundamental studies of protein-carbohydrate interactions to the discovery of new diagnostic markers and therapeutic leads, the applications are vast and impactful. By following the detailed protocols and principles outlined in this guide, researchers can confidently leverage this powerful technology to advance their scientific and drug development objectives.

References

  • Blixt, O., Head, S., Mondala, T., Scanlan, C., Huflejt, M., Alvarez, R., Bryan, M. C., Fazio, F., Calarese, D., Stevens, J., Razi, N., Stevens, D. J., Skehel, J. J., van Die, I., Burton, D. R., Wilson, I. A., Cummings, R., Bovin, N., Wong, C. H., & Paulson, J. C. (2004). Printed covalent glycan array for ligand profiling of diverse glycan binding proteins. Proceedings of the National Academy of Sciences of the United States of America, 101(49), 17033–17038. [Link]

  • Song, X., Xia, B., Stowell, S. R., Lasanajak, Y., Smith, D. F., & Cummings, R. D. (2011). Preparation and analysis of glycan microarrays. Current protocols in molecular biology, Chapter 17, Unit17.10. [Link]

  • Grace Bio-Labs. (2020). Construction and Analysis of Glycan Microarrays. [Link]

  • Park, S., Lee, M. R., & Shin, I. (2022). Glycan microarrays from construction to applications. Chemical Society reviews, 51(18), 7849–7870. [Link]

  • Creative Proteomics. (2018). Glycan microarrays. YouTube. [Link]

  • Creutznacher, R., Dülfer, J., & Uetrecht, C. (2017). Norovirus-glycan interactions—how strong are they really?. Biochemical Society transactions, 45(2), 433–440. [Link]

  • Wang, D., Liu, S., Trummer, B. J., Deng, C., & Wang, Z. (2012). Fabrication of glyconanoparticle microarrays. Analytical chemistry, 84(7), 3390–3395. [Link]

  • Miura, H., Kusakabe, Y., & Harada, S. (2015). Ulex Europaeus Agglutinin-1 Is a Reliable Taste Bud Marker for In Situ Hybridization Analyses. PloS one, 10(11), e0142755. [Link]

  • Dean, L. (2005). The Hh blood group. In Blood Groups and Red Cell Antigens. National Center for Biotechnology Information (US). [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-L-Fucp-(1->2)-beta-D-Galp. PubChem. [Link]

  • Medscape. (2021). Helicobacter Pylori Antigen Test. [Link]

  • Wang, D., & Wang, Z. (2020). Glycan microarray: Toward drug discovery and development. In Glycoscience: Biology and Medicine (pp. 43-50). Springer, Singapore. [Link]

  • Huang, Y. L., Hung, J. T., Cheung, S. K., Lee, H. Y., Chu, K. C., Li, S. T., Lin, Y. C., Ren, C. T., Cheng, T. J., Hsu, T. L., Yu, A. L., Wu, C. Y., & Wong, C. H. (2008). Glycan microarray of Globo H and related structures for quantitative analysis of breast cancer. Proceedings of the National Academy of Sciences of the United States of America, 105(33), 11667–11672. [Link]

  • Wikipedia. (2024). Helicobacter pylori. [Link]

  • Ayouni, S., St-Pierre, J., & Le Pendu, J. (2017). Norovirus Binding to Ligands Beyond Histo-Blood Group Antigens. Frontiers in microbiology, 8, 2548. [Link]

  • Wikipedia. (2023). H antigen. [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-L-Fucp-(1->2)-beta-D-Galp-(1->4)-beta-D-GlcpNAc-(1->6)-alpha-D-GalpNAcp. PubChem. [Link]

  • Leong, A. S.-Y., Cooper, K., & Leong, F. J. W.-M. (2003). Ulex europaeus agglutinin 1 lectin (UEA-1). In Leong's Manual of Diagnostic Antibodies for Immunohistology. Cambridge University Press. [Link]

  • Wang, D., Liu, S., Trummer, B. J., Deng, C., & Wang, Z. (2012). Fabrication of Glyconanoparticle Microarrays. Analytical chemistry, 84(7), 3390–3395. [Link]

  • Wang, D., & Wang, Z. (2008). Glycan arrays: biological and medical applications. Cellular and molecular life sciences : CMLS, 65(10), 1549–1561. [Link]

  • Taylor & Francis. (n.d.). H antigen – Knowledge and References. [Link]

  • Boons, G. J., & Wang, Z. (2018). Development of a Multiplex Glycan Microarray Assay and Comparative Analysis of Human Serum Anti-Glycan IgA, IgG, and IgM Repertoires. ACS omega, 3(12), 18363–18372. [Link]

  • Shiota, T., & Nakayama, T. (2017). Glycan Recognition in Human Norovirus Infections. International journal of molecular sciences, 18(12), 2639. [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-L-Fucp-(1->2)-beta-D-Galp. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Markers of Infection. In Helicobacter pylori: Physiology and Genetics. [Link]

  • Rapid Labs. (n.d.). Lectin Anti-H Ulex europaeus. [Link]

  • UCSF Health. (2023). Tests for H pylori. [Link]

  • Sarafian, V., Popov, A., & Taskov, K. (1993). [The immunobiological functions of human ABO (H)-system blood-group antigens]. Eksperimentalna meditsina i morfologiia, 31(3-4), 105–116. [Link]

  • ResearchGate. (n.d.). Oligosaccharides related to xyloglucan: synthesis and X-ray crystal structure of methyl alpha-L-fucopyranosyl-(1 -> 2)-beta-D-galactopyranosyl-(1. [Link]

  • Frontiers. (n.d.). Microarray Strategies for Exploring Bacterial Surface Glycans and Their Interactions With Glycan-Binding Proteins. [Link]

  • Razi, N., Williams, C. C., & Stowell, S. R. (2023). GLAD: GLycan Array Dashboard, a Visual Analytics Tool for Glycan Microarrays. Bioinformatics (Oxford, England), 39(3), btad119. [Link]

  • Dülfer, J. (2021). Investigation of The Role of Glycan Binding on Human Norovirus Using Mass Spectrometry. ediss.sub.hamburg. [Link]

  • Karsten, U., Pfüller, U., & Pfüller, K. (1996). Characterization of the binding specificity of Anguilla anguilla agglutinin (AAA) in comparison to Ulex europaeus agglutinin I (UEA-I). Immunological investigations, 25(1-2), 129–141. [Link]

  • Inova. (n.d.). Helicobacter Pylori Antibody. [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-L-Fucp-(1->2)-beta-D-Galp-(1->4)-(alpha-L-Fucp-(1->3))-beta-D-GlcpNAc. PubChem. [Link]

  • Smith, D. F., & Cummings, R. D. (2014). Serum antibody screening using glycan arrays. Methods in molecular biology (Clifton, N.J.), 1104, 203–217. [Link]

  • ResearchGate. (2021). Norovirus–glycan interactions — how strong are they really?. [Link]

  • Grokipedia. (n.d.). H antigen. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing α-1,2-Fucosyltransferase Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for α-1,2-fucosyltransferase applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your fucosylation experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Understanding the α-1,2-Fucosyltransferase Reaction

The core function of α-1,2-fucosyltransferase is the catalysis of fucose transfer from a donor substrate, guanosine diphosphate-β-L-fucose (GDP-fucose), to the terminal galactose residue of a glycoconjugate acceptor.[1][2] This enzymatic reaction results in the formation of an α-1,2-fucosidic linkage. These enzymes are critical in the biosynthesis of various important structures, including blood group antigens.[2][3]

The reaction can be visualized as a two-substrate mechanism where the enzyme binds to both GDP-fucose and the acceptor glycan to facilitate the transfer of the fucose moiety.

Fucosylation_Reaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products GDP-Fucose GDP-Fucose FucT α-1,2-Fucosyltransferase GDP-Fucose->FucT Binds Acceptor Glycan (Gal-R) Acceptor Glycan (Gal-R) Acceptor Glycan (Gal-R)->FucT Binds Fucosylated Glycan (Fuc-α1,2-Gal-R) Fucosylated Glycan (Fuc-α1,2-Gal-R) FucT->Fucosylated Glycan (Fuc-α1,2-Gal-R) Releases GDP GDP FucT->GDP Releases

Caption: The α-1,2-fucosyltransferase reaction pathway.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of α-1,2-fucosyltransferase reactions.

Q1: What are the typical substrates for α-1,2-fucosyltransferase?

A1: The donor substrate is always GDP-fucose.[4] The acceptor substrates are varied but must contain a terminal galactose residue. Common acceptors include N-acetyllactosamine (LacNAc), lactose, and various glycoproteins and glycolipids with terminal galactose.[4][5] The specific acceptor preference can vary between different fucosyltransferases.

Q2: What is the optimal pH for the reaction?

A2: Most α-1,2-fucosyltransferases exhibit optimal activity in a neutral to slightly alkaline pH range, typically between 6.5 and 7.5.[6] For example, a bacterial α-1,2-fucosyltransferase from E. coli O127:K63(B8) has an optimal pH range of 6.5 to 7.5. It is crucial to maintain a stable pH throughout the experiment, as deviations can lead to a significant loss of enzyme activity.

Q3: Is a divalent metal ion required for activity?

A3: Not always. Some α-1,2-fucosyltransferases are metal-ion independent.[6] However, the activity of certain fucosyltransferases can be enhanced by the presence of divalent cations like Mn²⁺ or Mg²⁺.[6] For instance, one study showed that while not strictly required, Mg²⁺ had a promoting effect on the activity of an α-1,2-fucosyltransferase from Treponema primitia.[6] It is advisable to check the specific requirements for the enzyme you are using.

Q4: What is the recommended incubation temperature?

A4: The optimal temperature can vary depending on the source of the enzyme. Many fucosyltransferase assays are performed at 37°C.[7][8] However, some bacterial α-1,2-fucosyltransferases may have a lower optimal temperature, for instance, 27°C has been reported for an enzyme from Escherichia coli.[9] Running the reaction at a suboptimal temperature can significantly reduce the enzyme's catalytic efficiency.

Q5: How should I store my α-1,2-fucosyltransferase?

A5: Proper storage is critical for maintaining enzyme activity. For long-term storage, it is generally recommended to store the enzyme at -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol. One study reported that a recombinant α-1,2-fucosyltransferase could be stored at -20°C in 50 mM Tris-HCl buffer (pH 7.6) for 2 months with 70% residual activity.[9] Avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of activity. Aliquoting the enzyme into smaller, single-use volumes is a recommended practice.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during α-1,2-fucosyltransferase experiments.

Troubleshooting_Flowchart start Problem Encountered low_activity Low or No Enzyme Activity start->low_activity high_background High Background Signal start->high_background incomplete_reaction Incomplete Reaction start->incomplete_reaction check_enzyme Verify Enzyme Activity & Storage low_activity->check_enzyme Cause? check_reagents Check Reagent Purity high_background->check_reagents Cause? incubation_time Increase Incubation Time incomplete_reaction->incubation_time Cause? check_conditions Optimize Reaction Conditions (pH, Temp) check_enzyme->check_conditions Enzyme OK check_substrates Check Substrate Integrity & Concentration check_conditions->check_substrates Conditions OK check_inhibitors Investigate Potential Inhibitors check_substrates->check_inhibitors Substrates OK optimize_blocking Optimize Blocking Step (if applicable) check_reagents->optimize_blocking Reagents OK check_detection Validate Detection Method optimize_blocking->check_detection Blocking OK reduce_enzyme_conc Reduce Enzyme/Antibody Concentration check_detection->reduce_enzyme_conc Detection OK substrate_ratio Optimize Substrate Ratio (Donor:Acceptor) incubation_time->substrate_ratio Time OK enzyme_conc Increase Enzyme Concentration substrate_ratio->enzyme_conc Ratio OK product_inhibition Consider Product Inhibition enzyme_conc->product_inhibition Conc. OK

Sources

Technical Support Center: Troubleshooting Low Yield in H-Disaccharide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for H-disaccharide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their glycosylation reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical reasoning to empower you to troubleshoot effectively and optimize your synthetic strategies. The synthesis of a specific glycosidic linkage is a nuanced process where success is determined by a delicate interplay of various factors. This resource is structured to address the common pitfalls that lead to low yields and provide actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing at the bench. The question-and-answer format is designed to help you quickly identify your issue and implement a solution.

Q1: My glycosylation reaction is not proceeding, or the yield is extremely low. Where do I start troubleshooting?

A1: A stalled or low-yielding glycosylation reaction is a common challenge. The problem can typically be traced back to one of four key areas: the glycosyl donor, the glycosyl acceptor, the reaction conditions, or the workup and purification process. A systematic approach is crucial for identifying the root cause.

Here is a logical workflow to diagnose the issue:

G cluster_donor Donor Issues cluster_acceptor Acceptor Issues cluster_conditions Condition Issues cluster_workup Workup Issues Start Low or No Product Formation Donor Verify Glycosyl Donor Integrity & Activation Start->Donor Acceptor Assess Glycosyl Acceptor Reactivity Donor->Acceptor If donor is stable & activation is confirmed Donor_Check1 Confirm structure by NMR/MS Donor->Donor_Check1 Conditions Optimize Reaction Conditions Acceptor->Conditions If acceptor is reactive Acceptor_Check1 Check for competing reactive sites Acceptor->Acceptor_Check1 Workup Evaluate Workup & Purification Conditions->Workup If conditions are optimized Conditions_Check1 Screen solvents Conditions->Conditions_Check1 Success Improved Yield Workup->Success If purification is efficient Workup_Check1 Product loss during extraction? Workup->Workup_Check1 Donor_Check2 Check for degradation (hydrolysis) Donor_Check1->Donor_Check2 Donor_Check3 Ensure proper activator/promoter stoichiometry Donor_Check2->Donor_Check3 Acceptor_Check2 Consider steric hindrance Acceptor_Check1->Acceptor_Check2 Acceptor_Check3 Assess electronic effects of protecting groups Acceptor_Check2->Acceptor_Check3 Conditions_Check2 Vary temperature Conditions_Check1->Conditions_Check2 Conditions_Check3 Check for moisture/air sensitivity Conditions_Check2->Conditions_Check3 Workup_Check2 Degradation on silica gel? Workup_Check1->Workup_Check2 Workup_Check3 Co-elution with byproducts? Workup_Check2->Workup_Check3

Caption: Troubleshooting workflow for low-yield glycosylation.

Start by verifying the integrity of your starting materials, particularly the glycosyl donor, as it is often the more labile component.

Q2: I suspect an issue with my glycosyl donor. What are the common failure points?

A2: The glycosyl donor's stability and reactivity are paramount. Several factors can compromise its effectiveness:

  • Leaving Group Instability: Certain leaving groups are inherently more sensitive. For instance, glycosyl halides can be prone to hydrolysis if strict anhydrous conditions are not maintained.[1] Glycosyl iodides, while highly reactive, have a limited shelf-life and are often best generated in situ.[1]

    • Solution: Ensure all glassware is flame-dried, and solvents are rigorously dried. For sensitive donors, consider in situ generation protocols.

  • Improper Activation: The promoter (Lewis acid or other activator) is crucial for generating the reactive electrophile.[2][3] Insufficient or degraded promoter will lead to a sluggish or failed reaction.

    • Solution: Use a freshly opened or properly stored promoter. Titrate the promoter if its activity is in doubt. Ensure the stoichiometry of the promoter relative to the donor is optimized; sometimes a super-stoichiometric amount is required.

  • Donor Reactivity: The electronic nature of the protecting groups on the donor significantly influences its reactivity. Electron-withdrawing groups (e.g., acyl groups like acetyl or benzoyl) "disarm" the donor, making it less reactive. Conversely, electron-donating groups (e.g., ethers like benzyl) "arm" the donor, increasing its reactivity.[4][5]

    • Solution: If your donor is too disarmed, you may need a more powerful promoter or higher temperatures. If it is too armed, it may be too unstable, leading to side reactions. In such cases, a milder promoter or lower temperatures are advisable.[6]

Q3: My glycosyl acceptor seems unreactive. How can I improve its nucleophilicity?

A3: The nucleophilicity of the acceptor's hydroxyl group is a critical, yet often underestimated, factor.[7][8][9][10]

  • Steric Hindrance: A sterically congested hydroxyl group will react slowly.

    • Solution: This is an inherent structural challenge. A more reactive "armed" donor or more forcing reaction conditions (higher temperature, longer reaction time) might be necessary.

  • Electronic Effects of Protecting Groups: Similar to the donor, electron-withdrawing protecting groups on the acceptor can decrease the nucleophilicity of the hydroxyl group.[11]

    • Solution: If possible, redesign the protecting group strategy for the acceptor to feature more electron-donating groups near the reacting hydroxyl group.

  • Intramolecular Hydrogen Bonding: In some cases, the target hydroxyl group may be involved in intramolecular hydrogen bonding, reducing its availability for reaction.

    • Solution: Changing the solvent can disrupt these hydrogen bonds. Protic solvents are generally avoided, but a coordinating solvent like acetonitrile might be beneficial.[12]

Q4: I am observing the formation of multiple products, and my desired disaccharide is a minor component. What is causing these side reactions?

A4: The formation of multiple products typically points to a lack of selectivity in the glycosylation reaction.

  • Reaction with Other Hydroxyl Groups: If the glycosyl acceptor has multiple free hydroxyl groups, the glycosylation may occur at an undesired position.[13]

    • Solution: This necessitates a more robust protecting group strategy to ensure only the target hydroxyl group is available for reaction.[2][5]

  • Anomerization: The formation of both α and β anomers is a common challenge, especially when aiming for the less thermodynamically stable anomer.[6]

    • Solution: The choice of protecting group at the C2 position of the donor is critical. A participating group (e.g., an acetyl group) will favor the formation of the 1,2-trans product (e.g., a β-glucoside). A non-participating group (e.g., a benzyl ether) is required for the 1,2-cis product (e.g., an α-glucoside), but often gives mixtures.[5] Solvent choice also plays a significant role; etheral solvents can favor the α-anomer.[14]

  • Orthoester Formation: With participating protecting groups, a stable orthoester byproduct can form, trapping the desired product.

    • Solution: This can sometimes be addressed by changing the Lewis acid promoter or by a subsequent acid-catalyzed rearrangement to the desired glycoside.

Q5: My reaction appears to work well on TLC, but I lose most of my product during purification. How can I improve my recovery?

A5: Carbohydrates are notoriously challenging to purify due to their high polarity and similar retention factors of closely related isomers.

  • Degradation on Silica Gel: The acidic nature of standard silica gel can cause the hydrolysis of acid-labile protecting groups (e.g., silyl ethers, acetals) or the anomeric linkage itself.

    • Solution: Use deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or switch to a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Poor Separation: Anomers and constitutional isomers can be very difficult to separate.

    • Solution: High-performance liquid chromatography (HPLC) is often required for challenging separations. Sometimes, protecting the remaining free hydroxyls after the glycosylation reaction can alter the polarity and improve chromatographic separation.

  • Product Loss During Workup: The high polarity of some disaccharides can lead to their loss in the aqueous phase during extractions.

    • Solution: Ensure the organic phase is thoroughly extracted. If the product is particularly polar, back-extraction of the aqueous layer may be necessary. In extreme cases, avoiding an aqueous workup altogether by directly loading the quenched reaction mixture onto silica gel might be an option, provided the salts and promoter byproducts do not interfere with chromatography.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for a glycosylation reaction?

A: There is no single "best" solvent. The choice is highly dependent on the specific donor, acceptor, and promoter system.[12] Dichloromethane (DCM) and acetonitrile (MeCN) are common starting points. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can influence stereoselectivity, often favoring the formation of α-glycosides.[14] It is often necessary to perform a solvent screen to find the optimal conditions for a new glycosylation reaction.[6]

Q: How does temperature affect the yield and stereoselectivity of my reaction?

A: Temperature is a critical parameter. Generally, lower temperatures (e.g., -78 °C to 0 °C) favor the kinetically controlled product, which is often the β-anomer.[6][14] Higher temperatures can lead to the thermodynamically more stable product, typically the α-anomer, but may also increase the rate of side reactions and decomposition.[6] A gradual increase in temperature during the reaction is generally not recommended as it can lead to a less controlled outcome.[15]

Q: Should I use an "armed" or "disarmed" glycosyl donor?

A: The choice depends on the reactivity of your glycosyl acceptor. For a highly reactive (unhindered, electron-rich) acceptor, a "disarmed" donor with electron-withdrawing protecting groups provides a more controlled reaction.[4] For a less reactive ("disarmed") acceptor, a more reactive "armed" donor with electron-donating protecting groups is often necessary to drive the reaction to completion.[4][5]

Q: How can I be sure my starting materials are dry enough?

A: Glycosylation reactions are often highly sensitive to moisture. Co-evaporation with anhydrous toluene is a common technique to remove residual water from the glycosyl donor and acceptor. Molecular sieves (typically 3Å or 4Å, freshly activated by heating under vacuum) should be added to the reaction mixture.[16] All solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system.

Experimental Protocol: A General Procedure for Thioglycoside Activation

This protocol provides a representative workflow for the synthesis of a disaccharide using a common thioglycoside donor. Note: This is a general guideline and must be adapted based on the specific substrates and safety requirements of your laboratory.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Flame-dry flask under vacuum Prep2 Add donor, acceptor, & activated 4Å molecular sieves Prep1->Prep2 Prep3 Co-evaporate with anhydrous toluene (x3) Prep2->Prep3 Prep4 Dissolve in anhydrous DCM under Argon Prep3->Prep4 React1 Cool to specified temp (e.g., -40 °C) Prep4->React1 React2 Add promoter (e.g., NIS/TfOH) React1->React2 React3 Stir and monitor by TLC React2->React3 Workup1 Quench reaction (e.g., with sat. Na2S2O3) React3->Workup1 Workup2 Filter and concentrate Workup1->Workup2 Workup3 Purify by column chromatography Workup2->Workup3

Caption: General workflow for a glycosylation reaction.

Materials:

  • Glycosyl donor (e.g., ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside) (1.2 eq)

  • Glycosyl acceptor (e.g., methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside) (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.5 eq)

  • Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 eq), as a stock solution in DCM

  • Activated 4Å molecular sieves

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 eq), glycosyl donor (1.2 eq), and freshly activated 4Å molecular sieves.

  • Drying: Add anhydrous toluene and evaporate under reduced pressure. Repeat this co-evaporation process two more times to ensure the removal of residual water.

  • Reaction Setup: Dissolve the dried starting materials in anhydrous DCM. Cool the mixture to the desired temperature (e.g., -40 °C) with stirring.

  • Activation: Add NIS (1.5 eq) to the cooled solution. After 5 minutes, add the TfOH solution (0.1-0.2 eq) dropwise. The solution may change color, indicating the start of the reaction.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the limiting starting material (typically the acceptor) indicates the reaction's completion.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ followed by saturated aqueous Na₂S₂O₃.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired disaccharide.

Quantitative Data Summary: Factors Influencing Yield

The following table summarizes the qualitative impact of key variables on reaction yield, based on established principles.[2][5][6][7][9][12]

ParameterCondition AExpected OutcomeCondition BExpected OutcomeRationale
Donor Protecting Group C2-OAc (Participating)Favors 1,2-trans productC2-OBn (Non-participating)May give α/β mixturesNeighboring group participation vs. Sₙ1/Sₙ2 pathway.[5]
Acceptor Reactivity Hindered -OHLow yield / Slow reactionUnhindered -OHHigher yield / Faster reactionSteric accessibility of the nucleophile.[7][9]
Promoter Strength Weak (e.g., IBr)May be insufficient for disarmed donorsStrong (e.g., NIS/TfOH)Activates most donors, risk of side reactionsMatching promoter strength to donor reactivity is key.
Temperature -78 °CFavors kinetic product (often β)Room TemperatureFavors thermodynamic product (often α)Control of kinetic vs. thermodynamic reaction pathways.[6]
Solvent DCM (Non-coordinating)General purposeMeCN (Coordinating)Can stabilize intermediates, affect selectivitySolvent can participate in the reaction mechanism.[12]

References

  • A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. ACS Central Science. Available at: [Link]

  • A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. PMC. Available at: [Link]

  • Chemical O‐Glycosylations: An Overview. PMC. Available at: [Link]

  • Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry. Available at: [Link]

  • Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available at: [Link]

  • Highly Stereoselective 1,2-cis-Glycosylation with 2-Azidofucosyl Donors: Access to the Pentasaccharide Motif from Escherichia coli O4:K6. Organic Letters. Available at: [Link]

  • Disaccharide Synthesis. YouTube. Available at: [Link]

  • Dehydration synthesis or a condensation reaction. Khan Academy. Available at: [Link]

  • 25.8: Disaccharides. Chemistry LibreTexts. Available at: [Link]

  • Disaccharides and Fructooligosaccharides (FOS) Production by Wild Yeasts Isolated from Agave. PMC. Available at: [Link]

  • Palladium(ii)-assisted activation of thioglycosides. PMC. Available at: [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. Available at: [Link]

  • Acceptor reactivity in glycosylation reactions. Chemical Society Reviews. Available at: [Link]

  • Solvent Effect on Glycosylation: Synthetic Methods and Catalysts. Request PDF. Available at: [Link]

  • Optimization of Mono- and Disaccharide Extraction from Cocoa pod Husk. MDPI. Available at: [Link]

  • 25.8 Disaccharides. Organic Chemistry: A Tenth Edition.
  • Acceptor reactivity in glycosylation reactions. ResearchGate. Available at: [Link]

  • Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. Available at: [Link]

  • Solving Glycosylation Disorders: Fundamental Approaches Reveal Complicated Pathways. Cell. Available at: [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

  • Controlling the stereoselectivity of glycosylation via solvent effects. Tetrahedron Letters. Available at: [Link]

  • Effects of Impurities from Sugar Excipient on Filtrate Flux during Ultrafiltration and Diafiltration Process. ResearchGate. Available at: [Link]

  • Controlling the Stereoselectivity of Glycosylation via Solvent Effects. PMC. Available at: [Link]

  • A useful strategy for synthesis of the disaccharide of OSW-1. RSC Publishing. Available at: [Link]

  • Activation of Thioglycosides with Copper(II) Bromide. MDPI. Available at: [Link]

  • Approaches to stereoselective 1,1'-glycosylation. Beilstein Journals. Available at: [Link]

  • Modulation of the Activity and Regioselectivity of a Glycosidase: Development of a Convenient Tool for the Synthesis of Specific Disaccharides. MDPI. Available at: [Link]

  • Influence of N-glycosylation on effector functions and thermal stability of glycoengineered IgG1 monoclonal antibody with homogeneous glycoforms. PMC. Available at: [Link]

  • Effects of Impurities from Sugar Excipient on Filtrate Flux during Ultrafiltration and Diafiltration Process. MDPI. Available at: [Link]

  • Novel Approaches for the Synthesis and Activation of Thio- and Selenoglycoside Donors. The Journal of Organic Chemistry. Available at: [Link]

  • Guidelines for O-Glycoside Formation from First Principles. ACS Central Science. Available at: [Link]

  • Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. PMC. Available at: [Link]

  • New protecting groups in the synthesis of oligosaccharides. ResearchGate. Available at: [Link]

  • Solvent effect in the glycosylation reaction of a with 5. ResearchGate. Available at: [Link]

  • Activation of thioglycosides under mild alkylation conditions. PMC. Available at: [Link]

  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC. Available at: [Link]

  • Acceptor reactivity in glycosylation reactions. Semantic Scholar. Available at: [Link]

  • "Active-Latent" Thioglycosyl Donors and Acceptors in Oligosaccharide Syntheses. Request PDF. Available at: [Link]

Sources

Technical Support Center: Improving the Efficiency of Enzymatic Fucosylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enzymatic fucosylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for your fucosylation experiments. Here, we combine established scientific principles with practical, field-tested insights to help you optimize your reactions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of enzymatic fucosylation?

A: Enzymatic fucosylation is a type of glycosylation where a fucose sugar molecule is attached to a glycoprotein or glycolipid.[1] This reaction is catalyzed by a family of enzymes called fucosyltransferases (FUTs).[2] These enzymes transfer fucose from a donor substrate, typically guanosine diphosphate-fucose (GDP-fucose), to a specific acceptor substrate, which can be a protein or a lipid.[3] The precise attachment of fucose is critical for a wide range of biological processes, including cell adhesion, signaling, and immune responses.[1]

Q2: What are the key factors that influence the efficiency of an enzymatic fucosylation reaction?

A: Several factors can significantly impact the efficiency of your fucosylation reaction. These include:

  • Enzyme Activity and Stability: The specific activity and stability of your fucosyltransferase under your experimental conditions are paramount.

  • Substrate Availability and Purity: The concentration and purity of both the donor (GDP-fucose) and acceptor substrates are critical.

  • Reaction Conditions: pH, temperature, and the presence of necessary cofactors (like divalent cations, e.g., Mn²⁺) must be optimized for your specific enzyme.[4]

  • Inhibitors: The presence of any potential inhibitors in your reaction mixture can drastically reduce efficiency.[5]

Q3: How can I monitor the progress and efficiency of my fucosylation reaction?

A: Several analytical techniques can be employed to monitor fucosylation. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying fucosylated and non-fucosylated products.

  • Mass Spectrometry (MS): Provides detailed structural information and can quantify the extent of fucosylation.[6]

  • Capillary Electrophoresis (CE): Offers high-resolution separation of glycans.[5]

  • Lectin-Based Assays: Lectins that specifically bind to fucose can be used in various formats (e.g., ELISA, Western blot) to detect fucosylation.[7][8]

Q4: What is the difference between core and terminal fucosylation?

A: The distinction lies in the position of the fucose attachment on the glycan structure.

  • Core Fucosylation: Refers to the addition of fucose to the innermost N-acetylglucosamine (GlcNAc) residue of an N-linked glycan.[2] This is typically catalyzed by fucosyltransferase 8 (FUT8).[9]

  • Terminal Fucosylation: Involves the attachment of fucose to the outer branches of the glycan chain.[2] This is carried out by a variety of other fucosyltransferases, such as FUT3, FUT4, FUT6, and FUT7.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during enzymatic fucosylation experiments.

Problem 1: Low or No Fucosylation Yield

This is one of the most frequent challenges. The following decision tree and detailed explanations will guide you through the troubleshooting process.

troubleshooting_low_yield start Low/No Fucosylation Yield check_enzyme Verify Enzyme Activity start->check_enzyme check_substrates Assess Substrates start->check_substrates check_conditions Optimize Reaction Conditions start->check_conditions check_inhibitors Investigate Inhibitors start->check_inhibitors sub_enzyme_activity Run positive control with known active enzyme and substrates. check_enzyme->sub_enzyme_activity How to check? sub_enzyme_storage Check enzyme storage conditions (temperature, buffer). check_enzyme->sub_enzyme_storage Possible cause? sub_enzyme_concentration Verify enzyme concentration. check_enzyme->sub_enzyme_concentration Possible cause? sub_gdp_fucose Verify GDP-fucose integrity (hydrolysis) and concentration. check_substrates->sub_gdp_fucose How to check? sub_acceptor Confirm acceptor substrate purity and concentration. check_substrates->sub_acceptor How to check? sub_substrate_ratio Optimize Donor:Acceptor molar ratio. check_substrates->sub_substrate_ratio How to optimize? sub_ph Verify and optimize reaction buffer pH. check_conditions->sub_ph How to optimize? sub_temp Optimize reaction temperature. check_conditions->sub_temp How to optimize? sub_cofactors Ensure optimal concentration of required cofactors (e.g., MnCl2). check_conditions->sub_cofactors How to optimize? sub_incubation Increase incubation time. check_conditions->sub_incubation How to optimize? sub_buffer_components Identify potential inhibitors in the buffer (e.g., EDTA, high salt). check_inhibitors->sub_buffer_components What to look for? sub_product_inhibition Consider product inhibition; analyze reaction kinetics over time. check_inhibitors->sub_product_inhibition What to consider?

Caption: Troubleshooting workflow for low fucosylation yield.

Detailed Troubleshooting Steps:

1. Verify Enzyme Activity and Integrity:

  • Rationale: The fucosyltransferase is the engine of your reaction. If it's inactive or degraded, no fucosylation will occur.

  • Actionable Steps:

    • Positive Control: Always run a positive control with a known, highly active batch of the enzyme and well-characterized substrates. This will help you determine if the issue lies with your current enzyme stock or other components.

    • Storage and Handling: Fucosyltransferases are sensitive to temperature fluctuations and freeze-thaw cycles. Ensure the enzyme has been stored at the recommended temperature (typically -80°C) in an appropriate buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles by aliquoting the enzyme upon receipt.

    • Enzyme Concentration: Accurately determine the protein concentration of your enzyme stock using a reliable method like a Bradford or BCA assay. An incorrect concentration can lead to suboptimal enzyme-to-substrate ratios.

2. Assess Substrate Quality and Concentration:

  • Rationale: The availability and quality of both the GDP-fucose donor and the acceptor substrate are critical for an efficient reaction.

  • Actionable Steps:

    • GDP-Fucose Integrity: GDP-fucose is susceptible to hydrolysis. It's advisable to use freshly prepared or properly stored aliquots. You can check the integrity of your GDP-fucose stock using HPLC or mass spectrometry.

    • Acceptor Substrate Purity: Ensure your acceptor substrate is pure and at the correct concentration. Impurities can inhibit the enzyme or compete for binding.

    • Donor to Acceptor Ratio: The optimal molar ratio of GDP-fucose to the acceptor substrate can vary. Start with a 1.5 to 2-fold molar excess of GDP-fucose and then titrate to find the optimal ratio for your specific system.

3. Optimize Reaction Conditions:

  • Rationale: Fucosyltransferases have optimal ranges for pH, temperature, and cofactor concentration. Deviations from these optima can significantly reduce enzyme activity.

  • Actionable Steps:

    • pH: The optimal pH for most fucosyltransferases is between 6.0 and 7.5. Prepare your reaction buffer carefully and verify the final pH of the reaction mixture.

    • Temperature: While many fucosylation reactions are performed at 37°C, the optimal temperature can vary. If you suspect temperature-related issues, try a range of temperatures (e.g., 25°C, 30°C, 37°C).

    • Cofactors: Many fucosyltransferases require divalent cations, most commonly Mn²⁺, for activity.[4] Ensure you are using the optimal concentration, as high concentrations can sometimes be inhibitory.

    • Incubation Time: If the reaction rate is slow, simply increasing the incubation time may improve the yield. Monitor the reaction at several time points to determine the optimal duration.

4. Investigate Potential Inhibitors:

  • Rationale: Components in your reaction mixture can inhibit the fucosyltransferase.

  • Actionable Steps:

    • Buffer Components: Common buffer components like EDTA (which chelates divalent cations) and high concentrations of salts can be inhibitory. If possible, perform a buffer exchange on your acceptor substrate to remove any potentially interfering substances.

    • Product Inhibition: In some cases, the fucosylated product or the released GDP can inhibit the enzyme. If you suspect product inhibition, analyze the reaction kinetics. A slowing of the reaction rate over time that is not due to substrate depletion could indicate product inhibition.

Problem 2: Non-Specific Fucosylation or Undesired Side Products
  • Rationale: The appearance of unexpected products can be due to contaminating enzymatic activities or lack of specificity of the primary fucosyltransferase.

  • Troubleshooting Steps:

    • Enzyme Purity: Ensure your fucosyltransferase preparation is of high purity. Contaminating glycosidases could be cleaving sugars, or other glycosyltransferases could be adding different sugars. Run an SDS-PAGE gel to check for contaminating proteins.

    • Substrate Specificity: Fucosyltransferases exhibit a degree of substrate specificity.[11][12][13] If your acceptor substrate has multiple potential fucosylation sites, you may observe fucosylation at undesired locations. Consider using a more specific fucosyltransferase if available. For instance, FUT8 is highly specific for core fucosylation.[14]

    • Reaction Conditions: Sub-optimal reaction conditions can sometimes relax the specificity of an enzyme. Re-optimize pH and temperature to see if this improves specificity.

Problem 3: Difficulty in Analyzing Fucosylation
  • Rationale: The choice of analytical method and sample preparation are crucial for accurately assessing fucosylation.

  • Troubleshooting Steps:

    • Method Sensitivity: Ensure your chosen analytical method is sensitive enough to detect the expected level of fucosylation. For low levels of fucosylation, a highly sensitive technique like mass spectrometry may be required.[6]

    • Sample Preparation: Proper sample preparation is critical. For mass spectrometry analysis of glycoproteins, this may involve enzymatic release of glycans, purification, and derivatization. Incomplete digestion or purification can lead to inaccurate results.

    • Standard Controls: Always include appropriate positive and negative controls in your analysis. For example, when using lectin-based detection, include a known fucosylated glycoprotein as a positive control and a non-fucosylated version as a negative control.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Fucosylation of a Glycoprotein

This protocol provides a general framework for an in vitro fucosylation reaction. Optimization will be required for specific enzymes and substrates.

Materials:

  • Purified fucosyltransferase (e.g., FUT8)

  • Acceptor glycoprotein

  • GDP-fucose

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactor solution (e.g., 100 mM MnCl₂)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • Acceptor glycoprotein (to a final concentration of 1-5 mg/mL)

    • GDP-fucose (to a final concentration of 1-2 mM)

    • Reaction Buffer (1X final concentration)

    • Cofactor solution (to a final concentration of 5-10 mM)

    • Purified fucosyltransferase (e.g., 1-5 µg)

    • Nuclease-free water to the final reaction volume.

  • Incubation: Gently mix the reaction components and incubate at the optimal temperature (e.g., 37°C) for the desired duration (e.g., 2-16 hours).

  • Reaction Termination: To stop the reaction, heat the mixture at 95°C for 5 minutes or add EDTA to a final concentration of 20 mM to chelate the divalent cations.

  • Analysis: Analyze the reaction products using your chosen analytical method (e.g., SDS-PAGE with lectin blotting, HPLC, or mass spectrometry).

Data Presentation: Optimizing Reaction Conditions

The following table provides an example of how to systematically optimize key reaction parameters.

ParameterCondition 1Condition 2Condition 3% Fucosylation
pH 6.57.4 8.075%
Temperature (°C) 2537 4288%
[MnCl₂] (mM) 1510 92%
Incubation (hr) 2816 95%

Bolded values indicate the optimized condition from the previous parameter tested.

Visualizing the Fucosylation Pathway

fucosylation_pathway GDP_Fucose GDP-Fucose (Donor) FUT Fucosyltransferase (FUT) GDP_Fucose->FUT Acceptor Acceptor Substrate (Glycoprotein/Glycolipid) Acceptor->FUT Fucosylated_Product Fucosylated Product FUT->Fucosylated_Product GDP GDP (Byproduct) FUT->GDP

Caption: The core enzymatic fucosylation reaction.

References

  • A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC. (n.d.). NIH.
  • Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis. (n.d.). ResearchGate.
  • New Enzymatic Approach to Distinguish Fucosylation Isomers of N‑Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PMC. (n.d.). NIH.
  • Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation. (n.d.). NIH.
  • Structural Insights into the Interaction Between a Core-Fucosylated Foodborne Hexasaccharide (H2N2F2) and Human Norovirus P Proteins. (n.d.). MDPI.
  • Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC. (n.d.). PubMed Central.
  • Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis. (n.d.). Glycobiology | Oxford Academic.
  • Sweet Surprises: Decoding Tumor-Associated Glycosylation in Cancer Progression and Therapeutic Potential. (n.d.). MDPI.
  • Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies - PMC. (n.d.). NIH.
  • Application Notes and Protocols for the Enzymatic Synthesis of Fucosyl-Oligosaccharides. (n.d.). Benchchem.
  • Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs. (n.d.). ResearchGate.
  • Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases. (2020, December 11). PubMed.
  • Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC. (n.d.). NIH.
  • Fucosyltransferase substrate specificity and the order of fucosylation in invertebrates. (n.d.). Glycobiology | Oxford Academic.
  • Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx. (n.d.). NIH.
  • Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2). (2021, December 20). NCBI.
  • Reprogramming the enzymatic assembly line for site-specific fucosylation. (n.d.). ResearchGate.
  • Identification of Cell Culture Factors Influencing Afucosylation Levels in Monoclonal Antibodies by Partial Least-Squares Regression and Variable Importance Metrics. (2023, January 10). MDPI.
  • Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. (n.d.). MDPI.
  • Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation - PMC. (n.d.). NIH.
  • A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. (2024, June 25). PNAS.
  • Inhibition of Fucosylation Reshapes Inflammatory Macrophages and Suppresses Type II Collagen-Induced Arthritis. (n.d.). PubMed Central.
  • Structural basis for substrate specificity and catalysis of α1,6-fucosyltransferase. (2020, February 20). NIH.
  • General mechanism for fucosylation in mammalian cells. ( Ã denotes inferred metabolites).. (n.d.). ResearchGate.
  • Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry. (2017, June 19). ACS Publications.
  • Beginners Guide To Glycosylation Of Proteins. (n.d.).
  • Antibody fucosylation and existing metabolic inhibitors of.... (n.d.). ResearchGate.
  • Decreasing fucosylation. (a) The fucose level of IgG1 N297, produced by.... (n.d.). ResearchGate.
  • Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Alpha-L-fucosyl-(1->2)-D-galactose (H-Antigen) Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate detection of the alpha-L-fucosyl-(1->2)-D-galactose disaccharide, also known as the H-antigen, is paramount. This terminal glycan is a critical precursor to the ABO blood group antigens and plays significant roles in cellular adhesion, signaling, and is increasingly recognized as a biomarker in oncology and developmental biology.[1][2] The quality of the antibodies and other reagents used for its detection is therefore of utmost importance. This guide provides a comprehensive comparison of validation strategies for anti-H-antigen antibodies, offering insights into experimental design and data interpretation to ensure the specificity, selectivity, and reproducibility of your results.

Understanding the Target: The H-Antigen Epitope

The H-antigen is a deceptively simple disaccharide (Fucα1-2Gal) that can be presented on various glycoconjugates, including glycoproteins and glycolipids.[3][4] Its detection is complicated by the existence of structurally related glycans. Therefore, the primary challenge in validating an anti-H-antigen antibody lies in confirming its strict specificity for the Fucα1-2Gal linkage and the absence of cross-reactivity with other fucosylated or galactosylated structures.

Comparative Analysis of H-Antigen Detection Reagents

The two primary tools for detecting the H-antigen are monoclonal antibodies and lectins. Each has its own set of advantages and disadvantages that researchers must consider based on their specific application.

FeatureMonoclonal AntibodiesLectins (e.g., Ulex europaeus agglutinin I - UEA I)
Specificity Potentially higher specificity for the entire epitope, including subtle conformational features. However, this needs to be rigorously validated for each clone.High specificity for the α(1,2)-linked fucose residue, but may not recognize the entire disaccharide epitope with the same context as an antibody.[5][6]
Affinity Generally high affinity, allowing for sensitive detection.Affinity can be lower than high-quality monoclonal antibodies, potentially requiring higher concentrations for similar signal strength.
Versatility Can be engineered and conjugated to a wide variety of reporters (enzymes, fluorophores) for use in diverse applications.Commercially available with a range of conjugates, but the variety may be more limited than for antibodies.[7][8]
Lot-to-Lot Consistency Can be a significant issue for some commercial antibodies, necessitating careful in-house validation of new batches.Generally considered to have good lot-to-lot consistency.
Cost Can be more expensive than lectins.Often a more cost-effective option.
Commercially Available Anti-H-Antigen Antibody Clones:

Several monoclonal antibody clones targeting the H-antigen are commercially available. While direct head-to-head comparative data from manufacturers is limited, understanding their reported applications is a crucial first step in selection.

CloneReported ApplicationsSupplier Examples
17-206 ELISA, Immunohistochemistry (Paraffin)[2]eBioscience (Invitrogen)[2]
87-N Not explicitly specified, but sold as an anti-Blood Group H antibody[9]MyBioSource[9]
88-O Immunoassay[10]Creative Diagnostics[10]
97-I Not explicitly specified, but sold as an anti-Blood Group H antibodyAbcam

Note: The absence of a listed application does not necessarily mean an antibody is unsuitable, but rather that it may not have been validated for that specific use by the manufacturer. Independent validation is always recommended.

A Multi-Pronged Approach to Validation: Experimental Workflows

A robust validation of an anti-H-antigen antibody should not rely on a single method. Instead, a combination of techniques should be employed to build a comprehensive profile of the antibody's performance.

The Foundational Triumvirate: ELISA, Western Blot, and Immunohistochemistry

These three techniques form the cornerstone of antibody validation.

ELISA is an excellent first-pass method to assess binding to the target antigen. A direct or competitive ELISA format can be used.

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection Coat_Plate Coat microplate wells with H-antigen-conjugated protein (e.g., BSA-Fucα1-2Gal) Block Block non-specific binding sites with blocking buffer Coat_Plate->Block Wash Add_Antibody Add serial dilutions of anti-H-antigen antibody Block->Add_Antibody Wash Add_Secondary Add HRP-conjugated secondary antibody Add_Antibody->Add_Secondary Wash Add_Substrate Add TMB substrate Add_Secondary->Add_Substrate Wash Measure Measure absorbance at 450 nm Add_Substrate->Measure

ELISA workflow for anti-H-antigen antibody validation.

Western blotting is crucial for assessing the antibody's ability to recognize the H-antigen on glycoproteins of varying molecular weights.

Western_Blot_Workflow cluster_electrophoresis Electrophoresis & Transfer cluster_blocking_wb Blocking cluster_incubation_wb Antibody Incubation cluster_detection_wb Detection SDS_PAGE Separate glycoprotein lysate by SDS-PAGE Transfer Transfer proteins to a nitrocellulose or PVDF membrane SDS_PAGE->Transfer Block_Membrane Block membrane with non-fat milk or BSA Transfer->Block_Membrane Primary_Ab Incubate with primary anti-H-antigen antibody Block_Membrane->Primary_Ab Wash Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Wash ECL Add ECL substrate and image Secondary_Ab->ECL Wash

Western Blot workflow for anti-H-antigen antibody validation.

IHC provides invaluable information about the antibody's performance in a complex tissue environment, revealing its ability to specifically stain H-antigen-expressing cells with minimal background.

The Gold Standard of Specificity: Glycan Array Analysis

For anti-glycan antibodies, glycan array analysis is the most definitive method for determining fine specificity.[11][12] This high-throughput technique involves screening the antibody against a large library of immobilized glycans.

Glycan_Array_Workflow Start Start with a glycan microarray slide Block_Slide Block the slide surface Start->Block_Slide Incubate_Ab Incubate with the anti-H-antigen antibody Block_Slide->Incubate_Ab Wash_1 Wash to remove unbound antibody Incubate_Ab->Wash_1 Incubate_Secondary Incubate with a fluorescently labeled secondary antibody Wash_1->Incubate_Secondary Wash_2 Final wash Incubate_Secondary->Wash_2 Scan Scan the microarray slide Wash_2->Scan Analyze Analyze fluorescence intensity to determine binding profile Scan->Analyze

Glycan Array workflow for specificity profiling.

An ideal anti-H-antigen antibody will show a strong signal exclusively for glycans terminating in the Fucα1-2Gal structure and no significant binding to other fucosylated or galactosylated glycans on the array.

Detailed Experimental Protocols

The following protocols provide a starting point for the in-house validation of anti-H-antigen antibodies. Optimization will be required for specific antibodies and sample types.

Protocol: Indirect ELISA for H-Antigen Antibody Validation
  • Coating: Dilute an H-antigen-conjugated protein (e.g., BSA-Fucα1-2Gal) to 1-5 µg/mL in PBS. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Primary Antibody Incubation: Prepare serial dilutions of the anti-H-antigen antibody in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2, followed by a final wash with PBS.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (typically 5-15 minutes).

  • Stop Reaction: Add 50 µL of 1 M H₂SO₄ to each well to stop the reaction.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Protocol: Western Blotting for H-Antigen Detection in Cell Lysates
  • Sample Preparation: Prepare cell lysates in RIPA buffer with protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-H-antigen antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

Protocol: Glycan Array Binding Assay[14]
  • Buffer Preparation: Prepare TSM Binding Buffer (TSMBB): 20mM Tris-HCl, pH 7.4, 150mM NaCl, 2mM CaCl₂, 2mM MgCl₂, 0.05% Tween 20, and 1% BSA.[13]

  • Slide Hydration: Hydrate the glycan microarray slide by placing it in TSM Wash Buffer (TSMW: TSM with 0.05% Tween 20) for 5 minutes.[13]

  • Sample Preparation: Dilute the anti-H-antigen antibody to a final concentration of 1-50 µg/ml in TSMBB.[13]

  • Antibody Incubation: Carefully apply 70 µL of the diluted antibody solution to the surface of the glycan array. Incubate in a humidified chamber for 1 hour at room temperature.

  • Washing: Wash the slide by gently dipping it in TSMW, followed by two further washes in fresh TSMW for 5 minutes each with gentle agitation.

  • Secondary Antibody Incubation: Apply a fluorescently labeled secondary antibody (e.g., Cy3-conjugated anti-mouse IgG) diluted in TSMBB to the array. Incubate in a humidified chamber for 1 hour at room temperature, protected from light.

  • Final Washes: Repeat the washing steps as in step 5, followed by a final rinse in TSM buffer and then deionized water.

  • Drying: Dry the slide by centrifugation in a slide holder or by gently blowing with nitrogen gas.

  • Scanning: Scan the slide using a microarray scanner at the appropriate wavelength for the fluorophore used.

  • Data Analysis: Use appropriate software to quantify the fluorescence intensity of each spot. Normalize the data and identify the glycans to which the antibody binds.

Conclusion: A Framework for Confident H-Antigen Detection

The validation of antibodies against the alpha-L-fucosyl-(1->2)-D-galactose epitope is a critical process that demands a multifaceted and rigorous approach. By combining traditional methods like ELISA and Western blotting with the definitive specificity analysis offered by glycan arrays, researchers can gain a high degree of confidence in their chosen reagents. While direct comparative data from manufacturers may be scarce, this guide provides the framework and detailed protocols necessary for researchers to perform their own robust in-house validation and comparison of different anti-H-antigen antibodies and lectins. This commitment to rigorous validation is essential for generating reproducible and reliable data in the ever-advancing fields of glycobiology and biomedical research.

References

  • National Center for Biotechnology Information. (n.d.). 2'-Fucosyllactose. In PubChem Compound Summary for CID 441333. Retrieved January 27, 2026, from [Link].

  • Makker, H., & Gupta, S. (2015). Use of lectins in immunohematology. Asian journal of transfusion science, 9(1), 1–2. [Link]

  • Marglous, S., Brown, C. E., Padler-Karavani, V., Cummings, R. D., & Gildersleeve, J. C. (2022). Serum antibody screening using glycan arrays. STAR protocols, 3(1), 101111. [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-L-Fuc-(1->2)-[alpha-D-Gal-(1->3)]-beta-D-Gal. In PubChem Compound Summary for CID 49852447. Retrieved January 27, 2026, from [Link].

  • CliniSciences. (n.d.). Ulex europaeus Lectin (UEA I). Retrieved January 27, 2026, from [Link]

  • Biocompare. (n.d.). Anti-Blood Group H Antigen Antibody Products. Retrieved January 27, 2026, from [Link]

  • Lorne Laboratories. (n.d.). Anti-H Lectin. Retrieved January 27, 2026, from [Link]

  • Kim, A., & Park, K. (2018). Ulex europaeus Agglutinin-1 Is a Reliable Taste Bud Marker for In Situ Hybridization Analyses. Applied Sciences, 8(11), 2139. [Link]

  • Upadhyay, H., & De, S. (2020). Glycoprotein- and Lectin-Based Approaches for Detection of Pathogens. Molecules, 25(17), 3843. [Link]

  • U.S. Food and Drug Administration. (2024, June 18). A novel method for rapid glycan profiling of therapeutic monoclonal antibodies. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-D-Galp-(1->3)-[alpha-L-Fucp-(1->2)]-beta-D-Galp-(1->4)-beta-D-Glcp. In PubChem Compound Summary for CID 70678957. Retrieved January 27, 2026, from [Link]

  • Laukens, K., et al. (2024). Evaluation of multiplexed liquid glycan Array (LiGA) for serological detection of glycan-binding antibodies. Glycobiology. [Link]

  • Gildersleeve, J. C., et al. (2018). Development of a Multiplex Glycan Microarray Assay and Comparative Analysis of Human Serum Anti-Glycan IgA, IgG, and IgM Repertoires. ACS Omega. [Link]

  • Rapid Labs. (n.d.). Lectin Anti-H Ulex europaeus. Retrieved January 27, 2026, from [Link]

  • Consortium for Functional Glycomics. (n.d.). Glycan Binding Assay with Unlabeled Monoclonal Antibody. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-L-Fucp-(1->2)-(alpha-D-Galp-(1->3))-alpha-D-Galp. In PubChem Compound Summary for CID 91855269. Retrieved January 27, 2026, from [Link]

  • Tulip Diagnostics. (n.d.). ERYBANKⓇ anti-h lectin - ulex europaeus lectin for slide and tube tests. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-L-Fucp-(1->2)-beta-D-Galp-(1->4)-(alpha-L-Fucp-(1->3))-beta-D-GlcpNAc. In PubChem Compound Summary for CID 45266908. Retrieved January 27, 2026, from [Link]

Sources

A Comparative Guide to Fucosyltransferase Inhibitors: Mechanisms, Potency, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of post-translational modifications, fucosylation—the addition of a fucose sugar moiety to glycans—stands out as a critical regulator of a vast array of cellular processes. From immune cell trafficking and signal transduction to cancer progression and metastasis, the enzymes responsible for this modification, fucosyltransferases (FUTs), have emerged as compelling therapeutic targets. The development of potent and specific FUT inhibitors is a burgeoning field, offering researchers powerful tools to dissect the roles of fucosylation and paving the way for novel therapeutic strategies.

This guide provides a comprehensive comparison of different classes of fucosyltransferase inhibitors, delving into their mechanisms of action, comparative potencies, and the experimental methodologies used for their evaluation. We aim to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to select and utilize these inhibitors effectively in their own investigations.

The Landscape of Fucosyltransferase Inhibition: A Mechanistic Overview

Fucosyltransferase inhibitors can be broadly categorized based on their mode of action. Understanding these distinctions is paramount for designing experiments and interpreting results.

Fucose Analogs: Metabolic Saboteurs

The most extensively studied class of FUT inhibitors are fucose analogs. These molecules bear a close structural resemblance to L-fucose, the natural substrate for the fucose salvage pathway. Once taken up by cells, these analogs are metabolically processed into GDP-fucose mimics. These mimics can then interfere with fucosylation in two primary ways:

  • Direct Inhibition: The GDP-fucose analog can act as a competitive inhibitor of FUTs, binding to the enzyme's active site but preventing the transfer of the modified fucose to an acceptor substrate.

  • Depletion of GDP-Fucose: The metabolic conversion of the fucose analog can disrupt the de novo synthesis of natural GDP-fucose, thereby limiting the substrate pool available for FUTs.

A prime example of this class is 2-fluorofucose (SGN-2FF) , an orally bioavailable small molecule that has undergone clinical investigation.[1][2] Its peracetylated form, 2F-Peracetyl-Fucose , exhibits enhanced cell permeability.[3] These compounds effectively reduce cellular fucosylation, leading to the production of afucosylated glycoproteins.[1]

Small Molecule Inhibitors: Targeted Disruption

The advent of high-throughput screening and structure-based drug design has led to the identification of small molecule inhibitors that directly target FUTs. These inhibitors are not metabolic precursors and often exhibit greater specificity for particular FUT isoforms.

A notable example is SOFTI (SPINDLY O-fucosyltransferase inhibitor) , identified through virtual screening.[4] SOFTI acts as a competitive inhibitor of GDP-fucose binding to the O-fucosyltransferase SPINDLY, an enzyme involved in plant development. While identified in a plant system, the principles of its discovery and mechanism of action are applicable to the search for inhibitors of human FUTs.

Indirect Inhibitors: Targeting the Glycosylation Machinery

A broader approach to inhibiting fucosylation involves targeting earlier steps in the glycoprotein processing pathway. While not specific to fucosylation, these inhibitors can be useful tools for studying the general effects of altered glycosylation. Examples include:

  • Tunicamycin: Inhibits N-linked glycosylation altogether.

  • Swainsonine and Kifunensine: Inhibit mannosidases, leading to the formation of immature glycan structures that are poor substrates for FUTs.

Comparative Potency of Fucosyltransferase Inhibitors

A critical aspect of selecting an appropriate inhibitor is its potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes available IC50 data for various fucosyltransferase inhibitors. It is crucial to note that these values are highly dependent on the specific FUT isoform, the acceptor substrate used, and the assay conditions.

InhibitorTargetIC50 ValueCell Line/Assay ConditionsReference
2-Fluorofucose (2F-Fuc) & 6F-analog Fucosyltransferases~2.5 µMCompetitive with GDP-Fuc transfer[5]
2-Fluorofucose (2F-Fuc) Plant Fucosyltransferases10 µMArabidopsis thaliana seedlings[6]
Ac32F-Fuc Plant Fucosyltransferases2 µMArabidopsis thaliana seedlings[6]
Thiadiazole 12 FUT61.8 µMFluorescence-based assay[7]
Thiadiazole 12 FUT7>500 µMFluorescence-based assay[7]
A2FF1P Cellular Fucosylation16.26 µMPC3 (prostate cancer) cells[8]
A2FF1P Cellular Fucosylation7.575 µMCWR22RV1 (prostate cancer) cells[8]
B2FF1P Cellular Fucosylation26.92 µMPC3 (prostate cancer) cells[8]
B2FF1P Cellular Fucosylation12.86 µMCWR22RV1 (prostate cancer) cells[8]
2-Fluorofucose (2FF) Cellular Fucosylation113.5 µMPC3 (prostate cancer) cells[8]
2-Fluorofucose (2FF) Cellular Fucosylation25.68 µMCWR22RV1 (prostate cancer) cells[8]
Fucotrim I Cellular Fucosylation0.1510 µMPC3 (prostate cancer) cells[8]

Note: The provided IC50 values are for illustrative purposes and highlight the variability in potency across different inhibitors and experimental systems. For rigorous comparative studies, it is recommended to determine IC50 values under standardized in-house assay conditions.

Key Signaling Pathways Modulated by Fucosylation

The biological impact of fucosyltransferase inhibitors stems from their ability to modulate critical signaling pathways. Fucosylation can directly influence the function of key receptor proteins and adhesion molecules.

The Role of Core Fucosylation (FUT8) in EGFR Signaling

Core fucosylation, the addition of fucose to the innermost GlcNAc of N-glycans, is catalyzed by FUT8. This modification has been shown to be crucial for the proper function of the Epidermal Growth Factor Receptor (EGFR). The absence of core fucose on EGFR impairs its ability to dimerize and autophosphorylate upon ligand binding, thereby dampening downstream signaling cascades such as the MAPK and PI3K/Akt pathways, which are pivotal in cell proliferation and survival.[9][10][11][12][13]

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization With Core Fucose EGF EGF EGF->EGFR FUT8 FUT8 FUT8->EGFR Adds Core Fucose Core_Fucose Core Fucose Signaling_Cascade Downstream Signaling (MAPK, PI3K/Akt) Dimerization->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation

Caption: Role of FUT8 in EGFR signaling pathway.

Synthesis of Selectin Ligands by FUTs

FUT3, FUT4, FUT5, FUT6, and FUT7 are involved in the synthesis of sialyl Lewis X (sLeX) and related structures, which are critical ligands for selectin-mediated cell adhesion.[3][14][15] This process is fundamental for the trafficking of leukocytes to sites of inflammation and is also co-opted by cancer cells for metastasis. Inhibition of these FUTs can therefore disrupt these cell-cell interactions.

Selectin_Ligand_Synthesis Glycan_Precursor Glycan Precursor (e.g., Type 2 lactosamine) Sialyltransferase Sialyltransferase Glycan_Precursor->Sialyltransferase Sialylated_Precursor Sialylated Precursor Sialyltransferase->Sialylated_Precursor FUTs FUT3, 4, 5, 6, 7 Sialylated_Precursor->FUTs sLeX sialyl Lewis X (sLeX) FUTs->sLeX Selectin_Binding Selectin Binding (Cell Adhesion) sLeX->Selectin_Binding

Caption: Synthesis of selectin ligands by fucosyltransferases.

Experimental Protocols: A Guide to Fucosyltransferase Inhibition Assays

The accurate determination of inhibitor potency relies on robust and well-controlled enzymatic assays. Below is a generalized, step-by-step protocol for a fucosyltransferase inhibition assay, which can be adapted for specific FUT isoforms and inhibitor types.

Principle

This assay measures the transfer of a labeled fucose (e.g., [¹⁴C]-fucose) from the donor substrate (GDP-[¹⁴C]-Fucose) to an acceptor substrate in the presence of a FUT enzyme and varying concentrations of an inhibitor. The amount of incorporated radioactivity in the product is then quantified to determine the extent of inhibition.

Materials
  • Recombinant human fucosyltransferase (specific isoform of interest)

  • GDP-[¹⁴C]-Fucose (radiolabeled donor substrate)

  • Acceptor substrate (e.g., N-acetyllactosamine for α1,3/4-FUTs, asialofetuin for FUT8)

  • Fucosyltransferase inhibitor (test compound)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂, 5 mM ATP)

  • Scintillation cocktail and scintillation counter

  • 96-well microplates

  • Multi-channel pipette

Experimental Workflow

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Reaction_Setup Set up Reactions in 96-well Plate (Enzyme, Acceptor, Buffer, Inhibitor) Serial_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction by Adding GDP-[14C]-Fucose Reaction_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (e.g., adding EDTA) Incubation->Stop_Reaction Separate_Product Separate Product from Unreacted Substrate (e.g., chromatography) Stop_Reaction->Separate_Product Quantify_Radioactivity Quantify Radioactivity (Scintillation Counting) Separate_Product->Quantify_Radioactivity Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Quantify_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fucosyltransferase inhibition assay.

Step-by-Step Methodology
  • Inhibitor Preparation: Prepare a stock solution of the fucosyltransferase inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions of the inhibitor in the assay buffer to obtain a range of concentrations to be tested.

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures. For each reaction, add:

    • Assay buffer

    • Acceptor substrate at a fixed concentration

    • Recombinant FUT enzyme at a fixed concentration

    • Inhibitor at varying concentrations (from the serial dilutions) or vehicle control (e.g., DMSO)

  • Initiation of Reaction: Pre-incubate the reaction mixtures at 37°C for 10 minutes. Initiate the enzymatic reaction by adding a fixed concentration of GDP-[¹⁴C]-Fucose to each well.

  • Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a solution of EDTA, which chelates the Mn²⁺ ions required for FUT activity.

  • Separation of Product: Separate the radiolabeled product from the unreacted GDP-[¹⁴C]-Fucose. This can be achieved using various chromatographic techniques, such as size-exclusion chromatography or affinity chromatography, depending on the nature of the acceptor substrate.

  • Quantification: Quantify the amount of radioactivity in the product fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The field of fucosyltransferase inhibition is rapidly evolving, with a growing arsenal of chemical tools available to researchers. Fucose analogs have proven to be effective metabolic inhibitors, while the development of specific small molecule inhibitors holds great promise for dissecting the roles of individual FUT isoforms. The clinical trial of SGN-2FF, despite its termination, has provided valuable insights into the therapeutic potential and challenges of targeting fucosylation in cancer.[2]

As our understanding of the "fucosylome" deepens, so too will the opportunities for therapeutic intervention. Future efforts will likely focus on the development of more potent and isoform-selective inhibitors, as well as innovative strategies for their targeted delivery. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of scientific inquiry.

References

  • Fucosyltransferase 8 modulates receptor tyrosine kinase activation and temozolomide resistance in glioblastoma cells. Journal of Neurochemistry.
  • 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosyl
  • 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors. JACS Au.
  • Structure, function, and implications of fucosyltransferases in health and disease.
  • Enzyme assay of α1,3/4-fucosyltransferase. Glycoscience Protocols (GlycoPODv2).
  • Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases. Cell Chemical Biology.
  • SGN-2FF | Fucosyl
  • A fucosyltransferase inhibition assay using image-analysis and digital microfluidics. Biomicrofluidics.
  • Small molecule inhibitors of mammalian glycosylation. Current Opinion in Chemical Biology.
  • The Multifaceted Role of FUT8 in Tumorigenesis: From Pathways to Potential Clinical Applic
  • Knockdown of fucosyltransferase III disrupts the adhesion of circulating cancer cells to E-selectin without affecting hem
  • Identification of Glycosyltransferase Inhibitor Molecules Targeting Cell-Surface Fucosylation Using High-Throughput Methods. ACS Chemical Biology.
  • A Comprehensive Analysis of FUT8 Overexpressing Prostate Cancer Cells Reveals the Role of EGFR in Castr
  • Recent Progress on Fucosyltransferase Inhibitors. Mini-Reviews in Medicinal Chemistry.
  • Synthesis of α(1,3) Fucosyltransferases IV- and VII-Dependent Eosinophil Selectin Ligand and Recruitment to the Skin. The Journal of Immunology.
  • Structure-based virtual screening identifies small-molecule inhibitors of O-fucosyltransferase SPINDLY in Arabidopsis. The Plant Cell.
  • α1,4-Fucosyltransferase Activity: A Significant Function in the Primate Lineage has Appeared Twice Independently. Molecular Biology and Evolution.
  • Selectin Ligand Sialyl-Lewis x Antigen Drives Metastasis of Hormone-Dependent Breast Cancers. Cancer Research.
  • α1,6-Fucosyltransferase (FUT8) regulates the cancer-promoting capacity of cancer-associated fibroblasts (CAFs) by modifying EGFR core fucosylation (CF) in non-small cell lung cancer (NSCLC).
  • First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors. The Oncologist.
  • Fuc-TIX: A versatile α1,3-fucosyltransferase with a distinct acceptor- and site-specificity profile. Glycobiology.
  • Comprehensive Multi-Omics Analysis Identifies FUT1 as a Prognostic and Therapeutic Biomarker Across Pan-Cancer.
  • Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1. Glycoscience Protocols (GlycoPODv2).
  • Distinct glycosyltransferases synthesize E-selectin ligands in human vs. mouse leukocytes. Glycobiology.
  • High-Precision Fucosyltransferase Activity Assay.
  • Synthetic Fluorinated L-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. Journal of Medicinal Chemistry.
  • SGN-2FF Transferase inhibitor. Selleck Chemicals.
  • Role of FUT8 expression in clinicopathology and patient survival for various malignant tumor types: a system
  • Targeting aberrant sialylation and fucosylation in prostate cancer cells using potent metabolic inhibitors. Glycobiology.
  • C-6 Modified 2-F-Fucose Derivatives as Inhibitors of Fucosyl Transferases. bioRxiv.
  • Mechanism and Inhibition of Fucosyltransferases.
  • SGN-2FF. Clinisciences.

Sources

A Researcher's Guide to Confirming the Anomeric Configuration of Fucosyl Linkages

Author: BenchChem Technical Support Team. Date: February 2026

The precise structural elucidation of glycans is paramount in understanding their biological function and in the development of novel therapeutics. Among the myriad of monosaccharide modifications, fucosylation—the addition of a fucose residue—plays a critical role in processes ranging from cell adhesion and signaling to cancer progression and immune responses.[1][2] A key determinant of a fucosylated glycan's biological activity is the anomeric configuration of the fucosyl linkage, designated as either alpha (α) or beta (β). This guide provides an in-depth comparison of the primary analytical techniques used to confirm this critical stereochemical feature, offering researchers the insights needed to select the most appropriate method for their experimental context.

The Significance of Anomeric Configuration

The anomeric carbon is a stereocenter created during the cyclization of a monosaccharide.[3] The resulting α and β anomers possess distinct three-dimensional structures, which in turn dictate their interactions with other molecules, such as enzymes and antibodies.[3] For instance, the selectin family of adhesion molecules specifically recognizes sialyl-Lewis X, a glycan motif where fucose is in the α-configuration. This interaction is crucial for leukocyte trafficking during inflammation. An incorrect anomeric configuration would abolish this binding and its associated biological function.

A Comparative Overview of Analytical Methodologies

Researchers have a powerful arsenal of techniques at their disposal for determining the anomeric configuration of fucosyl linkages. The three most robust and widely adopted methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Enzymatic Digestion. Each approach offers a unique set of advantages and limitations, which we will explore in detail.

Method Principle Strengths Limitations Sample Requirement
NMR Spectroscopy Measurement of nuclear spin properties in a magnetic field.Provides unambiguous structural information, including anomeric configuration, linkage position, and conformation.Lower sensitivity, requiring larger sample amounts. Complex spectra for larger glycans.High (µg to mg)
Mass Spectrometry Measurement of mass-to-charge ratio of ions.High sensitivity, suitable for complex mixtures. Provides information on composition and connectivity.Indirect determination of anomericity through fragmentation patterns. Fucose migration can be a confounding factor.Low (fmol to pmol)
Enzymatic Digestion Use of specific exoglycosidases to cleave terminal monosaccharides.High specificity for a particular anomeric linkage. Simple and cost-effective.Requires specific and pure enzymes. Only applicable to terminal fucose residues.Low to moderate (pmol to nmol)

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy stands as the most definitive method for the complete structural elucidation of glycans, including the anomeric configuration of fucosyl linkages.[1][4] By analyzing the chemical shifts and coupling constants of specific protons and carbons, one can directly infer the stereochemistry at the anomeric center.[5]

Causality Behind Experimental Choices: The key to differentiating α and β anomers lies in the distinct magnetic environments of the anomeric proton (H-1) and carbon (C-1). In the 1H NMR spectrum, the anomeric proton of an α-fucoside typically resonates at a lower field (higher ppm) than its β-counterpart due to the deshielding effect of the neighboring oxygen atom.[3][6] Furthermore, the through-bond scalar coupling constant (3JH1,H2) is a powerful diagnostic tool.[5][7] For most fucose linkages, an α-anomer will exhibit a smaller coupling constant (typically 2-4 Hz) due to the equatorial-axial relationship between H-1 and H-2, while a β-anomer will show a larger coupling constant (typically 7-9 Hz) corresponding to a diaxial arrangement.[7]

Experimental Protocol: 1D 1H NMR Spectroscopy

  • Sample Preparation: Dissolve 0.1-1 mg of the purified fucosylated glycan in 0.5 mL of deuterium oxide (D₂O). Lyophilize and repeat twice to exchange all labile protons with deuterium. Finally, dissolve the sample in 99.96% D₂O.

  • Data Acquisition: Acquire a 1D 1H NMR spectrum on a high-field NMR spectrometer (≥500 MHz).

  • Data Analysis:

    • Identify the anomeric proton signals, which typically appear in the 4.3-5.9 ppm region.[3]

    • For L-fucose, the α-anomeric proton signal is typically found around 5.1-5.2 ppm, while the β-anomeric proton is upfield, around 4.5-4.6 ppm.[3][6]

    • Measure the coupling constant (3JH1,H2) for the anomeric proton doublet. A value of ~3-4 Hz is indicative of an α-linkage, while a value of ~7-8 Hz suggests a β-linkage.

Mandatory Visualization: NMR Logic for Anomeric Assignment

G cluster_nmr NMR Analysis cluster_alpha α-Fucose cluster_beta β-Fucose Anomeric_Proton Anomeric Proton (H-1) Signal Chemical_Shift Chemical Shift (δ) Anomeric_Proton->Chemical_Shift Coupling_Constant Coupling Constant (3J H1,H2) Anomeric_Proton->Coupling_Constant Alpha_Shift Downfield Shift (~5.1-5.2 ppm) Chemical_Shift->Alpha_Shift Deshielded Beta_Shift Upfield Shift (~4.5-4.6 ppm) Chemical_Shift->Beta_Shift Shielded Alpha_J Small J-value (~3-4 Hz) Coupling_Constant->Alpha_J Equatorial-Axial Beta_J Large J-value (~7-8 Hz) Coupling_Constant->Beta_J Diaxial

Caption: Differentiating α- and β-fucose anomers using 1H NMR chemical shifts and coupling constants.

For more complex glycans where signals overlap, 2D NMR experiments such as COSY, TOCSY, and HSQC are invaluable for unambiguous assignment.[8]

Mass Spectrometry: A High-Sensitivity Approach

Mass spectrometry offers exceptional sensitivity for glycan analysis, making it ideal for studies where sample material is limited.[1][9] While MS cannot directly determine anomeric configuration, it can provide strong evidence through the analysis of fragmentation patterns generated by tandem mass spectrometry (MS/MS or MSn).[1][10]

Causality Behind Experimental Choices: The stereochemical differences between α and β anomers can lead to distinct fragmentation pathways upon collision-induced dissociation (CID).[1][11] The relative intensities of specific fragment ions, particularly those arising from glycosidic bond and cross-ring cleavages, can be diagnostic of the anomeric configuration.[10][12] To prevent the well-documented phenomenon of fucose migration in the gas phase, which can lead to erroneous structural assignments, it is crucial to analyze sodiated adducts ([M+Na]+) rather than protonated molecules ([M+H]+).[1][13][14] Permethylation of the glycan is a highly recommended derivatization strategy as it enhances ionization efficiency and produces more informative and stable fragment ions.[15][16][17]

Experimental Protocol: LC-MS/MS of Permethylated Glycans

  • Permethylation: Chemically derivatize the released and purified glycans by permethylation using a method such as the Ciucanu and Kerek procedure.[15]

  • LC Separation: Separate the permethylated glycans using a porous graphitic carbon (PGC) column, which is effective for resolving glycan isomers.

  • MS Analysis:

    • Acquire full scan mass spectra in positive ion mode to identify the [M+Na]+ ions of the fucosylated glycans.

    • Perform tandem MS (MS/MS) on the precursor ions of interest.

  • Data Analysis: Compare the fragmentation patterns of the unknown sample with those of known α- and β-fucosyl standards. Look for diagnostic ions or differences in the relative abundance of key fragments. For instance, studies have shown that the ratio of dehydration to cross-ring dissociation products can differ between fucose anomers.[11][12]

Mandatory Visualization: MS/MS Workflow for Anomeric Differentiation

G cluster_ms Mass Spectrometry Workflow Sample Glycan Sample Permethylation Permethylation Sample->Permethylation LC_Separation LC Separation (PGC) Permethylation->LC_Separation ESI_MS ESI-MS ([M+Na]+) LC_Separation->ESI_MS Tandem_MS Tandem MS (CID) ESI_MS->Tandem_MS Fragmentation Fragmentation Pattern Tandem_MS->Fragmentation Comparison Comparison to Standards Fragmentation->Comparison Anomer_ID Anomeric Configuration Comparison->Anomer_ID

Caption: A typical workflow for fucosyl anomer determination using LC-MS/MS of permethylated glycans.

Enzymatic Digestion: The Specificity of Nature

Enzymatic digestion provides a highly specific and straightforward method for determining the anomeric configuration of terminal fucosyl residues.[1] This approach leverages the exquisite specificity of exoglycosidases, enzymes that cleave monosaccharides from the non-reducing end of a glycan with a strict requirement for a particular anomeric linkage.[18]

Causality Behind Experimental Choices: α-Fucosidases will only hydrolyze α-linked fucose residues, leaving β-linked fucose intact.[18] By comparing the glycan profile before and after enzyme treatment, one can definitively assign the anomeric configuration. For example, if treatment with an α-fucosidase results in a mass shift corresponding to the loss of a fucose residue, this confirms the presence of an α-fucosyl linkage. The absence of a change indicates a β-linkage or an internal fucose.

Experimental Protocol: α-Fucosidase Digestion

  • Sample Preparation: Aliquot the purified glycan sample into two tubes. One will be the enzyme-treated sample, and the other will be a no-enzyme control.

  • Digestion:

    • To the "treated" tube, add a specific α-fucosidase (e.g., from bovine kidney) in a suitable buffer.

    • To the "control" tube, add only the buffer.

    • Incubate both tubes at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 18 hours).

  • Analysis: Analyze the digests and controls by MALDI-TOF MS or LC-MS.

  • Interpretation: A mass shift of -146 Da (the mass of a fucose residue) in the treated sample compared to the control confirms the presence of an α-fucosyl linkage.

Mandatory Visualization: Logic of Enzymatic Digestion

G cluster_enzyme Enzymatic Digestion Logic Start Fucosylated Glycan Enzyme_Treat Treat with α-Fucosidase Start->Enzyme_Treat Analysis Analyze by Mass Spectrometry Enzyme_Treat->Analysis Result Fucose Cleaved? Analysis->Result Alpha_Config Conclusion: α-Fucosyl Linkage Result->Alpha_Config Yes Beta_Config Conclusion: β-Fucosyl Linkage or Internal Fucose Result->Beta_Config No

Caption: Decision tree for determining fucosyl anomeric configuration using α-fucosidase digestion.

Conclusion: An Integrated Approach for Self-Validating Results

For the most robust and trustworthy determination of fucosyl linkage anomericity, a multi-pronged approach is often the best strategy. NMR provides the most direct and unambiguous structural information and should be considered the gold standard when sample quantities permit. High-sensitivity mass spectrometry is invaluable for analyzing complex mixtures and minute sample amounts, with the caveat that careful experimental design (use of sodiated adducts and permethylation) is required to avoid artifacts. Finally, enzymatic digestion with specific fucosidases serves as an excellent and straightforward validation tool, confirming the assignments made by other methods. By integrating these complementary techniques, researchers can confidently and accurately define the anomeric configuration of fucosyl linkages, a critical step in unraveling the complex language of glycobiology.

References

  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. Retrieved from [Link]

  • Bystricky, P., et al. (2017). A Systematic NMR Determination of α-D-Glucooligosaccharides, Effect of Linkage Type, Anomeric Configuration and Combination of Different Linkages Type on 13C Chemical Shifts for the Determination of Unknown Isomaltooligosaccharides. Bulletin of the Korean Chemical Society, 38(5), 564-572. Retrieved from [Link]

  • Kovácik, V., et al. (2004). Determination of linkage position and anomeric configuration in Hex-Fuc disaccharides using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(14), 1625-1630. Retrieved from [Link]

  • He, Y., et al. (2014). Collision-Induced Dissociation of Fucose and Identification of Anomericity. The Journal of Physical Chemistry A, 118(40), 9397-9404. Retrieved from [Link]

  • Law, L. E., et al. (2024). Mechanism of 2'-fucosyllactose degradation by human-associated Akkermansia. Applied and Environmental Microbiology, 90(2), e01550-23. Retrieved from [Link]

  • Harvey, D. J. (2005). Mass spectrometry of proton adducts of fucosylated N-glycans: fucose transfer between antennae gives rise to misleading fragments. Journal of the American Society for Mass Spectrometry, 16(5), 622-630. Retrieved from [Link]

  • Auberger, N., et al. (2018). Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. Molecules, 23(11), 2994. Retrieved from [Link]

  • Pomin, V. H. (2014). Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus. Glycobiology, 24(7), 627-637. Retrieved from [Link]

  • Li, Y. T., et al. (2007). Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica. The Journal of Biological Chemistry, 282(41), 29934-29942. Retrieved from [Link]

  • He, Y., et al. (2014). Collision-Induced Dissociation of Fucose and Identification of Anomericity. The Journal of Physical Chemistry A, 118(40), 9397–9404. Retrieved from [Link]

  • Kang, P., et al. (2005). A Glycomics Platform for the Analysis of Permethylated Oligosaccharide Alditols. Journal of the American Society for Mass Spectrometry, 16(12), 1931–1943. Retrieved from [Link]

  • Sethi, M. K., et al. (2014). Protein and Site Specificity of Fucosylation in Liver-Secreted Glycoproteins. Journal of Proteome Research, 13(1), 291–301. Retrieved from [Link]

  • Ludger Ltd. (n.d.). Permethylation of Glycans. Retrieved from [Link]

  • Widmalm, G., et al. (2022). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 122(23), 16816–16863. Retrieved from [Link]

  • Thon, S., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(20), 14389–14397. Retrieved from [Link]

  • Costello, C. E. (2012). Effective Use of Mass Spectrometry for Glycan and Glycopeptide Structural Analysis. Analytical Chemistry, 84(4), 1925–1933. Retrieved from [Link]

  • He, Y., et al. (2014). Collision-Induced Dissociation of Fucose and Identification of Anomericity. The Journal of Physical Chemistry A, 118(40), 9397-9404. Retrieved from [Link]

  • Tian, Z., et al. (2024). Structural Insights into the Interaction Between a Core-Fucosylated Foodborne Hexasaccharide (H2N2F2) and Human Norovirus P Proteins. International Journal of Molecular Sciences, 25(10), 5437. Retrieved from [Link]

  • Warnke, S., et al. (2020). Fucose Migration in Intact Protonated Glycan Ions - A Universal Phenomenon in Mass Spectrometry. Angewandte Chemie International Edition, 59(32), 13344-13348. Retrieved from [Link]

  • Warnke, S., et al. (2023). Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes. Angewandte Chemie International Edition, 62(24), e202302883. Retrieved from [Link]

  • Shubhakar, A., et al. (2019). High-Throughput Automated Micro-permethylation for Glycan Structure Analysis. Analytical Chemistry, 91(1), 1044–1052. Retrieved from [Link]

  • Silale, A., et al. (2023). Structural insights into a fucosidase involved in fucoidan degradation. Nature Communications, 14(1), 2270. Retrieved from [Link]

  • Kobata, A. (2008). Exo- and endoglycosidases revisited. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 84(8), 333–344. Retrieved from [Link]

  • Magritek. (n.d.). Glucose Anomers. Retrieved from [Link]

  • Widmalm, G., et al. (2022). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 122(23), 16816-16863. Retrieved from [Link]

  • Wu, S., et al. (2016). LC-MS/MS analysis of permethylated free oligosaccharides and N-glycans derived from human, bovine, and goat milk samples. Electrophoresis, 37(12), 1546-1557. Retrieved from [Link]

  • Omichi, K., & Hase, S. (2021). Smith degradation for glycan linkage analysis. In Glycoscience Protocols. Retrieved from [Link]

  • Kochetkov, N. K., & Budowsky, E. I. (Eds.). (1972). Organic Chemistry of Nucleic Acids. Springer. Retrieved from [Link]

  • Pinho, S. S., & Reis, C. A. (2015). Fucosylated oligosaccharides in cancer. Expert Review of Molecular Diagnostics, 15(6), 761-770. Retrieved from [Link]

  • Thomas, D. S., et al. (2024). Sweet Surprises: Decoding Tumor-Associated Glycosylation in Cancer Progression and Therapeutic Potential. International Journal of Molecular Sciences, 25(5), 2824. Retrieved from [Link]

  • Zaia, J. (2010). Mass Spectrometry of Glycans. OMICS: A Journal of Integrative Biology, 14(4), 431–447. Retrieved from [Link]

  • Wu, S., et al. (2016). LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION. Electrophoresis, 37(12), 1546–1557. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of alpha-L-fucosyl-(1->2)-D-galactose

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed, step-by-step protocol for the safe and compliant disposal of alpha-L-fucosyl-(1->2)-D-galactose, also known as Blood Group H disaccharide. This document is intended for researchers, scientists, and drug development professionals to ensure that disposal methods are safe, environmentally responsible, and adhere to regulatory standards. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity.

Hazard Identification and Waste Stream Classification

The foundational step in any disposal procedure is the accurate classification of the waste. This dictates the entire disposal pathway. Based on available safety data for its constituent monosaccharide, D-galactose, and the general classification of similar carbohydrates, alpha-L-fucosyl-(1->2)-D-galactose is not classified as a hazardous substance under GHS or other major regulatory frameworks.[1][2][3]

However, it is the responsibility of the waste generator to characterize their specific waste.[4] The procedures in this guide apply to alpha-L-fucosyl-(1->2)-D-galactose that has not been mixed with any hazardous materials. If this substance is present in a solution with hazardous solvents, or is otherwise contaminated, the entire mixture must be treated as hazardous waste, following the most stringent disposal requirements for any of the components.[5][6]

Key Physicochemical and Hazard Data Summary

PropertyValue/InformationSource
Synonyms Blood Group H disaccharide, 2-O-(alpha-L-Fucopyranosyl)-D-galactose[7][8]
CAS Number 24656-24-4[8][9]
Molecular Formula C₁₂H₂₂O₁₀[8]
Molecular Weight 326.3 g/mol [8]
GHS Hazard Classification Not classified as a hazardous substance.[1][2][3]
Potential Hazards As a fine powder, may pose a combustible dust hazard.[3] May cause mild irritation to eyes, skin, and respiratory tract upon significant exposure.[3]
Environmental Impact Readily biodegradable. No significant ecotoxicity data available.[3]
Decision-Making Workflow for Disposal

Before proceeding with disposal, use the following workflow to determine the correct procedure for your specific waste stream. This ensures that all waste is handled in a compliant and safe manner.

DisposalDecisionWorkflow Disposal Decision Workflow for alpha-L-fucosyl-(1->2)-D-galactose start Start: Waste containing alpha-L-fucosyl-(1->2)-D-galactose is_mixed Is the waste mixed with any hazardous chemicals (e.g., solvents, toxic buffers, heavy metals)? start->is_mixed hazardous_waste Treat as HAZARDOUS WASTE. Follow institutional guidelines for hazardous chemical waste disposal. is_mixed->hazardous_waste Yes non_hazardous Waste is considered NON-HAZARDOUS. is_mixed->non_hazardous No end End of Disposal Process hazardous_waste->end is_solid Is the waste in solid form? non_hazardous->is_solid solid_disposal Dispose of in regular laboratory trash. Ensure it is clearly labeled as 'Non-Hazardous Chemical Waste'. is_solid->solid_disposal Yes aqueous_disposal Dispose of down the sanitary sewer with copious amounts of water. Check institutional pH limits. is_solid->aqueous_disposal No (Aqueous) solid_disposal->end aqueous_disposal->end

Caption: Decision workflow for classifying and routing waste.

Step-by-Step Disposal Protocols

Follow the appropriate protocol below based on the form of your non-hazardous waste. Always wear standard personal protective equipment (PPE), including safety glasses and a lab coat.

This protocol applies to the pure, solid form of the compound or mixtures with other non-hazardous solids.

  • Containerization: Place the solid waste in a sturdy, sealed plastic bag or a screw-top container. This prevents the fine powder from becoming airborne.

  • Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and list the contents (e.g., "alpha-L-fucosyl-(1->2)-D-galactose"). While not strictly hazardous, clear labeling prevents confusion and ensures proper handling by custodial staff.[5]

  • Disposal: Place the sealed and labeled container in the regular laboratory solid waste stream. Do not place it in general office trash. Some institutions may require non-hazardous solids to be placed directly into dumpsters.[10]

  • Causality: The primary reason for containment and sealing is to prevent the generation of dust, which can be an inhalation irritant and, under specific conditions of concentration and ignition, a combustible dust hazard.[3] Labeling ensures a clear chain of custody and handling.

This protocol applies to solutions where the disaccharide is dissolved in water or non-hazardous buffers (e.g., phosphate-buffered saline).

  • Institutional Policy Verification: Before proceeding, confirm your institution's policy on the drain disposal of non-hazardous chemicals. Many institutions permit this, but may have specific rules regarding volumes or concentrations.[10][11]

  • pH Neutralization: Check the pH of the solution. Most sanitary sewer systems require a pH between 5.5 and 10.5. If necessary, neutralize the solution with a suitable acid or base.

  • Dilution and Disposal: Pour the solution down a laboratory sink drain, followed by a copious amount of cold water (at least a 20-fold excess). This dilution is critical to prevent any potential impact on the wastewater treatment system.

  • Causality: This compound is readily water-soluble and biodegradable, posing a low risk to aquatic environments when disposed of in small, laboratory-scale quantities.[3][6] The large volume of water ensures that the concentration of the chemical entering the sewer system is negligible.

Properly decontaminating and disposing of the original product container is a crucial final step.

  • Decontamination: Triple-rinse the empty container with water.

  • Rinsate Disposal: The rinsate from this process is considered non-hazardous and can be disposed of down the sanitary sewer as described in Protocol 2.

  • Container Preparation: Deface or remove the original chemical label to prevent the container from being mistaken for one containing a hazardous chemical.[10]

  • Final Disposal: The rinsed and defaced container can be disposed of in the regular laboratory trash or recycling stream, depending on the container material and institutional policy.

Integrated Disposal Workflow Diagram

The following diagram illustrates the complete operational and disposal plan, from waste generation to final disposition.

DisposalWorkflow Operational Disposal Plan cluster_generation Waste Generation & Segregation cluster_hazardous Hazardous Path cluster_nonhazardous Non-Hazardous Path generation Waste Generated (Solid or Aqueous) characterize Characterize Waste: Contaminated or Uncontaminated? generation->characterize haz_collect Collect in sealed, compatible hazardous waste container. characterize->haz_collect Contaminated nonhaz_form Determine Form: Solid or Aqueous? characterize->nonhaz_form Uncontaminated haz_label Label with 'Hazardous Waste' tag, list all constituents. haz_collect->haz_label haz_pickup Arrange for pickup by Environmental Health & Safety (EHS). haz_label->haz_pickup end_point Final Disposition haz_pickup->end_point solid_path Solid Waste Protocol: Seal, label as non-hazardous, place in lab trash. nonhaz_form->solid_path Solid aqueous_path Aqueous Waste Protocol: Check pH, pour down drain with copious water. nonhaz_form->aqueous_path Aqueous solid_path->end_point aqueous_path->end_point

Caption: Complete workflow from waste generation to final disposal.

By adhering to these scientifically grounded and logically structured protocols, your laboratory can ensure the safe, compliant, and environmentally responsible disposal of alpha-L-fucosyl-(1->2)-D-galactose. This commitment to proper chemical handling and disposal is fundamental to maintaining a safe research environment and upholding our collective responsibility to environmental stewardship.

References

  • Safety Data Sheet: D(+)-Galactose . Carl Roth. [Link]

  • Showing Compound 2-O-a-L-Fucopyranosyl-galactose (FDB112188) . FooDB. [Link]

  • Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. [Link]

  • Blood group H antigen disaccharide (>90% NMR) . Elicityl. [Link]

  • Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. [Link]

  • How to Dispose of Chemical Waste . University of Tennessee, Knoxville - Environmental Health and Safety. [Link]

  • In-Laboratory Treatment of Chemical Waste . The University of British Columbia - Safety & Risk Services. [Link]

  • The H blood group system . SciSpace. [Link]

Sources

Navigating the Nuances of 2'-Fucosyllactose: A Practical Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive resource for the safe and effective handling of alpha-L-fucosyl-(1->2)-D-galactose, commercially known as 2'-Fucosyllactose (2'-FL). As a key ingredient in cutting-edge research and development, particularly in infant nutrition and microbiome studies, understanding the specific handling requirements of this valuable oligosaccharide is paramount. This guide moves beyond generic laboratory protocols to provide you with field-tested insights and a deep understanding of the "why" behind each procedural step, ensuring both your safety and the integrity of your research.

While 2'-Fucosyllactose is not classified as a hazardous substance, its physical properties as a fine, hygroscopic powder necessitate a meticulous approach to handling to minimize waste, prevent contamination, and ensure a safe laboratory environment. This guide will provide a clear, step-by-step framework for personal protective equipment (PPE) selection, operational handling, and compliant disposal.

The Foundation of Safety: A Risk-Based Approach to PPE

The selection of appropriate PPE is your first and most critical line of defense. For 2'-Fucosyllactose, our primary concerns are mitigating inhalation of fine dust particles and preventing contamination of the product from the handler.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shieldsProtects against accidental splashes or airborne particles entering the eyes.
Hand Protection Nitrile glovesProvides a sufficient barrier for handling a non-hazardous powder and prevents contamination of the sample.
Body Protection Standard laboratory coatProtects personal clothing from dust and minor spills.
Footwear Closed-toe shoesA standard laboratory requirement to protect against spills and falling objects.
Respiratory Protection: A Precautionary Measure

While 2'-FL is not associated with respiratory hazards, the fine nature of the powder can generate nuisance dust, which may cause irritation for some individuals. Therefore, in situations where dust generation is likely, such as weighing or transferring large quantities, the use of a disposable N95 respirator is recommended as a best practice to minimize inhalation.

Operational Blueprint: From Receipt to Application

The hygroscopic nature of 2'-Fucosyllactose—its tendency to attract and absorb moisture from the air—is a critical factor in its handling. Exposure to humidity can lead to clumping, affecting weighing accuracy and potentially impacting its performance in your applications.

Receiving and Storage

Upon receipt, immediately inspect the container for any damage. Store the sealed container in a cool, dry place, away from direct sunlight and sources of high humidity. A desiccator cabinet is the ideal storage environment to maintain its free-flowing powder form.

Weighing and Handling Workflow

The primary objective during weighing and handling is to minimize dust generation and exposure to atmospheric moisture.

Step 1: Prepare the Workspace

  • Before handling, ensure your workspace is clean and free of drafts.

  • Whenever possible, perform weighing and handling operations within a chemical fume hood or a ventilated balance enclosure. This engineering control is the most effective way to contain any airborne powder.

Step 2: Aliquoting Strategy

  • To minimize repeated exposure of the bulk material to air, it is advisable to aliquot the required amount for your experiments into smaller, sealed containers.

Step 3: The Weighing Process

  • Place a clean, dry weighing vessel on the analytical balance.

  • Tare the balance.

  • Carefully open the 2'-Fucosyllactose container inside the fume hood or enclosure.

  • Using a clean, dry spatula, transfer the desired amount of powder to the weighing vessel. Avoid scooping in a manner that creates significant dust.

  • Immediately and securely reseal the main container.

  • Record the weight and proceed with your experimental protocol.

Handling_Workflow cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_application Application storage Store in Cool, Dry Place (Desiccator Recommended) prep Prepare Workspace storage->prep Retrieve weigh Weigh Powder prep->weigh seal Reseal Container Promptly weigh->seal After Transfer dissolve Dissolve in Solvent weigh->dissolve

Spill Management and Decontamination

In the event of a small spill, the following steps should be taken:

  • Restrict Access: Cordon off the affected area to prevent further dispersal.

  • PPE: Ensure you are wearing your standard PPE.

  • Clean-up:

    • For a dry spill, gently sweep or vacuum the powder. Avoid using compressed air, as this will aerosolize the dust.

    • Place the collected powder into a sealed container for disposal.

    • Wipe the area with a damp cloth to remove any remaining residue.

  • Decontamination: Wash hands thoroughly with soap and water after the clean-up is complete.

Disposal Protocol: A Commitment to Environmental Stewardship

As 2'-Fucosyllactose is a non-hazardous substance, its disposal is straightforward but must be conducted responsibly.

Solid Waste
  • Uncontaminated 2'-Fucosyllactose: Unused, uncontaminated 2'-Fucosyllactose powder should be disposed of as non-hazardous chemical waste. Place it in a clearly labeled, sealed container and follow your institution's guidelines for chemical waste pickup.

  • Contaminated Labware: Disposable items that have come into contact with 2'-Fucosyllactose (e.g., weighing boats, gloves, paper towels) can typically be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous materials.

Liquid Waste
  • Aqueous Solutions: Aqueous solutions of 2'-Fucosyllactose can generally be disposed of down the drain with copious amounts of water. However, it is imperative to first check your local and institutional regulations regarding sewer disposal of non-hazardous chemicals.

Disposal_Decision_Tree start 2'-Fucosyllactose Waste is_solid Is it a solid? start->is_solid solid_waste Solid Waste is_solid->solid_waste Yes liquid_waste Liquid Waste (Aqueous Solution) is_solid->liquid_waste No dispose_solid Dispose as Non-Hazardous Chemical Waste solid_waste->dispose_solid check_regs Check Local Regulations for Sewer Disposal liquid_waste->check_regs dispose_liquid Dispose Down Drain with Copious Water check_regs->dispose_liquid Permitted institutional_waste Follow Institutional Hazardous Waste Protocol check_regs->institutional_waste Not Permitted

By adhering to these guidelines, you can confidently and safely incorporate 2'-Fucosyllactose into your research, ensuring the well-being of your team and the integrity of your valuable work. Our commitment as a trusted partner extends beyond providing high-quality reagents to empowering you with the knowledge to use them effectively and safely.

References

  • Westlab. (2017). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-L-fucosyl-(1->2)-D-galactose
Reactant of Route 2
alpha-L-fucosyl-(1->2)-D-galactose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.